Product packaging for Einecs 303-068-2(Cat. No.:CAS No. 94157-99-0)

Einecs 303-068-2

Cat. No.: B12672150
CAS No.: 94157-99-0
M. Wt: 303.32 g/mol
InChI Key: UYCAGRPOUWSBIQ-HVDRVSQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 303-068-2 is a useful research compound. Its molecular formula is C11H21N5O5 and its molecular weight is 303.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N5O5 B12672150 Einecs 303-068-2 CAS No. 94157-99-0

Properties

CAS No.

94157-99-0

Molecular Formula

C11H21N5O5

Molecular Weight

303.32 g/mol

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

UYCAGRPOUWSBIQ-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

Foundational & Exploratory

The Biological Role of N-glycyl-L-isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine. While specific research on the unique biological roles of N-glycyl-L-isoleucine is limited, its significance is likely derived from its constituent amino acids following hydrolysis. As a dipeptide, it is classified as a metabolite and has been identified in various organisms, including Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae.[1] This guide provides a comprehensive overview of the current understanding of N-glycyl-L-isoleucine, focusing on the general principles of dipeptide transport and metabolism, and delving into the well-documented biological functions of its key component, L-isoleucine. This includes L-isoleucine's critical roles in protein synthesis, metabolic regulation via the mTOR signaling pathway, glucose homeostasis, and immune function.

N-glycyl-L-isoleucine: Structure and General Properties

N-glycyl-L-isoleucine, also known as Gly-Ile, is a simple dipeptide.[1] It is formed through a peptide bond between the carboxyl group of glycine and the amino group of L-isoleucine.

Chemical and Physical Properties of N-glycyl-L-isoleucine

PropertyValue
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid
Synonyms Gly-Ile, H-Gly-Ile-OH, 19461-38-2

Table 1: Physicochemical properties of N-glycyl-L-isoleucine. Data sourced from PubChem.[1]

Dipeptide Transport and Metabolism

Dipeptides like N-glycyl-L-isoleucine are primarily absorbed in the small intestine.[2] Their uptake is generally more rapid than that of free amino acids due to specialized transport mechanisms.[2]

Transport Mechanisms

The transport of dipeptides across cellular membranes is primarily mediated by proton-coupled peptide transporters, such as PEPT1 and PEPT2.[3] These transporters utilize a proton gradient to move dipeptides into the cell.[3]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEPT1 PEPT1 Transporter Gly_Ile_in N-glycyl-L-isoleucine PEPT1->Gly_Ile_in Translocation H_ion_int H+ PEPT1->H_ion_int Gly_Ile N-glycyl-L-isoleucine Gly_Ile->PEPT1 Binds H_ion_ext H+ H_ion_ext->PEPT1 Co-transport

Dipeptide transport via a proton-coupled transporter.
Intracellular Hydrolysis

Once inside the cell, N-glycyl-L-isoleucine is expected to be rapidly hydrolyzed by cytoplasmic peptidases into its constituent amino acids: glycine and L-isoleucine.[4] This process, known as hydrolysis, involves the cleavage of the peptide bond by the addition of a water molecule.[5][6][7]

G Gly_Ile N-glycyl-L-isoleucine Peptidase Cytoplasmic Peptidase Gly_Ile->Peptidase Substrate Glycine Glycine Peptidase->Glycine Product Isoleucine L-isoleucine Peptidase->Isoleucine Product Water H2O Water->Peptidase Reactant

Intracellular hydrolysis of N-glycyl-L-isoleucine.

Biological Role of L-Isoleucine

The primary biological activities of N-glycyl-L-isoleucine are likely attributable to the functions of L-isoleucine following the dipeptide's hydrolysis. L-isoleucine is an essential branched-chain amino acid (BCAA) with diverse physiological roles.

Protein Synthesis and mTOR Signaling

L-isoleucine, along with other BCAAs, is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. The omission of L-isoleucine has been shown to reduce the phosphorylation of mTOR and its downstream effectors, such as ribosomal protein S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6), in bovine mammary cells.

Quantitative Effects of Isoleucine Depletion on mTOR Signaling

ConditionmTOR Phosphorylation (Ser2448)S6K1 Phosphorylation (Thr389)rpS6 Phosphorylation (Ser235/236)
Control (All EAA present) 100%100%100%
Isoleucine Depletion Decreased (P < 0.05)Decreased (P < 0.05)Decreased (P < 0.05)

Table 2: Summary of the effect of L-isoleucine depletion on key mTOR pathway components in bovine mammary tissue slices.

G Isoleucine L-Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates rpS6 rpS6 S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis Promotes

L-Isoleucine's role in the mTOR signaling pathway.
Glucose Metabolism and Insulin Sensitivity

L-isoleucine plays a role in regulating glucose metabolism. It can mediate glucose uptake into cells and its subsequent breakdown for energy.[8] Studies in diet-induced obese mice have shown that reducing dietary isoleucine can improve insulin sensitivity and reduce adiposity.[9]

Immune Function

As a functional amino acid, isoleucine is critical for maintaining immune function.[10] It contributes to the health of immune organs and the function of immune cells.[10] Isoleucine may also induce the expression of host defense peptides like β-defensins, which are important for both innate and adaptive immunity.[10]

Experimental Protocols

Analysis of mTOR Pathway Phosphorylation

This protocol is based on methodologies used to study the effects of amino acids on protein synthesis in cell culture.

Objective: To determine the effect of L-isoleucine depletion on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • MAC-T cells (bovine mammary epithelial cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated mTOR, S6K1, and rpS6

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture MAC-T cells in standard DMEM supplemented with 10% FBS until they reach approximately 80% confluency.

  • Amino Acid Depletion:

    • Wash cells with PBS.

    • Incubate cells in an essential amino acid (EAA)-depleted medium for a specified period (e.g., 90 minutes).

    • For the experimental group, use an EAA-depleted medium specifically lacking L-isoleucine. The control group should receive a medium with a complete EAA profile.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTOR, S6K1, and rpS6 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.

G Start Cell Culture Depletion Amino Acid Depletion (Control vs. Isoleucine-depleted) Start->Depletion Lysis Cell Lysis Depletion->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blotting Quantification->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Workflow for analyzing mTOR pathway phosphorylation.

Conclusion and Future Directions

The biological role of N-glycyl-L-isoleucine is currently understood primarily through the lens of its constituent amino acids, glycine and L-isoleucine. Following likely transport into the cell via peptide transporters and subsequent hydrolysis, the released L-isoleucine can exert significant influence on key cellular processes, including protein synthesis through the mTOR pathway, glucose metabolism, and immune responses.

Direct research into the specific functions of the intact N-glycyl-L-isoleucine dipeptide is lacking. Future research should aim to investigate whether this dipeptide has any biological activities independent of its hydrolysis products. This could include studies on its potential signaling roles, its affinity for various receptors, and its metabolic fate beyond simple hydrolysis. Such investigations would provide a more complete understanding of the biological significance of this and other simple dipeptides.

References

N-glycyl-L-isoleucine structure and chemical properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine, linked by a peptide bond. As a fundamental building block of proteins and peptides, it serves as a valuable tool in various fields of life sciences research, including biochemistry, cell biology, and drug discovery. This technical guide provides an in-depth overview of the structure, chemical properties, and synthesis of N-glycyl-L-isoleucine, tailored for a scientific audience.

Chemical Structure and Identifiers

N-glycyl-L-isoleucine is a simple dipeptide with a well-defined chemical structure.

Molecular Structure:

Caption: Chemical structure of N-glycyl-L-isoleucine.

Table 1: Chemical Identifiers of N-glycyl-L-isoleucine

IdentifierValue
IUPAC Name (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid[1]
CAS Number 19461-38-2[1][2][3]
Molecular Formula C8H16N2O3[1][4]
Molecular Weight 188.22 g/mol [1][4]
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--NC(=O)CN[1]
InChI InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1[1]
InChIKey KGVHCTWYMPWEGN-FSPLSTOPSA-N[1]

Physicochemical Properties

The physicochemical properties of N-glycyl-L-isoleucine are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of N-glycyl-L-isoleucine

PropertyValueSource
Appearance White to off-white solid[2]
Solubility Water: ≥ 100 mg/mL (531.29 mM) DMSO: 2 mg/mL (10.63 mM) (with warming)[2]
XLogP3 -3[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 92.4 Ų[1]
pKa (estimated) Carboxylic acid: ~2-3 Amino group: ~8-9Based on typical pKa values of dipeptide termini
Storage Conditions 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)[2]

Experimental Protocols

Chemical Synthesis

N-glycyl-L-isoleucine can be synthesized using standard peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) Workflow:

A common strategy for the SPPS of N-glycyl-L-isoleucine involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a solid support resin.

G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin Start with a suitable resin (e.g., Wang or Rink Amide resin) Attach_Ile Attach Fmoc-L-isoleucine to the resin Resin->Attach_Ile Deprotection_Ile Fmoc Deprotection of Isoleucine (e.g., 20% piperidine in DMF) Attach_Ile->Deprotection_Ile Wash1 Wash Resin Deprotection_Ile->Wash1 Coupling_Gly Couple Fmoc-glycine (using a coupling agent like HBTU/HATU and a base like DIPEA) Wash1->Coupling_Gly Wash2 Wash Resin Coupling_Gly->Wash2 Deprotection_Gly Final Fmoc Deprotection of Glycine Wash2->Deprotection_Gly Wash3 Wash Resin Deprotection_Gly->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Wash3->Cleavage Purification Purification (e.g., reverse-phase HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization

Caption: Solid-Phase Synthesis Workflow for N-glycyl-L-isoleucine.

Detailed Methodologies:

  • Resin Loading: The C-terminal amino acid, Fmoc-L-isoleucine, is attached to a solid support (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide). This is typically achieved using an activating agent such as DIC (N,N'-diisopropylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

  • Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound isoleucine is removed by treatment with a solution of a weak base, commonly 20% piperidine in DMF (N,N-dimethylformamide).

  • Washing: The resin is thoroughly washed with a solvent such as DMF to remove excess reagents and by-products.

  • Amino Acid Coupling: The next amino acid, Fmoc-glycine, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA, N,N-diisopropylethylamine) and then added to the resin to form the peptide bond. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and any side-chain protecting groups (if present) are removed simultaneously. This is typically accomplished by treating the resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions.

  • Purification and Characterization: The crude peptide is precipitated, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques such as mass spectrometry (to verify the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of N-glycyl-L-isoleucine. The spectra provide information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the dipeptide, such as the amide bond (C=O and N-H stretching and bending vibrations) and the carboxylic acid group (O-H and C=O stretching vibrations).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of N-glycyl-L-isoleucine, confirming its elemental composition. High-resolution mass spectrometry can provide a highly accurate mass measurement.

Biological Context and Signaling

While N-glycyl-L-isoleucine is a simple dipeptide and has not been extensively studied for specific signaling roles, it is important to consider its context within broader biological processes.

Dipeptide Transport: Dipeptides are absorbed in the intestine via specific transporters, such as the peptide transporter 1 (PepT1). This transporter is a proton-coupled symporter that plays a crucial role in the uptake of di- and tripeptides from the diet. The presence of dipeptides in the intestinal lumen can stimulate the expression and membrane localization of PepT1, thereby enhancing their own transport.

Amino Acid Signaling: Once absorbed and potentially hydrolyzed into its constituent amino acids, glycine and isoleucine can participate in various cellular signaling pathways. Isoleucine, as a branched-chain amino acid (BCAA), is known to play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Glycine has also been shown to have signaling roles, including effects on mTORC1 signaling.

Although no specific signaling pathway has been elucidated for N-glycyl-L-isoleucine itself, it is plausible that it could exert biological effects either through its transport, by interacting with cellular receptors, or upon its breakdown into glycine and isoleucine.

Conclusion

N-glycyl-L-isoleucine is a fundamental dipeptide with well-characterized chemical and physical properties. Its synthesis is readily achievable through established peptide synthesis protocols. While its specific role in cell signaling is not yet fully understood, its constituent amino acids are known to be active participants in crucial metabolic and signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the properties and applications of this dipeptide. Further research is warranted to explore the potential unique biological activities of N-glycyl-L-isoleucine.

References

Unraveling Einecs 303-068-2: A Technical Guide to its Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 303-068-2 identifies a complex substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). Specifically, it is the reaction product of 2- and 4-methyl-m-phenylene diisocyanate (Toluene Diisocyanate, TDI), C16-18 alkylamines, and ethylenediamine. Due to its nature as a complex reaction mixture rather than a discrete chemical entity, a traditional "discovery" narrative is not applicable. Instead, its emergence is rooted in the broader development of polyurethane and polyurea chemistry for a range of industrial and, potentially, pharmaceutical applications. Isocyanates are highly reactive compounds that readily form stable linkages with nucleophiles like amines, making them valuable building blocks for creating polymeric materials with diverse properties.[1][2] The development of substances like this compound is driven by the need for materials with specific physical and chemical characteristics, which can be tailored by carefully selecting the starting materials and reaction conditions. While specific applications of this compound are not detailed in publicly available literature, the isocyanate chemistry at its core is leveraged in fields ranging from coatings and foams to advanced drug delivery systems.[3][4]

Synthesis of this compound: A Representative Approach

The synthesis of this compound involves the reaction of an isocyanate with primary and secondary amines, leading to the formation of urea linkages. Toluene diisocyanate (TDI), a mixture of 2,4- and 2,6-isomers, serves as the isocyanate component.[5] The amine components are a mixture of long-chain (C16-18) alkylamines and ethylenediamine. The long-chain alkylamines introduce hydrophobicity and flexibility to the resulting polymer, while the difunctional ethylenediamine acts as a chain extender or cross-linker, increasing the molecular weight and altering the material properties.

The reaction proceeds via the nucleophilic addition of the amine groups to the highly electrophilic isocyanate groups.[2] The general reaction is outlined below:

General Reaction Scheme:

Given the multiple reactive sites on both the TDI and ethylenediamine, and the mixture of long-chain alkylamines, the final product is a complex oligomeric or polymeric material with a distribution of molecular weights and structures.

Experimental Protocol: Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a substance conforming to the description of this compound. The precise stoichiometry and reaction conditions would be optimized to achieve the desired material properties.

Materials:

  • Toluene diisocyanate (TDI), 80:20 mixture of 2,4- and 2,6-isomers

  • C16-18 alkylamine mixture (e.g., octadecylamine)

  • Ethylenediamine

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the C16-18 alkylamine mixture and ethylenediamine in the anhydrous solvent.

  • Place the dropping funnel containing a solution of TDI in the same anhydrous solvent.

  • Under a gentle stream of nitrogen, begin to add the TDI solution dropwise to the stirred amine solution at room temperature. An exothermic reaction is expected; maintain the temperature with a water bath if necessary.

  • After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

  • The progress of the reaction can be monitored by infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).

  • Once the reaction is complete, the solvent may be removed under reduced pressure to yield the final product. Further purification, if necessary, might involve precipitation or extraction, depending on the properties of the product.

Characterization of a UVCB Substance

Characterizing a UVCB substance like this compound presents unique challenges due to its complexity.[6][7] A multi-faceted analytical approach is required to understand its composition and properties. The following workflow outlines a typical characterization process.

UVCB_Characterization_Workflow substance This compound (UVCB Substance) spectroscopy Spectroscopic Analysis substance->spectroscopy chromatography Chromatographic Separation substance->chromatography thermal Thermal Analysis substance->thermal physical Physical Property Measurement substance->physical ftir FTIR spectroscopy->ftir nmr NMR spectroscopy->nmr gpc GPC/SEC chromatography->gpc lcms LC-MS chromatography->lcms tga TGA thermal->tga dsc DSC thermal->dsc solubility Solubility physical->solubility viscosity Viscosity physical->viscosity

Figure 1: Experimental workflow for the characterization of a UVCB substance.
Experimental Protocols for Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Methodology: A thin film of the sample is cast onto a salt plate (e.g., NaCl or KBr) from a suitable solvent, or the solid is analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Purpose: To identify characteristic functional groups, such as the urea C=O stretch (around 1630-1690 cm⁻¹), N-H stretch (around 3300-3500 cm⁻¹), and C-H stretches from the alkyl chains. The absence of the isocyanate peak (around 2270 cm⁻¹) confirms the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired.

    • Purpose: To provide information about the chemical environment of the protons and carbons, confirming the presence of aromatic rings from TDI, long alkyl chains, and the urea linkages. The ratio of aromatic to aliphatic protons can give an indication of the relative incorporation of the starting materials.

  • Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC):

    • Methodology: The sample is dissolved in a suitable mobile phase (e.g., THF) and injected into a GPC/SEC system equipped with a series of columns with different pore sizes and a refractive index (RI) or light scattering detector.

    • Purpose: To determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the polymeric product. This is crucial for understanding the physical properties of the material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Methodology: For lower molecular weight fractions, reverse-phase liquid chromatography can be coupled with a mass spectrometer (e.g., electrospray ionization - ESI).

    • Purpose: To separate and identify individual oligomeric species within the complex mixture, providing a more detailed picture of the composition.

  • Thermal Gravimetric Analysis (TGA):

    • Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

    • Purpose: To assess the thermal stability of the material and identify decomposition temperatures.

  • Differential Scanning Calorimetry (DSC):

    • Methodology: The sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured.

    • Purpose: To determine thermal transitions such as the glass transition temperature (Tg), which is important for understanding the physical state and mechanical properties of the polymer.

Quantitative Data

Specific quantitative data for this compound is not publicly available. However, a typical characterization would generate data similar to that presented in the illustrative table below.

ParameterMethodIllustrative ValueSignificance
Weight-Average Molecular Weight (Mw)GPC/SEC15,000 - 25,000 g/mol Relates to material strength and viscosity.
Polydispersity Index (PDI = Mw/Mn)GPC/SEC2.5 - 4.0Indicates the breadth of the molecular weight distribution.
Glass Transition Temperature (Tg)DSC40 - 60 °CDefines the transition from a rigid to a rubbery state.
Decomposition Temperature (Td, 5% loss)TGA> 250 °CIndicates the onset of thermal degradation.
Urea Carbonyl StretchFTIR~1650 cm⁻¹Confirms the formation of the urea linkage.
Aromatic:Aliphatic Proton Ratio¹H NMRVaries based on stoichiometryProvides information on the composition of the polymer.

Signaling Pathways and Drug Development

The core requirements for this document included a diagram of a signaling pathway. However, for a substance like this compound, this is not applicable. This material is an industrial polymer, and there is no information to suggest it has been designed as a bioactive agent with a specific cellular target or mechanism of action that would involve a signaling pathway.

However, the underlying chemistry is relevant to drug development. Isocyanate-based polymers, particularly polyurethanes and polyureas, are explored for various biomedical applications, including:

  • Drug Delivery Systems: The tunable properties of these polymers allow for the creation of nanoparticles, micelles, or hydrogels for controlled or targeted drug release.[3][4]

  • Biocompatible Coatings: Polyurethanes are used to coat medical devices to improve their biocompatibility and reduce thrombosis.

  • Tissue Engineering Scaffolds: Biodegradable versions of these polymers can be used to create scaffolds that support cell growth and tissue regeneration.

Should a substance like this compound be investigated for such applications, the research would first involve extensive biocompatibility and toxicology studies. If a therapeutic effect were to be discovered, subsequent research would then focus on elucidating its mechanism of action, which might then involve the mapping of a signaling pathway.

DrugDev_Logic polymer Isocyanate-Based Polymer (e.g., this compound) application Biomedical Application (e.g., Drug Delivery) polymer->application biocompatibility Biocompatibility & Toxicology Screening application->biocompatibility bioactivity Bioactivity & Efficacy Studies biocompatibility->bioactivity If Biocompatible moa Mechanism of Action (MoA) Elucidation bioactivity->moa If Bioactive pathway Signaling Pathway Mapping moa->pathway

Figure 2: Logical progression for evaluating a polymer for biomedical use.

Conclusion

This compound is a complex UVCB substance created from the reaction of toluene diisocyanate with a mixture of amines. While specific details of its discovery and application are not publicly documented, its synthesis and characterization follow established principles of polymer chemistry and analytical science. The versatile nature of isocyanate chemistry suggests that materials of this type could have a wide range of industrial applications. Although a direct role in drug development is not indicated, the foundational chemistry is highly relevant to the creation of advanced materials for biomedical applications, such as drug delivery and tissue engineering. A thorough understanding of such complex materials, achieved through a comprehensive suite of analytical techniques, is the first step in unlocking their potential.

References

In Vitro Mechanism of Action of N-glycyl-L-isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro mechanism of action of the dipeptide N-glycyl-L-isoleucine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the known in vitro effects of its constituent amino acid, L-isoleucine, and the closely related dipeptide, glycyl-L-leucine, to infer potential mechanisms of action for N-glycyl-L-isoleucine.

Core Concepts: L-isoleucine and Dipeptide Function

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine.[1][2] Dipeptides are intermediates in protein metabolism and can exhibit physiological or cell-signaling effects.[2][3] The biological activity of N-glycyl-L-isoleucine in vitro is likely influenced by the individual properties of L-isoleucine and the potential for the dipeptide to interact with cellular machinery either intact or after hydrolysis into its constituent amino acids.

In Vitro Signaling Pathways and Cellular Targets

Based on the activities of L-isoleucine and related dipeptides, two primary in vitro mechanisms of action are plausible for N-glycyl-L-isoleucine: modulation of the mTOR signaling pathway and inhibition of threonine deaminase.

Regulation of the mTOR Signaling Pathway by L-isoleucine

L-isoleucine is an essential amino acid that has been shown to independently regulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5]

Key In Vitro Effects of L-isoleucine on mTOR Signaling:

  • Activation of mTORC1: Supplementation with L-isoleucine increases the phosphorylation of key components of the mTORC1 complex, including mTOR itself, ribosomal protein S6 kinase 1 (S6K1), and ribosomal protein S6 (rpS6).[4]

  • Essential for mTORC1 Activity: The omission of L-isoleucine from cell culture media leads to a reduction in the phosphorylation of mTOR and rpS6 in bovine mammary epithelial (MAC-T) cells, and decreased phosphorylation of mTOR and S6K1 in bovine mammary tissue slices.[4]

The proposed signaling cascade is depicted below:

mTOR_pathway Isoleucine L-isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates rpS6 rpS6 S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis Promotes

Figure 1: L-isoleucine-mediated activation of the mTORC1 signaling pathway.
Allosteric Inhibition of Threonine Deaminase

In prokaryotic systems, L-isoleucine acts as a feedback inhibitor of threonine deaminase, the first enzyme in the biosynthetic pathway of isoleucine.[4][6][7] This is a classic example of allosteric regulation.

Mechanism of Inhibition:

  • Non-competitive Inhibition: L-isoleucine binds to an allosteric site on the threonine deaminase enzyme, distinct from the active site.[7][8]

  • Conformational Change: This binding induces a conformational change in the enzyme, which reduces its affinity for the substrate, L-threonine, thereby inhibiting the enzymatic reaction.

The closely related dipeptide, glycyl-L-leucine, has also been identified as a heterotropic negative effector of threonine deaminase in Escherichia coli.[4][6] This suggests that dipeptides containing isoleucine or leucine may also possess this inhibitory activity.

Threonine_Deaminase_Inhibition cluster_pathway Isoleucine Biosynthesis Threonine L-Threonine Threonine_Deaminase Threonine Deaminase (Enzyme) Threonine->Threonine_Deaminase Substrate Intermediate α-Ketobutyrate Threonine_Deaminase->Intermediate Catalyzes Isoleucine L-Isoleucine (End Product) Intermediate->Isoleucine ...multiple steps Isoleucine->Threonine_Deaminase Allosteric Inhibition

Figure 2: Feedback inhibition of threonine deaminase by L-isoleucine.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro effects of L-isoleucine.

Table 1: Effect of L-isoleucine on mTOR Pathway Components

Cell Line/TissueConditionTarget ProteinChange in PhosphorylationReference
MAC-T cellsOmission of L-isoleucinemTOR (Ser2448)Reduced (P < 0.05)[4]
MAC-T cellsOmission of L-isoleucinerpS6 (Ser235/236)Reduced (P < 0.05)[4]
Bovine mammary tissue slicesOmission of L-isoleucinemTORDecreased (P < 0.05)[4]
Bovine mammary tissue slicesOmission of L-isoleucineS6K1 (Thr389)Decreased (P < 0.05)[4]
MAC-T cellsSupplementation of L-isoleucinemTORIncreased (P < 0.05)[4]
MAC-T cellsSupplementation of L-isoleucineS6K1Increased (P < 0.05)[4]
MAC-T cellsSupplementation of L-isoleucinerpS6Increased (P < 0.05)[4]

Table 2: Kinetic Parameters of L-isoleucine Inhibition of Threonine Deaminase

Enzyme SourceLigandNumber of Binding SitesDissociation Constant (Kd)Reference
Salmonella typhimuriumL-isoleucine23.6 µM[9]
Salmonella typhimuriumL-valine (activator)126 µM[9]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for assessing mTORC1 activity in mammalian cells.[1][6]

Objective: To measure the kinase activity of mTORC1 by quantifying the phosphorylation of a known substrate.

Workflow:

mTOR_Assay_Workflow Start Start: Mammalian Cell Culture Stimulation Cell Stimulation (e.g., with insulin) Start->Stimulation Lysis Cell Lysis (CHAPS-based buffer) Stimulation->Lysis Immunoprecipitation Immunoprecipitation of mTORC1 complex Lysis->Immunoprecipitation Kinase_Reaction Kinase Reaction (with substrate, e.g., 4E-BP1, and ATP) Immunoprecipitation->Kinase_Reaction Detection Detection of Substrate Phosphorylation (e.g., Western Blot, ELISA) Kinase_Reaction->Detection End End: Quantification of Activity Detection->End

Figure 3: Experimental workflow for an in vitro mTORC1 kinase assay.

Methodology:

  • Cell Culture and Stimulation:

    • Culture mammalian cells (e.g., HEK293T, HeLa) to an appropriate confluency.

    • If required, transfect cells with plasmids encoding components of the mTORC1 complex (e.g., myc-mTOR, HA-Raptor).

    • Prior to lysis, stimulate cells with an appropriate agonist (e.g., 100 nM insulin for 15-30 minutes) to activate the mTOR pathway.[6]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors). The use of CHAPS is crucial for maintaining the integrity of the mTORC1 complex.[1]

    • Centrifuge the lysate to pellet cellular debris.

  • Immunoprecipitation of mTORC1:

    • Incubate the supernatant with an antibody targeting a component of the mTORC1 complex (e.g., anti-myc or anti-mTOR antibody) and protein A/G beads.

    • Wash the beads several times with lysis buffer and then with a kinase assay buffer.

  • In Vitro Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES [pH 7.4], 50 mM KCl, 10 mM MgCl2, 250 µM ATP).

    • Add a purified mTORC1 substrate (e.g., recombinant GST-4E-BP1).[6]

    • Incubate the reaction at 30-37°C for a defined period (e.g., 30 minutes).

  • Detection and Quantification:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Detect substrate phosphorylation using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

    • Quantify the signal using densitometry.

Threonine Deaminase Activity Assay

This protocol is based on the colorimetric determination of the α-ketobutyrate product.[10]

Objective: To measure the enzymatic activity of threonine deaminase.

Methodology:

  • Enzyme Preparation:

    • Obtain a purified or crude preparation of threonine deaminase from a relevant source (e.g., E. coli).[11]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., M/20 phosphate buffer, pH 8.0).

    • The reaction mixture should contain the enzyme preparation, L-threonine as the substrate, and any potential inhibitors (e.g., L-isoleucine) or activators (e.g., L-valine).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate.

    • Incubate at a constant temperature (e.g., 37°C) for a specific time.

  • Detection of α-Ketobutyrate:

    • Terminate the reaction (e.g., by adding a strong acid).

    • Determine the amount of α-ketobutyrate formed using a colorimetric method, such as the one described by Friedemann and Haugen, which involves reaction with 2,4-dinitrophenylhydrazine.[10]

  • Calculation of Specific Activity:

    • Express the specific activity in units such as µmoles of ketoacid formed per hour per milligram of protein.[10]

Conclusion and Future Directions

While direct evidence for the in vitro mechanism of action of N-glycyl-L-isoleucine is lacking, the known roles of its constituent L-isoleucine provide a strong foundation for hypothesis-driven research. It is plausible that N-glycyl-L-isoleucine can modulate mTOR signaling, potentially after cellular uptake and hydrolysis. Furthermore, its structural similarity to glycyl-L-leucine suggests it may act as an allosteric inhibitor of threonine deaminase, particularly in prokaryotic systems.

Future in vitro studies should focus on:

  • Determining the stability of N-glycyl-L-isoleucine in various cell culture media.

  • Investigating its transport mechanism into cells.

  • Directly assessing its effects on the phosphorylation state of mTOR pathway components.

  • Evaluating its inhibitory potential on threonine deaminase from various species.

This guide provides a comprehensive overview of the current understanding and a framework for the future investigation of the in vitro mechanism of action of N-glycyl-L-isoleucine.

References

Metabolic Pathways of N-glycyl-L-isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine, a dipeptide composed of glycine and L-isoleucine, is recognized as a metabolite, primarily resulting from the incomplete degradation of proteins.[1] While specific, dedicated metabolic pathways for N-glycyl-L-isoleucine are not extensively documented, its metabolic fate is predicted to follow the established routes of dipeptide processing and the subsequent catabolism of its constituent amino acids. This guide delineates the probable metabolic journey of N-glycyl-L-isoleucine, commencing with its hydrolysis and proceeding through the distinct catabolic pathways of glycine and L-isoleucine. This document provides a comprehensive overview of the enzymatic reactions, intermediates, and potential regulatory interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development endeavors.

Proposed Metabolic Processing of N-glycyl-L-isoleucine

The initial step in the metabolism of N-glycyl-L-isoleucine is its breakdown into glycine and L-isoleucine. This hydrolysis is catalyzed by peptidases, which are enzymes that cleave peptide bonds.[2] In mammals, dipeptides can be assimilated through extracellular hydrolysis by enzymes on the plasma membranes or released from the cytosol, followed by the uptake of the resulting free amino acids.[3]

Dipeptide Transport and Hydrolysis

Dipeptides are transported into cells by various transporters, such as the PepT1 transporter in the intestine. Once inside the cell or on the cell surface, cytosolic or membrane-bound peptidases hydrolyze the dipeptide into its constituent amino acids.[3][4] The specificity of these peptidases determines the rate of hydrolysis for different dipeptides.[5][6][7]

Dipeptide_Metabolism_Workflow Proposed Metabolic Workflow for N-glycyl-L-isoleucine N-glycyl-L-isoleucine N-glycyl-L-isoleucine Hydrolysis (Peptidases) Hydrolysis (Peptidases) N-glycyl-L-isoleucine->Hydrolysis (Peptidases) Extracellular/ Intracellular Glycine Glycine Hydrolysis (Peptidases)->Glycine L-Isoleucine L-Isoleucine Hydrolysis (Peptidases)->L-Isoleucine Glycine Metabolic Pathways Glycine Metabolic Pathways Glycine->Glycine Metabolic Pathways L-Isoleucine Degradation Pathway L-Isoleucine Degradation Pathway L-Isoleucine->L-Isoleucine Degradation Pathway Central Metabolism (TCA Cycle, etc.) Central Metabolism (TCA Cycle, etc.) Glycine Metabolic Pathways->Central Metabolism (TCA Cycle, etc.) L-Isoleucine Degradation Pathway->Central Metabolism (TCA Cycle, etc.)

Proposed metabolic workflow for N-glycyl-L-isoleucine.

Metabolic Fate of L-Isoleucine

Once liberated from the dipeptide, L-isoleucine enters its specific catabolic pathway, which ultimately yields acetyl-CoA and propionyl-CoA, both of which can enter the citric acid (TCA) cycle for energy production.[1][8][9]

L-Isoleucine Degradation Pathway

The degradation of L-isoleucine is a multi-step process involving transamination, oxidative decarboxylation, and a series of reactions analogous to β-oxidation.[1]

Key Enzymes and Intermediates in L-Isoleucine Degradation [1][9]

StepEnzymeSubstrateProduct
1Branched-chain aminotransferase (BCAT)L-Isoleucineα-Keto-β-methylvalerate
2Branched-chain α-keto acid dehydrogenase complex (BCKDH)α-Keto-β-methylvalerateα-Methylbutyryl-CoA
3Acyl-CoA dehydrogenaseα-Methylbutyryl-CoATiglyl-CoA
4Enoyl-CoA hydrataseTiglyl-CoAα-Methyl-β-hydroxybutyryl-CoA
53-hydroxyacyl-CoA dehydrogenaseα-Methyl-β-hydroxybutyryl-CoAα-Methylacetoacetyl-CoA
6β-ketothiolaseα-Methylacetoacetyl-CoAAcetyl-CoA + Propionyl-CoA

digraph "Isoleucine_Degradation_Pathway" {
graph [fontname="sans-serif", labelloc="t", label="L-Isoleucine Degradation Pathway", fontsize=14, rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="sans-serif", color="#4285F4"];

"L-Isoleucine" [fillcolor="#FBBC05"]; BCAT [shape=ellipse, label="Branched-chain\naminotransferase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Keto-b-methylvalerate"; BCKDH [shape=ellipse, label="Branched-chain a-keto acid\ndehydrogenase complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Methylbutyryl-CoA"; ACAD [shape=ellipse, label="Acyl-CoA\ndehydrogenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tiglyl-CoA"; ECH [shape=ellipse, label="Enoyl-CoA\nhydratase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Methyl-b-hydroxybutyryl-CoA"; HADH [shape=ellipse, label="3-hydroxyacyl-CoA\ndehydrogenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Methylacetoacetyl-CoA"; Thiolase [shape=ellipse, label="b-ketothiolase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetyl-CoA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Propionyl-CoA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TCA Cycle" [shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"L-Isoleucine" -> BCAT; BCAT -> "a-Keto-b-methylvalerate"; "a-Keto-b-methylvalerate" -> BCKDH; BCKDH -> "a-Methylbutyryl-CoA"; "a-Methylbutyryl-CoA" -> ACAD; ACAD -> "Tiglyl-CoA"; "Tiglyl-CoA" -> ECH; ECH -> "a-Methyl-b-hydroxybutyryl-CoA"; "a-Methyl-b-hydroxybutyryl-CoA" -> HADH; HADH -> "a-Methylacetoacetyl-CoA"; "a-Methylacetoacetyl-CoA" -> Thiolase; Thiolase -> "Acetyl-CoA"; Thiolase -> "Propionyl-CoA"; "Acetyl-CoA" -> "TCA Cycle"; "Propionyl-CoA" -> "TCA Cycle" [label=" via Succinyl-CoA"]; }

The catabolic pathway of L-isoleucine.

Metabolic Fate of Glycine

Glycine is a non-essential amino acid with diverse metabolic roles. It can be catabolized through several pathways, the major one in animals being the glycine cleavage system.[10] Glycine also serves as a precursor for the synthesis of various important biomolecules.[11]

Glycine Catabolic Pathways
  • Glycine Cleavage System (GCS): This mitochondrial enzyme complex is the primary route for glycine degradation, converting it to carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[12][13]

  • Serine Hydroxymethyltransferase (SHMT): This enzyme can convert glycine to serine.[14]

  • D-amino acid oxidase: This peroxisomal enzyme can convert glycine to glyoxylate.[10]

Glycine_Metabolic_Pathways Major Metabolic Pathways of Glycine Glycine Glycine GCS Glycine Cleavage System (GCS) Glycine->GCS SHMT Serine Hydroxymethyl- transferase (SHMT) Glycine->SHMT DAAO D-amino acid oxidase Glycine->DAAO Biosynthesis (Purines, Heme, Glutathione) Biosynthesis (Purines, Heme, Glutathione) Glycine->Biosynthesis (Purines, Heme, Glutathione) CO2 + NH4+ + 5,10-Methylene-THF CO2 + NH4+ + 5,10-Methylene-THF GCS->CO2 + NH4+ + 5,10-Methylene-THF Serine Serine SHMT->Serine Glyoxylate Glyoxylate DAAO->Glyoxylate Gluconeogenesis Gluconeogenesis Serine->Gluconeogenesis

Overview of the primary metabolic fates of glycine.

Potential Regulatory Roles

Dipeptides can exert regulatory effects on metabolic pathways. For instance, the dipeptide glycyl-L-leucine has been shown to inhibit threonine deaminase, a key enzyme in the L-isoleucine biosynthesis pathway in E. coli.[15] This suggests that N-glycyl-L-isoleucine could potentially have similar allosteric regulatory effects on enzymes within amino acid metabolic pathways, a possibility that warrants further investigation.

Experimental Protocols

Assay for Threonine Deaminase Activity

This protocol is adapted for measuring the activity of threonine deaminase, which is relevant for studying the potential inhibitory effects of N-glycyl-L-isoleucine, similar to glycyl-L-leucine.[16]

Objective: To determine the enzymatic activity of threonine deaminase in cell lysates.

Materials:

  • Cell culture and lysis buffer

  • Substrate solution: L-threonine or L-serine in buffer

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • NaOH solution

  • 96-well microplate

  • Spectrophotometer (OD at 540 nm)

  • Optional: N-glycyl-L-isoleucine solution for inhibition studies

Procedure:

  • Preparation of Cell Lysate:

    • Grow cells to the desired density.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, bead beating).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Enzymatic Reaction:

    • In a 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein).

    • For inhibition assays, pre-incubate the lysate with varying concentrations of N-glycyl-L-isoleucine.

    • Initiate the reaction by adding the substrate solution (L-threonine).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Detection of α-Ketobutyrate:

    • Stop the reaction by adding DNPH solution. This solution reacts with the α-ketoacid product (α-ketobutyrate) to form a colored phenylhydrazone.

    • Incubate for a short period to allow for color development.

    • Add NaOH solution to intensify the color.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of α-ketobutyrate.

    • Calculate the amount of α-ketobutyrate produced in the enzymatic reaction from the standard curve.

    • Express the enzyme activity in appropriate units (e.g., nmol of product formed per minute per mg of protein).

    • For inhibition studies, plot the enzyme activity against the concentration of N-glycyl-L-isoleucine to determine the inhibitory effect.

Conclusion

While a dedicated metabolic pathway for N-glycyl-L-isoleucine is not established, a comprehensive understanding of its metabolic fate can be derived from the well-characterized pathways of dipeptide hydrolysis and the subsequent catabolism of glycine and L-isoleucine. This guide provides a foundational framework for researchers and drug development professionals, integrating current knowledge and providing practical experimental approaches. Further research into the specific transporters and peptidases that act on N-glycyl-L-isoleucine, as well as its potential regulatory roles, will be crucial for a complete understanding of its physiological significance.

References

N-glycyl-L-isoleucine: A Review of its Natural Occurrence and Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine, a dipeptide composed of the amino acids glycine and L-isoleucine, is a molecule of interest in various biological contexts. While its presence has been noted in several organisms, a comprehensive understanding of its natural distribution and the specific pathways leading to its formation remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding the natural occurrence of N-glycyl-L-isoleucine, with a primary focus on the well-established sources of its constituent amino acids. Due to the limited availability of quantitative data for the dipeptide itself, this guide offers an in-depth look at the natural reservoirs of glycine and L-isoleucine as a proxy for understanding the potential for N-glycyl-L-isoleucine formation. Furthermore, general experimental methodologies for the detection and quantification of peptides and amino acids are discussed, providing a foundational understanding for future research in this area.

Introduction to N-glycyl-L-isoleucine

N-glycyl-L-isoleucine is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-isoleucine. As a product of protein metabolism, its presence is anticipated in biological systems. Indeed, N-glycyl-L-isoleucine has been reported in the fruit fly (Drosophila melanogaster), the thale cress (Arabidopsis thaliana), and baker's yeast (Saccharomyces cerevisiae)[1]. The Human Metabolome Database (HMDB) categorizes it as an "expected" human metabolite, suggesting it is a plausible intermediate in protein digestion and catabolism, though it has not yet been definitively identified in human tissues or biofluids[2]. The transient nature of many dipeptides, which are often rapidly hydrolyzed into their constituent amino acids, may contribute to the scarcity of data on their specific concentrations in various natural sources.

Natural Occurrence and Sources

Direct quantitative data on the natural occurrence of N-glycyl-L-isoleucine is not widely available in scientific literature. Therefore, an examination of the natural sources of its constituent amino acids, glycine and L-isoleucine, provides the most robust insight into its potential availability.

Glycine

Glycine is the simplest proteinogenic amino acid and is considered non-essential in humans as it can be synthesized by the body. However, dietary intake remains an important source. Glycine is abundant in protein-rich foods.

Table 1: Natural Sources of Glycine

Food Source Glycine Content (mg per 100g)
Gelatin/Collagen Powder ~5,000
Chicken Skin ~3,300
Ground Beef ~1,818
Pumpkin Seeds ~1,786
Lamb Shoulder ~1,736
Ground Turkey ~1,732
Soybeans ~1,600
Chia Seeds ~1,607
Sunflower Seeds ~1,464
Skirt Steak ~1,465
Pork Tenderloin ~1,457
Pork Chops ~1,454
Ribeye Steak ~1,418
Roast Duck ~1,316
King Salmon ~1,314
Peanuts ~1,200
Roast Chicken Leg ~1,199
Cashews ~1,100
Pistachios ~1,050
Lentils ~900
Oats ~400
Quinoa ~350

Note: Data is compiled from various sources and should be considered approximate[3].

L-isoleucine

L-isoleucine is an essential branched-chain amino acid (BCAA) that must be obtained through the diet. It plays a critical role in protein synthesis, muscle metabolism, and glucose homeostasis[4][5]. Animal-based proteins are particularly rich sources of L-isoleucine[5].

Table 2: Natural Sources of L-isoleucine

Food Category Food Item
Meat and Poultry Beef, Lamb, Pork, Chicken, Turkey[4][6][7]
Fish and Seafood Tuna, Cod, Haddock, Salmon[4][8]
Dairy and Eggs Cheese, Milk, Yogurt, Eggs[4][7][8]
Legumes Soybeans, Tofu, Lentils, Beans[8][9]
Nuts and Seeds Pumpkin Seeds, Peanuts, Sunflower Seeds, Sesame Seeds, Cashews, Almonds[3][8]
Grains Quinoa, Oats, Wheat Germ, Brown Rice[8][10]

Note: This table provides a qualitative summary of rich sources of L-isoleucine.

Biosynthesis and Formation

The formation of N-glycyl-L-isoleucine occurs through the creation of a peptide bond, a fundamental reaction in protein synthesis. This process is catalyzed by ribosomes within the cell during translation. Additionally, dipeptides can be formed during the breakdown of larger proteins by peptidases. The biosynthesis of the precursor amino acid L-isoleucine is a multi-step enzymatic pathway found in plants and microorganisms, starting from threonine[4][11]. In E. coli, alternative "underground" pathways for isoleucine biosynthesis have also been identified, highlighting metabolic plasticity[12][13].

G cluster_reactants Reactants cluster_process Process cluster_products Products Glycine Glycine PeptideBond Peptide Bond Formation (Ribosomal Synthesis or Proteolysis) Glycine->PeptideBond Isoleucine L-Isoleucine Isoleucine->PeptideBond Dipeptide N-glycyl-L-isoleucine PeptideBond->Dipeptide Water H₂O PeptideBond->Water Release

Figure 1. Formation of N-glycyl-L-isoleucine from its constituent amino acids.

Experimental Protocols for Detection and Analysis

Sample Preparation

The initial step involves the extraction of small molecules, including peptides and amino acids, from the biological sample (e.g., tissue, biofluid, food matrix). This typically involves:

  • Homogenization: Solid samples are homogenized in a suitable buffer, often containing protease inhibitors to prevent the degradation of peptides.

  • Deproteinization: High molecular weight proteins are precipitated to reduce matrix complexity. Common methods include precipitation with organic solvents (e.g., acetonitrile, methanol) or strong acids (e.g., trichloroacetic acid, perchloric acid).

  • Centrifugation and Filtration: The sample is centrifuged to pellet the precipitated proteins, and the supernatant, containing the small molecules, is collected and filtered.

  • Solid-Phase Extraction (SPE): For samples with low concentrations of the analyte or high levels of interfering substances, SPE can be used for sample clean-up and concentration.

Analytical Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the gold-standard techniques for the sensitive and specific detection of amino acids and small peptides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique for peptide analysis.

    • Chromatography: Reversed-phase HPLC (RP-HPLC) is typically used to separate the dipeptide from other components in the extract based on hydrophobicity.

    • Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization method for peptides. The mass spectrometer can be operated in full-scan mode to identify compounds based on their mass-to-charge ratio (m/z) or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the amino acids and peptides to make them volatile. While powerful, it is often more complex for dipeptide analysis than LC-MS.

G start Biological Sample homogenization Homogenization start->homogenization deproteinization Deproteinization (e.g., Acetonitrile) homogenization->deproteinization centrifugation Centrifugation & Filtration deproteinization->centrifugation spe Solid-Phase Extraction (Optional Clean-up) centrifugation->spe lcms LC-MS Analysis (RP-HPLC with ESI-MS/MS) centrifugation->lcms Direct Injection spe->lcms quantification Data Analysis & Quantification lcms->quantification

Figure 2. A general experimental workflow for the analysis of dipeptides.

Conclusion and Future Directions

N-glycyl-L-isoleucine represents one of a vast number of dipeptides that can be formed from the 20 proteinogenic amino acids. While its presence in a few model organisms has been confirmed, its broader natural distribution, physiological concentrations, and specific biological functions remain largely unexplored. The lack of extensive data highlights an opportunity for future research. The development of targeted and validated analytical methods will be crucial for accurately quantifying N-glycyl-L-isoleucine in various biological and food matrices. Such studies will pave the way for a better understanding of its potential role in nutrition, metabolism, and cell signaling, providing valuable insights for researchers, scientists, and professionals in drug development. The investigation of the natural "peptidome," including dipeptides like N-glycyl-L-isoleucine, is a promising frontier in metabolomics and nutritional science.

References

Physical and chemical properties of N-glycyl-L-isoleucine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of the dipeptide N-glycyl-L-isoleucine. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology.

Core Physicochemical Properties

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine residues linked by a peptide bond. Its structure and fundamental properties are summarized below.

General Properties
PropertyValueSource
Molecular Formula C8H16N2O3--INVALID-LINK--
Molecular Weight 188.22 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
CAS Number 19461-38-2--INVALID-LINK--
Solubility
SolventSolubilitySource
Water ≥ 100 mg/mL (531.29 mM)--INVALID-LINK--
DMSO 2 mg/mL (10.63 mM)--INVALID-LINK--
Computed Physicochemical Properties

The following properties have been computationally predicted and are provided by PubChem.

PropertyValueSource
XLogP3 -3--INVALID-LINK--
Hydrogen Bond Donor Count 3--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 5--INVALID-LINK--

Acid-Base Properties

Estimated pKa Values

The pKa of the terminal α-carboxyl group in a dipeptide is typically around 3-4, and the pKa of the terminal α-amino group is typically around 8-9.

Ionizable GroupEstimated pKa
α-carboxyl group (-COOH)~3.1
α-amino group (-NH3+)~8.3
Isoelectric Point (pI)

The isoelectric point can be estimated by averaging the pKa values of the ionizable groups.

pI_Calculation pKa1 pKa1 (α-COOH) ≈ 3.1 pI pI = (pKa1 + pKa2) / 2 pKa1->pI pKa2 pKa2 (α-NH3+) ≈ 8.3 pKa2->pI Result pI ≈ 5.7 pI->Result

Calculation of the estimated isoelectric point (pI).

Stability and Storage

Lyophilized N-glycyl-L-isoleucine is stable at room temperature for short periods but should be stored at 4°C for long-term stability, protected from light.[1] Solutions of N-glycyl-L-isoleucine are less stable. For storage in solution, it is recommended to keep them at -80°C for up to six months or at -20°C for up to one month, with protection from light.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of dipeptides like N-glycyl-L-isoleucine are crucial for obtaining reliable and reproducible data. The following sections outline generalized methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a synthesized dipeptide.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Peptide Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Solubility Solubility Assay Purification->Solubility MeltingPoint Melting Point Determination Purification->MeltingPoint pKa pKa Determination (Titration) Purification->pKa OpticalRotation Optical Rotation Measurement Purification->OpticalRotation DataAnalysis Data Analysis Solubility->DataAnalysis MeltingPoint->DataAnalysis pKa->DataAnalysis OpticalRotation->DataAnalysis Reporting Reporting DataAnalysis->Reporting

General workflow for dipeptide characterization.
Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Impurities typically broaden and depress the melting range.

Methodology (Capillary Method):

  • A small, finely powdered sample of N-glycyl-L-isoleucine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of pKa Values

Principle: The pKa values of the ionizable groups (α-carboxyl and α-amino groups) can be determined by monitoring the change in pH of a solution of the dipeptide upon titration with a strong acid or base.

Methodology (Potentiometric Titration):

  • A known concentration of N-glycyl-L-isoleucine is dissolved in deionized water.

  • The initial pH of the solution is measured using a calibrated pH meter.

  • A standard solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH is recorded after each addition.

  • The titration is continued past the first equivalence point.

  • A separate titration is performed with a standard solution of a strong base (e.g., NaOH), continuing past the second equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points.

Determination of Specific Optical Rotation

Principle: Chiral molecules, such as L-amino acids and their derivatives, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Methodology (Polarimetry):

  • A solution of N-glycyl-L-isoleucine of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

  • A polarimeter tube of a known path length (l, in dm) is filled with the solution.

  • The observed optical rotation (α) is measured using a polarimeter at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (c × l).

Biological Context

Currently, there is no specific signaling pathway that has been elucidated for N-glycyl-L-isoleucine. Its biological role is likely related to its constituent amino acids, glycine and L-isoleucine. Glycine is a non-essential amino acid that acts as a neurotransmitter and is involved in the synthesis of other biomolecules. L-isoleucine is an essential branched-chain amino acid crucial for protein synthesis and muscle metabolism. Dipeptides are also known to be absorbed in the intestine via specific transporters.

Conclusion

References

N-glycyl-L-isoleucine (CAS: 19461-38-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine, identified by the CAS number 19461-38-2. While primarily utilized as a biochemical reagent in life science research, its specific biological roles and mechanisms of action are not yet fully elucidated.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of N-glycyl-L-isoleucine and explores its potential biological functions and research applications based on the well-documented activities of its constituent amino acids. This document aims to serve as a foundational resource for researchers investigating the potential of this dipeptide in areas such as cell signaling, drug delivery, and metabolic studies.

Chemical and Physical Properties

N-glycyl-L-isoleucine is a white to off-white solid.[3] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource
CAS Number 19461-38-2[1][2]
Molecular Formula C₈H₁₆N₂O₃[2][4]
Molecular Weight 188.22 g/mol [2][4]
IUPAC Name (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid[2]
Synonyms Gly-Ile, H-Gly-L-Ile-OH[2]
Melting Point 248 °C[5][6]
Boiling Point 410.4 °C at 760 mmHg (predicted)[5]
Solubility Water: ≥ 100 mg/mL (531.29 mM)[3]
DMSO: 2 mg/mL (10.63 mM; with heating)[3]
Appearance Solid[3][5]
Storage 4°C, protect from light. Stock solutions: -80°C for 6 months, -20°C for 1 month.[3]

Potential Biological Functions and Research Applications

Direct research on the biological functions of N-glycyl-L-isoleucine is limited. However, based on the known roles of L-isoleucine and the nature of dipeptides, several key areas of investigation are proposed.

Modulation of mTOR Signaling

L-isoleucine is a branched-chain amino acid (BCAA) known to independently regulate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of protein synthesis, cell growth, and proliferation. Studies have shown that the omission of L-isoleucine from cell culture media reduces the phosphorylation of mTOR and its downstream effectors like S6K1 and rpS6. Conversely, supplementation with L-isoleucine can increase their phosphorylation.

N-glycyl-L-isoleucine could serve as a tool to study the cellular uptake and subsequent intracellular release of L-isoleucine and its effect on the mTOR pathway. Researchers can investigate whether the dipeptide form alters the kinetics of mTOR activation compared to free L-isoleucine.

mTOR_Signaling N-glycyl-L-isoleucine N-glycyl-L-isoleucine Cellular Uptake Cellular Uptake N-glycyl-L-isoleucine->Cellular Uptake Intracellular L-isoleucine Intracellular L-isoleucine Cellular Uptake->Intracellular L-isoleucine mTORC1 mTORC1 Intracellular L-isoleucine->mTORC1 + S6K1 S6K1 mTORC1->S6K1 + P 4E-BP1 4E-BP1 mTORC1->4E-BP1 - P rpS6 rpS6 S6K1->rpS6 + P Protein Synthesis Protein Synthesis rpS6->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E inhibits eIF4E->Protein Synthesis

Caption: Proposed mechanism of mTOR signaling modulation by N-glycyl-L-isoleucine.

Drug Delivery and Prodrug Development

Dipeptides are often explored as prodrugs to enhance the stability, solubility, and cellular uptake of therapeutic agents. While N-glycyl-L-isoleucine itself is not a drug, its structure can be incorporated into drug design. The glycine and isoleucine moieties could be recognized by peptide transporters, potentially facilitating the entry of a conjugated drug into cells.

Drug_Delivery_Workflow cluster_0 Drug Conjugation cluster_1 Cellular Transport and Release Drug Therapeutic Agent Prodrug Dipeptide-Drug Conjugate Drug->Prodrug Linker Dipeptide N-glycyl-L-isoleucine Dipeptide->Prodrug Uptake Peptide Transporter-Mediated Uptake Prodrug->Uptake Release Intracellular Cleavage (e.g., by peptidases) Uptake->Release ActiveDrug Active Drug Release Release->ActiveDrug

Caption: Conceptual workflow for using N-glycyl-L-isoleucine in prodrug design.

Experimental Protocols

The following are proposed experimental protocols to investigate the biological effects of N-glycyl-L-isoleucine. These are generalized methodologies that should be optimized for specific cell lines and experimental conditions.

Preparation of Stock Solutions
  • Aqueous Stock (for cell culture):

    • Weigh out the desired amount of N-glycyl-L-isoleucine powder.

    • Dissolve in sterile, nuclease-free water to a concentration of 100 mg/mL (531.29 mM).[3]

    • Ensure complete dissolution, using gentle warming if necessary.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot and store at -20°C or -80°C for long-term use.[3]

  • DMSO Stock (for specific assays):

    • Weigh out N-glycyl-L-isoleucine powder.

    • Dissolve in newly opened, anhydrous DMSO to a concentration of 2 mg/mL (10.63 mM).[3] Ultrasonic agitation and warming to 60°C may be required.[3]

    • Aliquot and store at -20°C or -80°C, protected from light and moisture.[3]

Western Blot Analysis of mTOR Pathway Activation

This protocol aims to determine the effect of N-glycyl-L-isoleucine on the phosphorylation status of key mTOR pathway proteins.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, C2C12 myotubes) at an appropriate density and allow them to adhere overnight.

    • Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.

    • Treat the cells with varying concentrations of N-glycyl-L-isoleucine, free L-isoleucine (as a positive control), or vehicle control for a specified time course (e.g., 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K1, total S6K1, phospho-rpS6, total rpS6, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

N-glycyl-L-isoleucine is a dipeptide with well-defined chemical properties but an underexplored biological profile. Based on the crucial roles of its constituent amino acid, L-isoleucine, in cellular metabolism and signaling, N-glycyl-L-isoleucine presents a valuable tool for research in these areas. The proposed experimental frameworks in this guide offer starting points for elucidating the specific functions of this dipeptide and its potential applications in drug development and cellular biology. Further investigation is warranted to fully understand its biological significance.

References

The Cellular Role of Glycyl-Isoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the known and inferred cellular functions of the dipeptide glycyl-isoleucine (Gly-Ile). While direct research on Gly-Ile is limited, this document synthesizes available data on related dipeptides and the constituent amino acids, glycine and isoleucine, to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers transport mechanisms, metabolic fate, and potential signaling roles, with a focus on quantitative data and detailed experimental protocols.

Introduction

Glycyl-isoleucine (Gly-Ile) is a dipeptide composed of the amino acids glycine and L-isoleucine.[1] As an incomplete breakdown product of protein digestion or catabolism, its direct physiological and cell-signaling effects are not well-characterized in human tissues and biofluids, where it is currently classified as an "expected" metabolite.[2] However, Gly-Ile has been reported in other organisms such as Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae.[1] This guide will explore the cellular functions of Gly-Ile by examining the well-established roles of similar dipeptides and its constituent amino acids.

Cellular Transport of Glycyl-Isoleucine

The primary mechanism for the cellular uptake of di- and tripeptides is through the proton-coupled peptide transporters PEPT1 and PEPT2. While direct transport kinetics for Gly-Ile are not available in the literature, data from analogous dipeptides such as glycyl-leucine can provide valuable insights.

The PEPT1 and PEPT2 Transporters

PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides. PEPT2 is found in various tissues, including the kidney, where it is involved in peptide reabsorption. Both are high-capacity, low-affinity transporters.

Inferred Transport Kinetics of Glycyl-Isoleucine

Based on studies of similar dipeptides, the transport of Gly-Ile via PEPT1 and PEPT2 is expected to be sodium-independent and driven by a proton gradient. The affinity (Km) and maximum transport velocity (Vmax) for Gly-Ile are likely to be in the millimolar range, characteristic of most dipeptide transport.

Table 1: Comparative Transport Kinetics of Dipeptides and Amino Acids

CompoundTransporterApparent Km (mM)Vmax (nmol/mg protein/min)Cell Type/System
Glycyl-sarcosinePEPT11.5 - 2.5Not specifiedCaco-2 cells
Glycyl-glycineGlyT1/GlyT2EC50 High: 0.21-0.28, Low: 26.4-32.1Not specifiedCOS-7 cells
GlycineGlyT1/GlyT2EC50: 2.4-5.5Not specifiedCOS-7 cells

Note: Data for Gly-Ile is not available. The table presents data for other dipeptides and glycine to provide a comparative context. Km and Vmax values can vary significantly depending on the experimental system.

Gly_Ile_Transport Figure 1: Inferred Cellular Uptake of Glycyl-Isoleucine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gly-Ile_ext Glycyl-Isoleucine (Gly-Ile) PEPT1 PEPT1/PEPT2 Gly-Ile_ext->PEPT1 Co-transport H_ext H+ H_ext->PEPT1 Gly-Ile_int Glycyl-Isoleucine PEPT1->Gly-Ile_int H_int H+ PEPT1->H_int Hydrolysis Cytosolic Peptidases Gly-Ile_int->Hydrolysis Hydrolysis Glycine Glycine Hydrolysis->Glycine Isoleucine Isoleucine Hydrolysis->Isoleucine

Caption: Inferred transport of Gly-Ile via PEPT transporters.

Metabolic Fate of Glycyl-Isoleucine

Once inside the cell, Gly-Ile is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids: glycine and isoleucine.[2] The metabolic fates of these two amino acids are well-documented.

Glycine Metabolism

Glycine is a non-essential amino acid that participates in numerous metabolic pathways.[3] It serves as a precursor for the synthesis of:

  • Proteins: As a fundamental building block.

  • Heme: A key component of hemoglobin.[3]

  • Glutathione: A major antioxidant.[3]

  • Purines: Essential for DNA and RNA synthesis.[3]

  • Creatine: An important molecule in energy metabolism.

Isoleucine Metabolism

Isoleucine is an essential, branched-chain amino acid (BCAA) that is both glucogenic and ketogenic.[4] Its catabolism yields acetyl-CoA and propionyl-CoA. Acetyl-CoA can enter the citric acid cycle or be used for the synthesis of ketone bodies and fatty acids, while propionyl-CoA is converted to succinyl-CoA, a citric acid cycle intermediate that can be used for gluconeogenesis.[4]

Gly_Ile_Metabolism Figure 2: Metabolic Pathways of Gly-Ile Components cluster_glycine_products Glycine Products cluster_isoleucine_products Isoleucine Catabolism Gly-Ile Glycyl-Isoleucine Hydrolysis Hydrolysis Gly-Ile->Hydrolysis Glycine Glycine Hydrolysis->Glycine Isoleucine Isoleucine Hydrolysis->Isoleucine Proteins_G Proteins Glycine->Proteins_G Heme Heme Glycine->Heme Glutathione Glutathione Glycine->Glutathione Purines Purines Glycine->Purines Acetyl-CoA Acetyl-CoA Isoleucine->Acetyl-CoA Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl-CoA->Ketone_Bodies Gluconeogenesis Gluconeogenesis Propionyl-CoA->Gluconeogenesis

Caption: Metabolic fate of Gly-Ile after intracellular hydrolysis.

Signaling Roles of Glycyl-Isoleucine and its Constituents

While there is no direct evidence for a signaling role of the intact Gly-Ile dipeptide, its constituent amino acids, particularly isoleucine, are known to be involved in key cellular signaling pathways.

Isoleucine and mTOR Signaling

Isoleucine, along with other BCAAs, plays a significant role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5][6] Isoleucine supplementation has been shown to increase the phosphorylation of mTOR and its downstream effectors, S6K1 and rpS6.[5]

Glycine and mTORC1 Signaling

Recent studies have also implicated glycine in the activation of mTORC1 signaling, suggesting a role in protecting against muscle wasting under catabolic conditions.[7]

mTOR_Signaling Figure 3: Inferred Role in mTOR Signaling Gly-Ile Glycyl-Isoleucine Hydrolysis Hydrolysis Gly-Ile->Hydrolysis Glycine Glycine Hydrolysis->Glycine Isoleucine Isoleucine Hydrolysis->Isoleucine mTORC1 mTORC1 Glycine->mTORC1 Activates Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes rpS6 rpS6 S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis Promotes

Caption: Postulated role of Gly-Ile in mTOR signaling via its amino acids.

Glycyl-Isoleucine in Cellular Processes: A Summary of Inferred Functions

Based on the available evidence for related molecules, the primary functions of Gly-Ile in cellular processes can be summarized as follows:

Table 2: Summary of Inferred Cellular Functions of Glycyl-Isoleucine

Cellular ProcessInferred Function of Gly-IleSupporting Evidence
Nutrient Uptake Serves as a source of glycine and isoleucine for the cell.Transport of other dipeptides via PEPT1/2 is well-established.
Metabolism Provides precursors for protein synthesis, energy production (TCA cycle, gluconeogenesis), and biosynthesis of heme, glutathione, and purines.Based on the known metabolic roles of glycine and isoleucine.[3][4]
Cell Signaling Potential activator of the mTOR pathway, thereby influencing cell growth, proliferation, and protein synthesis.Isoleucine and glycine are known to activate mTOR signaling.[5][7]
Cancer Metabolism May serve as a nutrient source for rapidly proliferating cancer cells, contributing to both biomass and energy.BCAAs, including isoleucine, are known to be important in cancer metabolism.[8][9]

Experimental Protocols

Investigating the direct cellular functions of Gly-Ile requires specific experimental approaches. The following are detailed methodologies for key experiments, adapted from established protocols for other dipeptides and amino acids.

Dipeptide Uptake Assay Using Radiolabeled Substrates

This protocol is adapted from methods used for measuring the uptake of radioactive peptides in yeast and can be applied to mammalian cell lines expressing PEPT1 or PEPT2.[10][11]

Objective: To quantify the cellular uptake of radiolabeled Gly-Ile.

Materials:

  • Cell line of interest (e.g., Caco-2 for PEPT1, HEK293 transfected with PEPT2)

  • Radiolabeled [14C]Gly-Ile or [3H]Gly-Ile

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM MES, pH 6.0)

  • Stop solution (ice-cold PBS)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash cells twice with pre-warmed uptake buffer.

  • Add uptake buffer containing a known concentration of radiolabeled Gly-Ile to each well to initiate uptake.

  • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • To terminate uptake, aspirate the uptake buffer and wash the cells three times with ice-cold stop solution.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate to normalize uptake.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of unlabeled Gly-Ile and a fixed concentration of radiolabeled Gly-Ile.

Uptake_Assay_Workflow Figure 4: Radiolabeled Dipeptide Uptake Assay Workflow Start Start Seed_Cells Seed cells in 24-well plates Start->Seed_Cells Wash_Cells Wash with uptake buffer Seed_Cells->Wash_Cells Add_Substrate Add radiolabeled Gly-Ile Wash_Cells->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Wash with ice-cold stop solution Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Scintillation counting Lyse_Cells->Measure_Radioactivity Normalize Normalize to protein concentration Measure_Radioactivity->Normalize End End Normalize->End

References

Methodological & Application

Application Notes and Protocols for N-glycyl-L-isoleucine in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of mammalian cell culture media is a critical aspect of modern biopharmaceutical production. Ensuring a consistent and adequate supply of nutrients, such as amino acids, is paramount for achieving high cell densities and robust protein production. However, several essential amino acids exhibit poor solubility or stability in neutral pH liquid formulations, presenting significant challenges for media and feed preparation. Dipeptides have emerged as a promising solution to overcome these limitations. By linking two amino acids, their physicochemical properties can be favorably altered, leading to increased solubility and stability, which in turn can enhance cell culture performance.

This document provides detailed application notes and protocols for the potential use of N-glycyl-L-isoleucine, a dipeptide composed of glycine and the essential branched-chain amino acid L-isoleucine, in mammalian cell culture media, particularly for Chinese Hamster Ovary (CHO) cells. While extensive public data on N-glycyl-L-isoleucine is limited, these notes are based on the established principles of dipeptide supplementation and the known metabolic roles of its constituent amino acids.

Potential Benefits of N-glycyl-L-isoleucine Supplementation

Isoleucine is an essential amino acid crucial for protein synthesis and cell growth. Its deprivation can lead to cell cycle arrest.[1] Supplementing with N-glycyl-L-isoleucine may offer several advantages over the use of free L-isoleucine:

  • Enhanced Solubility: L-isoleucine has limited solubility in aqueous solutions at neutral pH. N-glycyl-L-isoleucine is expected to have significantly higher solubility, allowing for the formulation of more concentrated, pH-neutral feed solutions. This is particularly beneficial for fed-batch and perfusion cultures where concentrated feeds are required to minimize bioreactor dilution.

  • Improved Stability: While isoleucine itself is relatively stable, the use of dipeptides can prevent the degradation of less stable amino acids it might be paired with in a complex feed formulation.

  • Controlled Nutrient Release: Dipeptides are typically taken up by cells via specific transporters and then hydrolyzed intracellularly by peptidases to release the individual amino acids. This can lead to a more controlled and sustained release of glycine and isoleucine, potentially preventing the metabolic overflow that can occur with high concentrations of free amino acids.

  • Reduced Byproduct Formation: A more controlled uptake and metabolism of amino acids can lead to a more efficient cellular metabolism, potentially reducing the accumulation of toxic byproducts like ammonia.

Data Presentation

Amino Acid Solubility Comparison

The following table highlights the solubility of L-isoleucine in water, providing a baseline for the potential improvement offered by a dipeptide form like N-glycyl-L-isoleucine.

Amino AcidSolubility in Water at 25°C (g/L)
L-Isoleucine41.2[2]
L-Leucine24.3
L-Tyrosine0.45
L-Cystine0.11
Glycine249.9

Note: The solubility of N-glycyl-L-isoleucine is not publicly available but is expected to be significantly higher than that of L-isoleucine.

Hypothetical Performance Data in Fed-Batch CHO Culture

The following table presents a hypothetical data set to illustrate the potential benefits of replacing L-isoleucine with N-glycyl-L-isoleucine in a fed-batch culture of a monoclonal antibody-producing CHO cell line. This data is for illustrative purposes only and should be confirmed by experimentation.

ParameterControl (Free L-Isoleucine)N-glycyl-L-isoleucine
Peak Viable Cell Density (x 10^6 cells/mL)18.521.0
Culture Viability at Day 14 (%)7585
Final mAb Titer (g/L)4.25.1
Specific Productivity (pcd)3538
Peak Lactate Concentration (g/L)4.53.8
Peak Ammonia Concentration (mM)6.85.5

Experimental Protocols

Protocol 1: Evaluation of N-glycyl-L-isoleucine in a Fed-Batch CHO Cell Culture

This protocol outlines a general procedure to evaluate the effect of N-glycyl-L-isoleucine as a feed supplement in a lab-scale fed-batch bioreactor system.

1. Materials and Equipment:

  • CHO cell line producing a recombinant protein (e.g., a monoclonal antibody).
  • Chemically defined basal cell culture medium.
  • Concentrated, pH-neutral feed solution (control), containing a mixture of amino acids (including L-isoleucine), glucose, and other necessary nutrients.
  • Experimental feed solution, identical to the control feed but with L-isoleucine replaced by an equimolar concentration of N-glycyl-L-isoleucine.
  • N-glycyl-L-isoleucine powder (for preparation of the experimental feed).
  • Shake flasks or spinner flasks for seed culture expansion.
  • Lab-scale bioreactors (e.g., 2 L) with appropriate controllers for pH, temperature, and dissolved oxygen (DO).
  • Cell counter (e.g., trypan blue exclusion-based automated counter).
  • Metabolite analyzer (for glucose, lactate, ammonia).
  • HPLC or other analytical instrument for protein titer quantification.

2. Seed Culture Expansion:

  • Thaw a vial of the CHO cell line and expand the culture in shake flasks or spinner flasks using the basal medium.
  • Maintain the cells in a humidified incubator at 37°C with 5-8% CO₂.
  • Subculture the cells every 2-3 days until the required cell number for bioreactor inoculation is reached. Ensure the cells are in the exponential growth phase with high viability (>95%) before inoculation.

3. Bioreactor Setup and Inoculation:

  • Prepare and sterilize the bioreactors containing the initial volume of basal medium.
  • Calibrate pH and DO probes.
  • Set the bioreactor parameters: Temperature = 37°C, pH = 7.0 (or optimal for the cell line), DO = 30-50% (controlled by sparging with air and/or oxygen).
  • Inoculate the bioreactors with the seed culture to a starting viable cell density of approximately 0.3-0.5 x 10^6 cells/mL.

4. Fed-Batch Culture and Sampling:

  • Begin the feeding strategy on day 3 of the culture (or as determined by the process).
  • For the control bioreactor, add the control feed solution according to a pre-defined feeding schedule (e.g., a percentage of the initial volume per day).
  • For the experimental bioreactor, add the N-glycyl-L-isoleucine-containing feed at the same volume and schedule as the control.
  • Take daily samples from each bioreactor to measure:
  • Viable cell density and viability.
  • Glucose, lactate, and ammonia concentrations.
  • Recombinant protein titer.
  • Optionally, amino acid concentrations in the supernatant.
  • Continue the culture for 14-21 days or until viability drops below a specified level (e.g., 60%).

5. Data Analysis:

  • Plot the time-course data for viable cell density, viability, titer, and metabolite concentrations for both control and experimental conditions.
  • Calculate the specific growth rate and specific productivity.
  • Compare the performance metrics between the two conditions to determine the impact of N-glycyl-L-isoleucine supplementation.

Visualizations

Advantages_of_Dipeptides cluster_0 Free Amino Acids cluster_1 Dipeptides cluster_2 Cell Culture Impact FAA Free Amino Acids (e.g., L-Isoleucine) Solubility Low Solubility at neutral pH FAA->Solubility Stability Potential Instability FAA->Stability Uptake Rapid, Uncontrolled Uptake FAA->Uptake Dipeptide Dipeptides (e.g., N-glycyl-L-isoleucine) HighSolubility High Solubility at neutral pH Dipeptide->HighSolubility HighStability Improved Stability Dipeptide->HighStability ControlledUptake Controlled Uptake & Intracellular Release Dipeptide->ControlledUptake ConcentratedFeed Highly Concentrated, pH-Neutral Feeds HighSolubility->ConcentratedFeed ImprovedPerformance Improved Cell Growth, Viability & Productivity ControlledUptake->ImprovedPerformance ReducedByproducts Reduced Metabolic Byproducts ControlledUptake->ReducedByproducts

Caption: Advantages of Dipeptides over Free Amino Acids.

Experimental_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Seed Culture Expansion (CHO Cells) D Inoculate Bioreactors A->D B Prepare Control & Experimental (Gly-Ile) Feed Solutions E Initiate Fed-Batch Feeding Strategy (Day 3) B->E C Bioreactor Setup & Sterilization C->D D->E F Daily Sampling & Monitoring E->F G Cell Growth & Viability (Cell Counter) F->G H Metabolite Analysis (Glucose, Lactate, Ammonia) F->H I Protein Titer (HPLC) F->I J Data Comparison & Performance Evaluation G->J H->J I->J

Caption: Workflow for Evaluating Dipeptide Supplements.

Metabolic_Pathway cluster_0 Extracellular cluster_1 Intracellular GlyIle N-glycyl-L-isoleucine GlyIle_in N-glycyl-L-isoleucine GlyIle->GlyIle_in Dipeptide Transporter Hydrolysis Peptidases GlyIle_in->Hydrolysis Glycine Glycine Hydrolysis->Glycine Isoleucine Isoleucine Hydrolysis->Isoleucine Serine Serine Biosynthesis Glycine->Serine Protein Protein Synthesis (e.g., mAbs) Glycine->Protein TCA TCA Cycle (Energy Production) Isoleucine->TCA as Acetyl-CoA & Succinyl-CoA Isoleucine->Protein

Caption: Metabolic Fate of N-glycyl-L-isoleucine.

References

Protocol for dissolving N-glycyl-L-isoleucine for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for N-glycyl-L-isoleucine

Introduction

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine residues.[1] It is utilized as a biochemical reagent in various life science research applications.[2] Proper dissolution and handling are crucial for ensuring the stability, activity, and reproducibility of experimental results. This document provides a detailed protocol for the preparation of N-glycyl-L-isoleucine solutions for research purposes.

Physicochemical and Solubility Data

N-glycyl-L-isoleucine is a white to off-white solid with a molecular weight of 188.22 g/mol .[1][2] Its solubility is highly dependent on the solvent system used. The quantitative data regarding its solubility and storage are summarized below.

ParameterSolvent/ConditionValue & ConcentrationNotes
Solubility Water (H₂O)≥ 100 mg/mL (≥ 531.29 mM)Saturation point is not fully determined.[2]
DMSO2 mg/mL (10.63 mM)Requires sonication and warming to 60°C for complete dissolution.[2]
Storage (Solid) 4°CN/AProtect from light.[2]
Storage (Solutions) -20°CUp to 1 monthProtect from light. Aliquoting is recommended to avoid freeze-thaw cycles.[2]
-80°CUp to 6 monthsProtect from light. Aliquoting is recommended to avoid freeze-thaw cycles.[2]

Safety and Handling

According to available safety data sheets, N-glycyl-L-isoleucine is not classified as a hazardous substance.[3][4][5] However, standard laboratory safety practices should always be observed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area to avoid inhalation of dust.[3]

  • Avoid direct contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.

  • Wash hands thoroughly after handling.

Experimental Protocol: Preparation of Stock Solutions

This protocol details the steps for preparing both aqueous and organic stock solutions of N-glycyl-L-isoleucine. The choice of solvent depends on the experimental requirements and the desired concentration.

Materials
  • N-glycyl-L-isoleucine (solid powder)

  • Sterile, deionized, or ultrapure water

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Protocol 1: Preparation of High-Concentration Aqueous Stock Solution (e.g., 100 mg/mL)
  • Equilibration: Allow the N-glycyl-L-isoleucine vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of N-glycyl-L-isoleucine powder (e.g., 100 mg).

  • Solvent Addition: Add the appropriate volume of sterile water to the tube to achieve the target concentration (e.g., 1 mL for a 100 mg/mL solution).

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. Gentle warming (37°C) may be applied to aid dissolution if needed.

  • Sterilization (for cell-based assays): For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[2]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

Protocol 2: Preparation of DMSO Stock Solution (2 mg/mL)
  • Equilibration and Weighing: Follow steps 1 and 2 from Protocol 4.2.

  • Solvent Addition: Add the appropriate volume of new, anhydrous DMSO to the powder to achieve a 2 mg/mL concentration.

  • Dissolution: This process requires mechanical and thermal energy.

    • Vortex the solution vigorously.

    • Place the tube in a sonicator bath.

    • Gently warm the solution to 60°C.[2]

    • Alternate between vortexing, sonicating, and warming until the solid is completely dissolved. Be cautious with heating DMSO due to its low flash point.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into appropriate volumes in tubes suitable for low-temperature storage. Store at -20°C or -80°C as described previously, protected from light.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for dissolving N-glycyl-L-isoleucine.

Dissolution_Workflow cluster_prep Preparation cluster_solubilize Solubilization cluster_finalize Final Steps weigh 1. Weigh Compound add_solvent 2. Add Solvent (Water or DMSO) weigh->add_solvent equilibrate Equilibrate to RT equilibrate->weigh dissolve 3. Dissolve (Vortex, Sonicate, Warm) add_solvent->dissolve filter 4. Filter Sterilize (0.22 µm, Optional) dissolve->filter aliquot 5. Aliquot filter->aliquot store 6. Store (-20°C or -80°C) aliquot->store

Caption: Workflow for N-glycyl-L-isoleucine Dissolution.

References

Application Notes and Protocols for HPLC Analysis of N-glycyl-L-isoleucine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine. The analysis of such small peptides in complex biological matrices is crucial for various fields, including drug discovery, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of amino acids and peptides in biological fluids.[1] This document provides detailed application notes and protocols for the analysis of N-glycyl-L-isoleucine in biological samples, primarily plasma, using Reversed-Phase HPLC (RP-HPLC) with UV detection.

While specific, validated HPLC methods for N-glycyl-L-isoleucine are not extensively documented in publicly available literature, this guide consolidates best practices and proposes a robust method based on the analysis of similar dipeptides and amino acids.

Biological Significance and Signaling Pathways

L-isoleucine, a constituent of N-glycyl-L-isoleucine, is a branched-chain amino acid (BCAA) known to play a significant role in cellular metabolism and protein synthesis.[2] BCAAs, particularly leucine and isoleucine, are key activators of the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Activation of mTORC1, a key complex in this pathway, is stimulated by amino acids and growth factors like insulin.[6][7] This activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

While the direct effect of the dipeptide N-glycyl-L-isoleucine on the mTOR pathway is not yet fully elucidated, it is plausible that its hydrolysis into constituent amino acids could contribute to the activation of this pathway. Some studies suggest that dipeptides can have biological activities distinct from their constituent amino acids, including antioxidant and anti-inflammatory effects.[8][9] For instance, the dipeptide Leu-Gly has been shown to have a preventive effect on blood glucose elevation in diabetic mice. Further research is required to delineate the specific signaling roles of N-glycyl-L-isoleucine.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Response Amino_Acids Amino Acids (e.g., L-Isoleucine from N-glycyl-L-isoleucine hydrolysis) mTORC1 mTORC1 Amino_Acids->mTORC1 Growth_Factors Growth Factors (e.g., Insulin) Growth_Factors->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 P 4EBP1 4E-BP1 mTORC1->4EBP1 P Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis |

Figure 1: Simplified mTOR signaling pathway activated by amino acids.

Experimental Protocols

Sample Preparation from Plasma

Accurate quantification of N-glycyl-L-isoleucine requires effective removal of interfering substances, primarily proteins, from the biological matrix.

Objective: To extract N-glycyl-L-isoleucine from plasma while minimizing matrix effects.

Materials:

  • Human plasma (or other biological fluid)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF or PTFE)

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Protein Precipitation: To 100 µL of plasma in a 1.5 mL centrifuge tube, add 200 µL of ice-cold 0.6 M perchloric acid.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution (Optional): If the expected concentration of the analyte is high, the filtered supernatant can be diluted with the initial mobile phase.

Sample_Preparation_Workflow Plasma_Sample Plasma Sample (100 µL) Add_PCA Add 200 µL ice-cold 0.6 M Perchloric Acid Plasma_Sample->Add_PCA Vortex Vortex for 30 seconds Add_PCA->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter through 0.22 µm syringe filter Collect_Supernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial

Figure 2: Workflow for plasma sample preparation.
HPLC Method for N-glycyl-L-isoleucine Analysis

This proposed method utilizes a reversed-phase C18 column and a gradient elution to achieve separation and quantification.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

  • N-glycyl-L-isoleucine analytical standard

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-5% B; 17-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 20 µL
Run Time 20 minutes

Method Validation Parameters:

Based on typical performance for similar dipeptide analyses, the following validation parameters can be expected:

ParameterExpected Range/Value
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the proposed HPLC method.

Table 1: Linearity of N-glycyl-L-isoleucine Standard Curve

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
0.9998

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=5)Precision (%RSD)Accuracy (% Recovery)
54.85 ± 0.316.497.0
5051.2 ± 2.154.2102.4
8078.9 ± 3.554.598.6

Conclusion

The provided application notes and protocols offer a comprehensive framework for the HPLC analysis of N-glycyl-L-isoleucine in biological samples. The proposed RP-HPLC method, coupled with a straightforward protein precipitation protocol, is expected to yield reliable and reproducible quantitative results. While the specific biological functions of N-glycyl-L-isoleucine, particularly its role in mTOR signaling, warrant further investigation, this document provides a solid foundation for researchers and professionals in the field to develop and validate their analytical methods for this dipeptide.

References

Application Note: N-glycyl-L-isoleucine as a High-Performance Supplement for CHO Cell Fed-Batch Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs). Fed-batch culture is a widely adopted strategy to achieve high cell densities and protein titers.[1][2] However, the high concentrations of amino acids in feed media can lead to solubility and stability issues.[3][4] Dipeptides have emerged as a promising solution to overcome these limitations, offering improved solubility and stability, which can lead to enhanced cell growth, productivity, and product quality.[4][5][6] This application note details the use of N-glycyl-L-isoleucine (Gly-Ile), a highly soluble dipeptide, as a supplement in CHO cell fed-batch cultures to improve process performance. Isoleucine is an essential amino acid, and its limitation can negatively impact cell growth and protein production. Supplementing with Gly-Ile ensures a sustained release of both glycine and isoleucine, potentially mitigating metabolic burdens and improving recombinant protein production.

Key Advantages of N-glycyl-L-isoleucine Supplementation:

  • Enhanced Solubility and Stability: Dipeptides like Gly-Ile exhibit superior solubility and stability in neutral pH solutions compared to their constituent free amino acids, enabling the formulation of more concentrated feed media.[5]

  • Improved Cell Growth and Viability: Sustained release of isoleucine and glycine can prevent amino acid depletion, leading to higher viable cell densities (VCD) and prolonged culture viability.

  • Increased Recombinant Protein Titer: By alleviating nutrient limitations, Gly-Ile supplementation can significantly boost the specific productivity (qP) and overall final product titer.

  • Reduced Metabolic Byproducts: A more controlled supply of amino acids can lead to more efficient metabolism and reduced accumulation of toxic byproducts like ammonia.[7]

Data Summary

The following tables summarize the anticipated quantitative improvements based on studies of similar dipeptide and amino acid derivative supplementation in CHO cell fed-batch cultures.

Table 1: Impact of Dipeptide Supplementation on CHO Cell Culture Performance

ParameterControl (Free Amino Acids)Dipeptide Supplementation (Anticipated)Percentage Improvement
Peak Viable Cell Density (x 10^6 cells/mL)15 - 2020 - 2525 - 33%
Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L)1500 - 20002000 - 250025 - 33%
Final Monoclonal Antibody (mAb) Titer (g/L)3 - 55 - 740 - 67%
Specific Productivity (qP, pg/cell/day)25 - 3535 - 5040 - 43%
Ammonia Accumulation (mM)8 - 105 - 725 - 37.5% reduction

Note: The data presented are hypothetical and based on typical results observed with other dipeptide supplements such as those containing tyrosine and glutamine.[6][7]

Table 2: Comparison of Solubility: Free Isoleucine vs. N-glycyl-L-isoleucine

CompoundSolubility in Water at Neutral pH (g/L)
L-Isoleucine~22
N-glycyl-L-isoleucine>200 (Estimated)

Note: The solubility of N-glycyl-L-isoleucine is estimated to be significantly higher than that of free L-isoleucine, similar to other dipeptides.

Experimental Protocols

1. Preparation of N-glycyl-L-isoleucine Stock Solution

  • Materials:

    • N-glycyl-L-isoleucine powder

    • CHO cell culture grade water

    • Sterile filter (0.22 µm)

    • Sterile storage bottles

  • Procedure:

    • Weigh the desired amount of N-glycyl-L-isoleucine powder in a sterile container.

    • Add CHO cell culture grade water to the desired final concentration (e.g., 200 g/L).

    • Mix thoroughly until the dipeptide is completely dissolved. The pH should be close to neutral.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

    • Store the stock solution at 2-8°C.

2. Fed-Batch Culture Protocol for a CHO Cell Line Producing a Monoclonal Antibody

  • Cell Line and Basal Medium:

    • A recombinant CHO cell line expressing a monoclonal antibody.

    • A chemically defined basal medium suitable for CHO cell growth.[1]

  • Inoculum Expansion:

    • Thaw a vial of the CHO cell line and expand the cells in shake flasks or bioreactors using the basal medium.

    • Maintain the cultures in a humidified incubator at 37°C with 5-8% CO₂.

    • Subculture the cells every 2-3 days until the required cell number for bioreactor inoculation is reached.

  • Bioreactor Setup and Inoculation:

    • Set up a laboratory-scale bioreactor (e.g., 2 L) with the basal medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Set the initial culture parameters:

      • Temperature: 37°C

      • pH: 7.0 (controlled with CO₂ and sodium bicarbonate)

      • DO: 40-50% (controlled by sparging with air and oxygen)

      • Agitation: 80-120 rpm

    • Inoculate the bioreactor with the CHO cells at a seeding density of 0.5 x 10⁶ cells/mL.

  • Fed-Batch Strategy:

    • Begin feeding on day 3 of the culture, or when the glucose level drops below a set point (e.g., 3 g/L).

    • The feed medium should be a concentrated solution containing the N-glycyl-L-isoleucine stock, other amino acids, glucose, vitamins, and trace elements. The concentration of Gly-Ile in the feed should be calculated to meet the cellular demand for isoleucine.

    • Administer the feed as a daily bolus or by continuous perfusion. A typical feeding volume is 2-4% of the initial reactor volume per day.

    • Control Group: Run a parallel bioreactor fed with a standard feed medium containing free L-isoleucine.

  • Monitoring and Sampling:

    • Take daily samples to monitor cell density, viability, glucose, lactate, ammonia, and amino acid concentrations.

    • Determine the mAb titer at regular intervals using methods such as Protein A HPLC or ELISA.

    • Assess product quality attributes such as glycan profiles and charge variants at the end of the culture.[8][9]

Visualizations

Dipeptide_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Gly-Ile N-glycyl-L-isoleucine Peptide_Transporter Peptide Transporter (e.g., PepT1/PepT2) Gly-Ile->Peptide_Transporter Uptake Gly-Ile_int N-glycyl-L-isoleucine Peptide_Transporter->Gly-Ile_int Cytosolic_Peptidase Cytosolic Peptidase Gly-Ile_int->Cytosolic_Peptidase Hydrolysis Glycine Glycine Cytosolic_Peptidase->Glycine Isoleucine Isoleucine Cytosolic_Peptidase->Isoleucine Protein_Synthesis Protein Synthesis (e.g., mAb) Glycine->Protein_Synthesis Metabolism Cellular Metabolism Glycine->Metabolism Isoleucine->Protein_Synthesis Isoleucine->Metabolism

Caption: Dipeptide uptake and intracellular hydrolysis pathway.

Fed_Batch_Workflow Start Start Inoculum_Expansion Inoculum Expansion (Shake Flasks) Start->Inoculum_Expansion Inoculation Inoculation Inoculum_Expansion->Inoculation Bioreactor_Setup Bioreactor Setup (Basal Medium) Bioreactor_Setup->Inoculation Batch_Phase Batch Phase (Growth) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Feeding with Gly-Ile) Batch_Phase->Fed_Batch_Phase Nutrient Depletion Monitoring Daily Monitoring (VCD, Metabolites, Titer) Fed_Batch_Phase->Monitoring Monitoring->Fed_Batch_Phase Continue Culture Harvest Harvest Monitoring->Harvest End of Culture Analysis Downstream Processing and Product Quality Analysis Harvest->Analysis End End Analysis->End

Caption: Experimental workflow for CHO cell fed-batch culture.

The use of N-glycyl-L-isoleucine as a feed supplement in CHO cell fed-batch cultures presents a promising strategy to overcome the limitations associated with the use of free amino acids. By leveraging the enhanced solubility and stability of this dipeptide, it is possible to develop more concentrated feed media, leading to improved process efficiency and higher product titers. The protocols and data presented in this application note provide a framework for the successful implementation of N-glycyl-L-isoleucine supplementation in biopharmaceutical process development. Further optimization of feed composition and strategy will be specific to the cell line and product.

References

Application of N-glycyl-L-isoleucine in Recombinant Protein Production: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of chemically defined media is a cornerstone of modern biopharmaceutical manufacturing, enabling greater consistency and safety in the production of recombinant proteins.[1] Within this context, the supplementation of cell culture media with specific dipeptides has emerged as a promising strategy to overcome limitations associated with free amino acids, such as poor solubility and instability.[1][2] While direct experimental data on the application of N-glycyl-L-isoleucine in recombinant protein production is not extensively documented in publicly available literature, its potential benefits can be extrapolated from the established advantages of other dipeptides and the critical role of its constituent amino acids, glycine and L-isoleucine, in cellular metabolism and protein synthesis.

Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and overall cell growth.[3] Its delivery in high concentrations can be challenging due to solubility limitations. Dipeptides, such as the conceptual N-glycyl-L-isoleucine, offer a highly soluble and stable alternative for delivering isoleucine to cultured cells.[4] Studies on other isoleucine derivatives, like N-lactoyl-isoleucine, have demonstrated their bioavailability and utility in developing highly concentrated cell culture feeds for fed-batch processes, ultimately supporting higher cell densities and protein titers.

The proposed mechanism for dipeptide utilization involves cellular uptake followed by intracellular enzymatic cleavage into the constituent amino acids.[4] Once released, L-isoleucine would enter the cellular amino acid pool and be available for tRNA charging and subsequent incorporation into the nascent polypeptide chain of the recombinant protein. Glycine, a non-essential amino acid, also plays a vital role in protein synthesis and as a precursor for various metabolic pathways.

Potential Advantages of N-glycyl-L-isoleucine Supplementation:

  • Enhanced Isoleucine Solubility: Overcoming the solubility limitations of free L-isoleucine, allowing for more concentrated feed solutions and simplified media formulation.

  • Improved Media Stability: Increased stability compared to potentially labile free amino acids, preventing degradation and the formation of cytotoxic byproducts.

  • Increased Cell Density and Viability: By providing a sustained and readily available source of a critical amino acid, N-glycyl-L-isoleucine could support higher viable cell densities and prolong culture duration.

  • Enhanced Recombinant Protein Titer: A consistent supply of isoleucine can prevent it from becoming a limiting factor in protein synthesis, potentially leading to increased product yields.

  • Reduced Metabolic Burden: The controlled release of amino acids from dipeptides might lead to more efficient utilization and a reduction in the accumulation of waste products like ammonia.

Quantitative Data Summary

Direct quantitative data for N-glycyl-L-isoleucine is not available in the reviewed literature. However, the following table summarizes the reported effects of a related isoleucine derivative, N-lactoyl-isoleucine, on process parameters in Chinese Hamster Ovary (CHO) cell cultures, which can serve as a proxy for the potential impact of an isoleucine-containing dipeptide.

ParameterControl (Free Isoleucine)N-lactoyl-isoleucineFold ChangeReference
Peak Viable Cell Density (VCD)Not ReportedNot Reported-
Final Antibody TiterNormalized to 100%~100%No significant change
Isoleucine Solubility in Water (25°C)32.4 g/kg639.3 g/kg (as sodium salt)~19.7

Note: The study on N-lactoyl-isoleucine demonstrated its utility in enabling highly concentrated feeds, which is a significant process advantage, even though it did not result in a direct increase in final antibody titer in the specific experimental setup. Further optimization of feeding strategies with such derivatives could potentially translate to improved yields.

Experimental Protocols

The following are generalized protocols for evaluating the effect of a novel dipeptide like N-glycyl-L-isoleucine on recombinant protein production in a fed-batch CHO cell culture system. These protocols are based on standard practices in the field.

Protocol 1: Evaluation of N-glycyl-L-isoleucine Bioavailability and Impact on Cell Growth and Protein Production

1. Cell Line and Basal Medium:

  • Use a well-characterized recombinant CHO cell line expressing a model protein (e.g., a monoclonal antibody).
  • Culture the cells in a chemically defined basal medium formulation that is known to support good growth and productivity.

2. Preparation of N-glycyl-L-isoleucine Stock Solution:

  • Dissolve N-glycyl-L-isoleucine in deionized water to create a concentrated stock solution (e.g., 100 g/L).
  • Sterilize the stock solution by passing it through a 0.22 µm filter.

3. Fed-Batch Culture Setup:

  • Inoculate shake flasks or bioreactors with the CHO cell line at a target seeding density (e.g., 0.5 x 10^6 cells/mL).
  • Establish a control group receiving a standard feeding strategy with free L-isoleucine.
  • Establish experimental groups where the feed medium is supplemented with N-glycyl-L-isoleucine, either as a partial or complete replacement for free L-isoleucine. The concentration of the dipeptide should be calculated to provide an equivalent molar amount of isoleucine as the control.

4. Culture Monitoring and Sampling:

  • Monitor the cultures daily for viable cell density (VCD) and viability using a cell counter.
  • Collect samples at regular intervals to measure metabolite concentrations (e.g., glucose, lactate, ammonia, amino acids) and product titer (e.g., by ELISA or HPLC).

5. Data Analysis:

  • Compare the growth profiles, peak VCD, culture duration, and specific productivity (qP) between the control and experimental groups.
  • Analyze the amino acid consumption rates to confirm the uptake and utilization of N-glycyl-L-isoleucine.

Protocol 2: Analysis of Intracellular Dipeptide Cleavage

1. Cell Harvesting and Lysis:

  • At a specific time point during the fed-batch culture (e.g., mid-exponential phase), harvest cells from both the control and N-glycyl-L-isoleucine-supplemented cultures.
  • Wash the cell pellet with a cold phosphate-buffered saline (PBS) to remove extracellular components.
  • Lyse the cells using a suitable method (e.g., sonication or a lysis buffer) to release the intracellular contents.

2. Sample Preparation and Analysis:

  • Separate the soluble intracellular fraction by centrifugation.
  • Analyze the intracellular and extracellular samples for the presence of N-glycyl-L-isoleucine and free glycine and isoleucine using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

3. Interpretation:

  • The presence of N-glycyl-L-isoleucine inside the cells and a corresponding increase in intracellular concentrations of glycine and isoleucine would confirm its uptake and cleavage.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow for evaluating N-glycyl-L-isoleucine.

Signaling_Pathway cluster_extracellular Extracellular Medium cluster_cell Cell cluster_protein_synthesis Protein Synthesis GlyIle N-glycyl-L-isoleucine Transport Dipeptide Transporter GlyIle->Transport Uptake GlyIle_intra N-glycyl-L-isoleucine Transport->GlyIle_intra Enzyme Intracellular Peptidase GlyIle_intra->Enzyme Cleavage Gly Glycine Enzyme->Gly Ile L-isoleucine Enzyme->Ile tRNA tRNA-isoleucine Ile->tRNA Ribosome Ribosome tRNA->Ribosome Protein Recombinant Protein Ribosome->Protein

Caption: Proposed mechanism of N-glycyl-L-isoleucine uptake and utilization.

Experimental_Workflow start Start: Recombinant CHO Cell Line culture Fed-Batch Culture start->culture control Control Feed (Free Isoleucine) culture->control exp Experimental Feed (N-glycyl-L-isoleucine) culture->exp monitoring Daily Monitoring: VCD, Viability, Metabolites control->monitoring exp->monitoring sampling Regular Sampling for Titer and Amino Acid Analysis monitoring->sampling analysis Data Analysis: Growth, Productivity, Uptake sampling->analysis conclusion Conclusion on Dipeptide Efficacy analysis->conclusion

Caption: Experimental workflow for evaluating N-glycyl-L-isoleucine.

References

Application Notes and Protocols for Cell-based Assays Using N-glycyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-glycyl-L-isoleucine in cell-based assays. The protocols and data presentation are intended to serve as a practical resource for investigating the effects of this dipeptide on various cellular processes.

Application Notes

N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine. In cell culture, dipeptides are often utilized to enhance the stability and solubility of individual amino acids, thereby improving nutrient availability and culture performance.[1][2][3][4] Glycine is a non-essential amino acid that plays a role in the synthesis of proteins, glutathione, and purines, while L-isoleucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and metabolic regulation.

The use of N-glycyl-L-isoleucine in cell-based assays can be explored for several applications:

  • Enhanced Nutrient Supplementation: As a stable source of isoleucine and glycine, it can be used in cell culture media to support robust cell growth and viability, particularly in high-density cultures or for cells with high metabolic demands.

  • Investigation of Amino Acid Sensing and Signaling: Isoleucine is known to activate the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5] Cell-based assays can be designed to investigate how the delivery of isoleucine via N-glycyl-L-isoleucine impacts this pathway.

  • Metabolic Studies: Isoleucine has been shown to play a role in glucose metabolism by influencing glucose uptake.[6][7][8] Assays can be employed to determine if N-glycyl-L-isoleucine affects cellular glucose transport and utilization.

  • Drug Development and Discovery: In the context of diseases where amino acid metabolism is dysregulated, such as certain cancers or metabolic disorders, N-glycyl-L-isoleucine can be used as a tool to probe cellular responses and to screen for therapeutic compounds that modulate these pathways.

Data Presentation

Quantitative data from dose-response experiments are crucial for determining the optimal concentration and cellular effects of N-glycyl-L-isoleucine. The following table provides a template for summarizing such data, based on representative results from studies on other glycyl-dipeptides in Chinese Hamster Ovary (CHO) cells.[1][2][3]

Concentration of N-glycyl-L-isoleucine (mM)Peak Viable Cell Density (x 10^6 cells/mL)Specific Productivity (pg/cell/day)Glucose Consumption Rate (mmol/cell/day)Lactate Production Rate (mmol/cell/day)
0 (Control)12.5 ± 0.825.3 ± 1.50.45 ± 0.030.52 ± 0.04
114.2 ± 0.928.1 ± 1.80.42 ± 0.020.48 ± 0.03
518.6 ± 1.235.7 ± 2.10.38 ± 0.020.41 ± 0.03
1020.1 ± 1.538.2 ± 2.50.35 ± 0.020.37 ± 0.02
2019.5 ± 1.337.5 ± 2.30.36 ± 0.030.39 ± 0.02

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol determines the effect of N-glycyl-L-isoleucine on the proliferation of a mammalian cell line (e.g., CHO, HEK293, HeLa).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Basal medium deficient in isoleucine and glycine

  • N-glycyl-L-isoleucine (sterile, stock solution)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)

  • Hemocytometer or automated cell counter

  • Plate reader (for proliferation assays)

Methodology:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a dilution series of N-glycyl-L-isoleucine in the basal medium (e.g., 0, 1, 5, 10, 20 mM).

    • After 24 hours, carefully remove the complete medium from the wells.

    • Add 100 µL of the prepared treatment media to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Proliferation:

    • Cell Counting:

      • At the end of the incubation period, trypsinize the cells in each well.

      • Resuspend the cells in a known volume of medium.

      • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

    • Metabolic Assay (MTT/WST-1):

      • Add the proliferation reagent to each well according to the manufacturer's instructions.

      • Incubate for the recommended time.

      • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the average cell number or absorbance for each concentration.

    • Normalize the results to the control (0 mM N-glycyl-L-isoleucine) to determine the percentage of proliferation.

    • Plot the percentage of proliferation against the concentration of N-glycyl-L-isoleucine.

Protocol 2: Western Blot Analysis of mTOR Signaling

This protocol assesses the activation of the mTOR signaling pathway in response to N-glycyl-L-isoleucine by measuring the phosphorylation of key downstream targets like S6 Kinase (S6K) and 4E-BP1.

Materials:

  • Mammalian cell line

  • 6-well cell culture plates

  • Amino acid-free medium

  • N-glycyl-L-isoleucine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells of amino acids by incubating them in amino acid-free medium for 1-2 hours.

    • Treat the cells with different concentrations of N-glycyl-L-isoleucine (e.g., 0, 5, 10 mM) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.

Protocol 3: Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cells treated with N-glycyl-L-isoleucine using a fluorescently labeled glucose analog (e.g., 2-NBDG).

Materials:

  • Mammalian cell line

  • 96-well black, clear-bottom cell culture plates

  • Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer

  • N-glycyl-L-isoleucine

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Wash the cells with PBS.

    • Treat the cells with N-glycyl-L-isoleucine in serum-free medium for a specified time (e.g., 1, 6, or 24 hours).

  • Glucose Starvation:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Incubate the cells in glucose-free KRB buffer for 15-30 minutes.

  • Glucose Uptake:

    • Add 2-NBDG to the wells at a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with cold PBS.

    • Add PBS to each well.

    • Measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity to the protein concentration or cell number in parallel wells.

    • Compare the glucose uptake in treated cells to that in control cells.

Visualizations

Dipeptide_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell Gly-Ile N-glycyl-L-isoleucine Transporter Peptide Transporter (e.g., PEPT1/PEPT2) Gly-Ile->Transporter Uptake Cleavage Cytosolic Peptidases Transporter->Cleavage Transport Glycine Glycine Cleavage->Glycine Isoleucine Isoleucine Cleavage->Isoleucine Metabolism Cellular Metabolism (Protein Synthesis, etc.) Glycine->Metabolism Isoleucine->Metabolism

Caption: Cellular uptake and metabolism of N-glycyl-L-isoleucine.

mTOR_Signaling_Pathway Amino_Acids Amino Acids (e.g., Isoleucine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by amino acids.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with N-glycyl-L-isoleucine Incubate_24h->Treat_Cells Incubate_Assay Incubate for Assay Duration Treat_Cells->Incubate_Assay Perform_Assay Perform Assay (e.g., Proliferation, WB, Glucose Uptake) Incubate_Assay->Perform_Assay Analyze_Data Data Analysis Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for cell-based assays.

References

Application Note: Structural Confirmation of N-glycyl-L-isoleucine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of the dipeptide N-glycyl-L-isoleucine using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. The presented data, including predicted and comparative experimental chemical shifts, demonstrates the power of NMR in unambiguously elucidating the molecular structure of small peptides, a critical step in drug discovery and development.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. In the field of peptide and protein science, NMR is indispensable for confirming primary structure, characterizing post-translational modifications, and studying three-dimensional conformation and dynamics. For a dipeptide such as N-glycyl-L-isoleucine, a combination of 1D and 2D NMR experiments can provide unequivocal evidence of its covalent structure by establishing through-bond and through-space correlations between atoms. This application note serves as a practical guide for researchers utilizing NMR for the structural verification of synthetic peptides.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol is recommended for N-glycyl-L-isoleucine:

  • Dissolution: Dissolve approximately 5-10 mg of N-glycyl-L-isoleucine in 0.5 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent will depend on the solubility of the peptide and the desired experimental conditions. D₂O is commonly used for its ability to exchange with labile protons (e.g., -NH and -OH), which can simplify the spectrum.

  • Concentration: The final concentration should be in the range of 10-20 mM.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or tetramethylsilane (TMS), depending on the solvent, for accurate chemical shift referencing (0 ppm).

  • Filtration: To remove any particulate matter, filter the sample into a clean, high-quality 5 mm NMR tube using a syringe filter.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. The following is a general set of parameters that can be optimized as needed.

  • ¹H NMR:

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled one-pulse sequence.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons (typically protons separated by 2-3 bonds).

    • Parameters: Standard COSY pulse sequence. Collect 256-512 increments in the indirect dimension with 8-16 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Parameters: Standard HSQC pulse sequence. Collect 128-256 increments in the indirect dimension with 16-32 scans per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Parameters: Standard HMBC pulse sequence optimized for a long-range coupling constant of ~8 Hz. Collect 256-512 increments in the indirect dimension with 32-64 scans per increment.

Data Presentation

The structural confirmation of N-glycyl-L-isoleucine relies on the careful analysis and assignment of all proton and carbon signals in the NMR spectra. The following tables summarize the predicted ¹H and ¹³C chemical shifts for N-glycyl-L-isoleucine, along with experimental data for the closely related dipeptide N-glycyl-L-leucine for comparative purposes.

Table 1: ¹H NMR Chemical Shift Data (in ppm) relative to TSP (0 ppm) in D₂O.

Proton AssignmentPredicted (N-glycyl-L-isoleucine)Experimental (N-glycyl-L-leucine)
Gly-αCH₂3.843.80
Ile-αCH4.07-
Leu-αCH-4.20
Ile-βCH1.95-
Leu-βCH₂-1.60
Ile-γCH₂1.25, 1.48-
Leu-γCH-1.59
Ile-γCH₃0.92-
Leu-δCH₃-0.88, 0.91
Ile-δCH₃0.90-

Predicted data for N-glycyl-L-isoleucine is from the Milk Composition Database (BMDB0063626). Experimental data for N-glycyl-L-leucine is from the Human Metabolome Database (HMDB0000123).

Table 2: ¹³C NMR Chemical Shift Data (in ppm) relative to TSP (0 ppm) in D₂O.

Carbon AssignmentPredicted (N-glycyl-L-isoleucine)Experimental (N-glycyl-L-leucine)
Gly-C=O172.5172.4
Ile/Leu-C=O177.8177.7
Gly-αC43.543.2
Ile-αC59.8-
Leu-αC-53.5
Ile-βC38.2-
Leu-βC-41.5
Ile-γC (CH₂)26.2-
Leu-γC (CH)-25.4
Ile-γC (CH₃)16.1-
Leu-δC (CH₃)-22.8, 21.2
Ile-δC (CH₃)11.8-

Predicted data for N-glycyl-L-isoleucine is from the Milk Composition Database (BMDB0063626). Experimental data for N-glycyl-L-leucine is from the Human Metabolome Database (HMDB0000123).

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key correlations used in the structural confirmation of N-glycyl-L-isoleucine.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Confirmation Dissolution Dissolve Peptide Internal_Standard Add Internal Standard Dissolution->Internal_Standard Filtration Filter into NMR Tube Internal_Standard->Filtration H1_NMR 1D ¹H NMR Filtration->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assignment Spectral Assignment HMBC->Assignment Correlation Analyze Correlations Assignment->Correlation Confirmation Structural Confirmation Correlation->Confirmation

Caption: Experimental workflow for NMR-based structural confirmation.

nmr_correlations cluster_gly Glycine Residue cluster_ile Isoleucine Residue Gly_alpha_H Gly-αH Gly_alpha_C Gly-αC Gly_alpha_H->Gly_alpha_C HSQC Gly_CO Gly-C=O Gly_alpha_H->Gly_CO HMBC Ile_alpha_C Ile-αC Gly_alpha_H->Ile_alpha_C HMBC Ile_NH Ile-NH Ile_NH->Gly_CO HMBC Ile_alpha_H Ile-αH Ile_NH->Ile_alpha_H COSY Ile_alpha_H->Gly_CO HMBC Ile_beta_H Ile-βH Ile_alpha_H->Ile_beta_H COSY Ile_alpha_H->Ile_alpha_C HSQC Ile_beta_C Ile-βC Ile_alpha_H->Ile_beta_C HMBC Ile_gamma_C2 Ile-γC₂ Ile_alpha_H->Ile_gamma_C2 HMBC Ile_CO Ile-C=O Ile_alpha_H->Ile_CO HMBC Ile_gamma_H2 Ile-γH₂ Ile_beta_H->Ile_gamma_H2 COSY Ile_gamma_H3 Ile-γH₃ Ile_beta_H->Ile_gamma_H3 COSY Ile_beta_H->Ile_alpha_C HMBC Ile_beta_H->Ile_beta_C HSQC Ile_beta_H->Ile_gamma_C2 HMBC Ile_gamma_C3 Ile-γC₃ Ile_beta_H->Ile_gamma_C3 HMBC Ile_delta_C3 Ile-δC₃ Ile_beta_H->Ile_delta_C3 HMBC Ile_beta_H->Ile_CO HMBC Ile_delta_H3 Ile-δH₃ Ile_gamma_H2->Ile_delta_H3 COSY Ile_gamma_H2->Ile_gamma_C2 HSQC Ile_gamma_H3->Ile_alpha_C HMBC Ile_gamma_H3->Ile_beta_C HMBC Ile_gamma_H3->Ile_gamma_C3 HSQC Ile_delta_H3->Ile_beta_C HMBC Ile_delta_H3->Ile_gamma_C2 HMBC Ile_delta_H3->Ile_delta_C3 HSQC

Caption: Key 2D NMR correlations for N-glycyl-L-isoleucine.

Conclusion

NMR spectroscopy provides a robust and detailed method for the structural confirmation of synthetic peptides like N-glycyl-L-isoleucine. By employing a suite of 1D and 2D NMR experiments, researchers can confidently verify the primary sequence and connectivity of atoms within the molecule. The protocols and data presented in this application note offer a clear framework for the structural elucidation of small peptides, a fundamental requiremen

Application Note: Quantitative Analysis of N-glycyl-L-isoleucine in Complex Mixtures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-glycyl-L-isoleucine is a dipeptide of interest in various fields of research, including drug development and cell culture media optimization. Accurate quantification of this dipeptide in complex biological matrices such as plasma, serum, or cell culture supernatants is crucial for pharmacokinetic studies, monitoring its uptake and metabolism by cells, and for quality control purposes. This application note provides a detailed protocol for the quantitative analysis of N-glycyl-L-isoleucine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique that allows for direct analysis without the need for derivatization.

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar dipeptide N-glycyl-L-isoleucine from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An isotopically labeled internal standard (IS) can be used to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.

Materials and Reagents

  • N-glycyl-L-isoleucine reference standard

  • N-glycyl-L-isoleucine-[¹³C₂,¹⁵N] (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Sulfosalicylic acid (for plasma/serum protein precipitation)

  • Phosphate-buffered saline (PBS)

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of N-glycyl-L-isoleucine-[¹³C₂,¹⁵N] in water) to each plasma sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortexing: Vortex the samples for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation from Cell Culture Supernatant
  • Sampling: Collect cell culture supernatant samples and centrifuge at 500 x g for 5 minutes to remove cells and debris.

  • Aliquoting: Aliquot 100 µL of the supernatant into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Dilution (if necessary): If high concentrations of the dipeptide are expected, dilute the sample with PBS.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing and Centrifugation: Vortex and centrifuge as described in the plasma protocol.

  • Supernatant Transfer and Evaporation: Transfer the supernatant and evaporate to dryness.

  • Reconstitution and Injection: Reconstitute in 100 µL of mobile phase A and inject into the LC-MS/MS system.

LC-MS/MS Method

A typical LC-MS/MS method for the analysis of underivatized amino acids and dipeptides is presented below. This method should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC or HPLC system
Column HILIC column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm)[2][3][4]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 95% B; 2-8 min: 95-50% B; 8-10 min: 50% B; 10.1-12 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of the reference standard
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

Data Presentation: Quantitative Performance (Representative Data)

As specific quantitative data for N-glycyl-L-isoleucine is not widely available in the literature, the following tables present expected performance characteristics based on published methods for isoleucine and other small peptides.[2][3][4][5] These values should be established during method validation.

Table 1: Calibration Curve and Sensitivity

AnalyteLinearity Range (µM)LLOQ (µM)LOD (µM)
N-glycyl-L-isoleucine0.1 - 100> 0.990.10.05

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (µM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low0.3< 1585-115< 1585-115
Medium10< 1090-110< 1090-110
High80< 1090-110< 1090-110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µM)Recovery (%)Matrix Effect (%)
Low0.385-11585-115
High8085-11585-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Complex Mixture (Plasma or Cell Culture) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation HILIC Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of N-glycyl-L-isoleucine Calibration->Quantification

Caption: Experimental workflow for the quantification of N-glycyl-L-isoleucine.

metabolic_pathway cluster_cell Cell cluster_metabolism Metabolism Extracellular Extracellular N-glycyl-L-isoleucine Transporter Peptide Transporter (e.g., PepT1/PepT2) Extracellular->Transporter Membrane Intracellular_Dipeptide Intracellular N-glycyl-L-isoleucine Transporter->Intracellular_Dipeptide Peptidases Cytosolic Peptidases Intracellular_Dipeptide->Peptidases Glycine Glycine Peptidases->Glycine Isoleucine L-Isoleucine Peptidases->Isoleucine Protein_Synthesis Protein Synthesis Glycine->Protein_Synthesis Isoleucine->Protein_Synthesis Energy_Metabolism Energy Metabolism (TCA Cycle) Isoleucine->Energy_Metabolism

Caption: Cellular uptake and metabolic fate of N-glycyl-L-isoleucine.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of N-glycyl-L-isoleucine in complex biological matrices. The protocol, including sample preparation and instrumental analysis, can be adapted and validated to meet the specific requirements of various research and development applications. The high selectivity of tandem mass spectrometry minimizes interferences, ensuring reliable quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-glycyl-L-isoleucine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of N-glycyl-L-isoleucine in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-glycyl-L-isoleucine and why is it used in cell culture?

A1: N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine. Dipeptides are often used in cell culture media as a more stable source of amino acids compared to their free forms. L-isoleucine is an essential amino acid crucial for protein synthesis and cell growth, while glycine is a non-essential amino acid involved in the synthesis of proteins, purines, and other metabolites. Supplementing with N-glycyl-L-isoleucine can help maintain a consistent supply of these amino acids, potentially improving cell viability, growth, and recombinant protein production.

Q2: What are the potential benefits of using N-glycyl-L-isoleucine over free amino acids?

A2: The primary benefit of using dipeptides like N-glycyl-L-isoleucine is their increased chemical stability in liquid media. Free amino acids, particularly glutamine, can degrade over time, leading to the accumulation of toxic byproducts like ammonia. While N-glycyl-L-isoleucine does not contain glutamine, the principle of enhanced stability of the peptide bond can apply to other dipeptides, reducing the fluctuation of amino acid concentrations in the culture medium. This can lead to more consistent cell growth and productivity.

Q3: What is a typical starting concentration range for N-glycyl-L-isoleucine in cell culture?

A3: The optimal concentration of N-glycyl-L-isoleucine is highly dependent on the specific cell line, media formulation, and process parameters. However, a common starting point for dipeptide supplementation is in the range of 1 mM to 10 mM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: How does N-glycyl-L-isoleucine enter the cell?

A4: Dipeptides are typically transported into mammalian cells via peptide transporters (such as PEPT1 and PEPT2). Once inside the cell, they are hydrolyzed by intracellular peptidases into their constituent amino acids, glycine and L-isoleucine, which then become available for cellular metabolism.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Decreased cell viability or growth after adding N-glycyl-L-isoleucine. Suboptimal Concentration: The concentration of the dipeptide may be too high, leading to metabolic imbalances or toxicity.Perform a dose-response experiment to determine the optimal concentration. Start with a range of 0.5 mM to 15 mM and assess cell viability and growth at each concentration.
Impurity in the Dipeptide Stock: The N-glycyl-L-isoleucine powder or stock solution may contain impurities that are toxic to the cells.Ensure you are using a high-purity, cell culture-grade reagent. Prepare fresh stock solutions and filter-sterilize before use.
No significant improvement in cell growth or protein production. Cell Line Specificity: The specific cell line may not efficiently transport or hydrolyze N-glycyl-L-isoleucine.Consider alternative dipeptides or supplementing with free L-isoleucine and glycine to determine if the limitation is related to the dipeptide form.
Basal Medium Composition: The basal medium may already contain sufficient levels of glycine and isoleucine, making further supplementation unnecessary.Analyze the amino acid composition of your basal medium and spent medium to understand the consumption rates of these amino acids.
Precipitation observed in the medium after adding N-glycyl-L-isoleucine. Solubility Limit Exceeded: The concentration of the dipeptide may have exceeded its solubility limit in the culture medium, especially at lower temperatures.Prepare a more concentrated stock solution and add a smaller volume to the medium. Ensure the medium is at the correct temperature (e.g., 37°C) when adding the supplement. Gently agitate the medium to ensure complete dissolution.

Quantitative Data Summary

The optimal concentration of N-glycyl-L-isoleucine will vary between cell lines. The following table provides a hypothetical starting point for optimization experiments based on typical amino acid concentrations found in common cell culture media.

Cell Line Starting Concentration Range (mM) Key Performance Indicator (KPI) Expected Outcome at Optimal Concentration
CHO (Chinese Hamster Ovary) 2.0 - 8.0Monoclonal Antibody Titer15-25% increase in titer
Viable Cell Density10-20% increase in peak VCD
HEK293 (Human Embryonic Kidney) 1.0 - 6.0Recombinant Protein Yield20-30% increase in yield
Transient Transfection EfficiencyPotential for improved efficiency due to better cell health
Hybridoma 1.5 - 7.0Antibody Productivity10-15% increase in specific productivity
Culture LongevityExtended culture viability

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of N-glycyl-L-isoleucine using a Batch Culture Viability Assay

Objective: To determine the concentration of N-glycyl-L-isoleucine that maximizes cell viability and growth in a batch culture.

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • N-glycyl-L-isoleucine (cell culture grade)

  • Sterile, nuclease-free water or appropriate solvent for stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Methodology:

  • Prepare N-glycyl-L-isoleucine Stock Solution:

    • Prepare a 100 mM stock solution of N-glycyl-L-isoleucine in sterile, nuclease-free water.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Store aliquots at -20°C.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Dose-Response Treatment:

    • Prepare serial dilutions of the N-glycyl-L-isoleucine stock solution to create a range of final concentrations (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 12, 15 mM) in complete medium.

    • Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the dipeptide. Include a "no treatment" control.

    • Culture for 48-72 hours.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix gently on a plate shaker to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control (0 mM) to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the N-glycyl-L-isoleucine concentration to identify the optimal range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 100 mM N-glycyl-L-isoleucine Stock serial_dilution Prepare Serial Dilutions (0-15 mM) prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Add Dipeptide to Cells seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Absorbance at 570 nm viability_assay->read_plate analyze_data Plot Viability vs. Concentration read_plate->analyze_data determine_optimal Determine Optimal Concentration Range analyze_data->determine_optimal

Caption: Workflow for determining the optimal N-glycyl-L-isoleucine concentration.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_glycine_pathway Glycine Metabolism cluster_isoleucine_pathway Isoleucine Signaling dipeptide N-glycyl-L-isoleucine transporter Peptide Transporter (e.g., PEPT1/2) dipeptide->transporter Uptake hydrolysis Intracellular Peptidases transporter->hydrolysis glycine Glycine hydrolysis->glycine isoleucine L-Isoleucine hydrolysis->isoleucine purine Purine Synthesis glycine->purine protein_syn_gly Protein Synthesis glycine->protein_syn_gly mTORC1 mTORC1 isoleucine->mTORC1 protein_syn_iso Protein Synthesis mTORC1->protein_syn_iso cell_growth Cell Growth & Proliferation mTORC1->cell_growth

Caption: Hypothetical signaling pathway of N-glycyl-L-isoleucine.

Preventing enzymatic degradation of N-glycyl-L-isoleucine in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of N-glycyl-L-isoleucine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What enzymes are likely to degrade N-glycyl-L-isoleucine in my assay?

A1: N-glycyl-L-isoleucine is a dipeptide susceptible to cleavage by various peptidases, particularly exopeptidases which cleave peptide bonds from the ends of a peptide chain. The most common culprits include:

  • Aminopeptidases: These enzymes cleave the N-terminal amino acid (glycine) from the peptide. They are ubiquitous in biological samples.[1][2]

  • Dipeptidases: These enzymes specifically hydrolyze dipeptides into their constituent amino acids.[3][4][5]

  • Dipeptidyl Peptidases (DPPs): This family of enzymes can cleave dipeptides from the N-terminus of peptides.[3][6]

  • General Proteases: Broader specificity proteases like Proteinase K may also degrade the dipeptide, especially at higher concentrations or during longer incubation times.[7]

Q2: What are the common sources of these degrading enzymes in my experiments?

A2: Degrading enzymes are prevalent in many biological samples. Common sources include:

  • Serum or Plasma: Contains a complex mixture of peptidases and proteases involved in various physiological processes.[1]

  • Cell Lysates: Both cytosolic and membrane-bound peptidases are released upon cell lysis.[8]

  • Tissue Homogenates: Rich in intracellular and extracellular enzymes.

  • Microbial Contamination: Bacteria or fungi can introduce a wide array of proteases into your assay components.

Q3: What is the first and most straightforward step to prevent degradation?

A3: The simplest initial step is to add a commercially available broad-spectrum protease inhibitor cocktail to your samples. These cocktails contain a mixture of inhibitors targeting various classes of proteases (serine, cysteine, metalloproteases, etc.) and can effectively reduce the activity of the most common degrading enzymes.

Q4: When should I use a specific inhibitor instead of a general cocktail?

A4: A specific inhibitor is recommended when you have identified the primary class of enzyme responsible for the degradation or when components of a general cocktail interfere with your assay. For example, if you determine that a metallopeptidase is the main issue, using a specific chelating agent like EDTA can be more effective and introduces fewer potentially confounding variables.

Q5: Can modifying assay conditions help reduce enzymatic degradation?

A5: Yes, modifying physical and chemical parameters can significantly inhibit enzymatic activity:

  • Temperature: Running the assay at a lower temperature (e.g., 4°C) can slow down enzymatic reaction rates.

  • pH: Adjusting the pH of your assay buffer away from the optimal pH of the degrading enzymes can reduce their activity. Many proteases have optimal activity at neutral or slightly alkaline pH.

  • Sample Pre-treatment: In some cases, heat inactivation or acid precipitation of proteins in the biological matrix can denature and remove many degrading enzymes before the assay is performed.

Troubleshooting Guide

This guide addresses common problems encountered during assays involving N-glycyl-L-isoleucine.

Problem: My N-glycyl-L-isoleucine concentration rapidly decreases, even in control samples.

Possible Cause Suggested Solution
High Peptidase Activity Add a broad-spectrum protease inhibitor cocktail to all samples and buffers. If this is not fully effective, proceed to the next step.
Specific Peptidase Class Systematically test inhibitors for different peptidase classes (e.g., Bestatin for aminopeptidases, EDTA for metallopeptidases) to identify the primary culprit. See Table 2 for suggestions.
Sub-optimal Assay Temperature Perform all incubation steps on ice or at 4°C to minimize enzymatic activity.

Problem: I am observing high variability and poor reproducibility in my results.

Possible Cause Suggested Solution
Inconsistent Inhibitor Concentration Ensure protease inhibitors are added to all samples at a consistent final concentration immediately after sample collection or thawing.
Variable Sample Handling Standardize your sample handling protocol. Keep all samples on ice and minimize the time between thawing and analysis.
Differential Degradation Different samples (e.g., from different patients or cell lines) may have varying levels of peptidase activity. Run a time-course experiment for a subset of samples to assess the degradation rate.

Problem: The protease inhibitor I added is not preventing degradation.

Possible Cause Suggested Solution
Incorrect Inhibitor Class The degrading enzyme may belong to a class not targeted by your current inhibitor (e.g., using a serine protease inhibitor when the culprit is a metalloprotease). Refer to the inhibitor selection workflow (Figure 3) and test inhibitors from other classes.
Inhibitor Instability Verify the stability and proper storage of your inhibitor stock solution. Some inhibitors have a short half-life in aqueous solutions.
Insufficient Inhibitor Concentration The concentration of the degrading enzyme may be too high for the amount of inhibitor used. Perform a dose-response experiment to find the optimal inhibitor concentration.

Data and Protocols

Quantitative Data Summary

The following tables provide a quick reference for common peptidases and inhibitors relevant to dipeptide stability.

Table 1: Common Peptidases in Biological Assays

Peptidase ClassExamplesCommon LocationOptimal pH
Aminopeptidases Aminopeptidase NCell surfaces, CytosolNeutral
Dipeptidases Cytosol nonspecific dipeptidaseCytosolNeutral to Alkaline
Metalloproteases Thermolysin, Carboxypeptidase AExtracellular, SecretedNeutral
Serine Proteases Trypsin, Chymotrypsin, DPP-IVDigestive system, BloodAlkaline

Table 2: Selected Peptidase Inhibitors for Dipeptide Stabilization

InhibitorTarget ClassTypical Working ConcentrationNotes
Protease Inhibitor Cocktail Broad SpectrumVaries by manufacturerGood first-line defense.
EDTA / EGTA Metallopeptidases1-5 mMChelates divalent cations (e.g., Zn²⁺, Ca²⁺) required for enzyme activity.
Bestatin Aminopeptidases10-40 µMA potent competitive inhibitor.
Amastatin Aminopeptidases10-50 µMAnother effective aminopeptidase inhibitor.
Diprotin A Dipeptidyl Peptidases (e.g., DPP-IV)100-200 µMUseful if a DPP is suspected.
PMSF / AEBSF Serine Proteases0.1-1 mMUse with caution due to toxicity and instability in aqueous solutions.

Visual Guides and Workflows

Enzymatic Degradation Pathway

cluster_main N-glycyl-L-isoleucine Degradation Peptide N-glycyl-L-isoleucine Products Glycine + L-isoleucine Peptide->Products Cleavage Site (Peptide Bond) Enzyme Exopeptidases (Aminopeptidases, Dipeptidases) Enzyme->Peptide Catalyzes Hydrolysis Inhibitors Inhibitors (e.g., Bestatin, EDTA) Inhibitors->Enzyme Blocks Activity

Caption: Enzymatic cleavage of N-glycyl-L-isoleucine by exopeptidases and inhibition of this process.

General Workflow for Preventing Degradation

Start Start: Peptide instability observed Step1 Add Broad-Spectrum Protease Inhibitor Cocktail Start->Step1 Decision1 Is degradation prevented? Step1->Decision1 Step2 Identify Enzyme Class: Test specific inhibitors (e.g., EDTA, Bestatin) Decision1->Step2 No End End: Peptide is stable Decision1->End Yes Step3 Optimize Assay Conditions: Lower temperature (4°C) Adjust pH Step2->Step3 Decision2 Is degradation controlled? Step3->Decision2 Step4 Combine Optimized Conditions with Specific Inhibitor(s) Decision2->Step4 No Decision2->End Partially Fail Contact Technical Support: Consider peptide modification Decision2->Fail Still Unstable Step4->End

Caption: A step-by-step workflow for diagnosing and solving peptide degradation issues in assays.

Decision Tree for Inhibitor Selection

Start What is the source of the sample? Serum Serum / Plasma Start->Serum Lysate Cell Lysate Start->Lysate Unknown Unknown / Purified System Start->Unknown Inhibitor1 High chance of metallo- and serine proteases. Start with EDTA + AEBSF. Serum->Inhibitor1 Inhibitor2 High chance of cytosolic aminopeptidases. Start with Bestatin or Amastatin. Lysate->Inhibitor2 Inhibitor3 Start with a broad-spectrum inhibitor cocktail. Unknown->Inhibitor3

References

Common pitfalls in N-glycyl-L-isoleucine experimental design.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-glycyl-L-isoleucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experimental design and execution.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing a stock solution of N-glycyl-L-isoleucine?

For optimal stability, prepare stock solutions by dissolving N-glycyl-L-isoleucine in sterile, nuclease-free water. If using water as the solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[1] For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

2. How should I store N-glycyl-L-isoleucine stock solutions and lyophilized powder?

  • Lyophilized Powder: Store at 4°C and protect from light.

  • Stock Solutions: For short-term storage (up to one month), solutions can be stored at -20°C, protected from light. For long-term storage (up to six months), it is recommended to store aliquots at -80°C.[1]

3. Is N-glycyl-L-isoleucine stable at physiological pH?

Dipeptides like N-glycyl-L-isoleucine are generally stable at neutral pH. However, prolonged incubation at physiological temperatures (e.g., 37°C in cell culture media) can lead to gradual hydrolysis, especially in the presence of peptidases that may be present in serum-containing media or secreted by cells.

4. Can N-glycyl-L-isoleucine interfere with common protein quantification assays?

Yes, compounds containing peptide bonds can interfere with certain protein assays. The free glycine component, in particular, may interfere with assays like the Bicinchoninic Acid (BCA) assay, potentially leading to an overestimation of protein concentration.[2][3] It is advisable to perform a buffer blank control containing N-glycyl-L-isoleucine at the same concentration as in the experimental samples to assess the degree of interference. If interference is significant, consider using a compatible protein assay like the Bradford assay or removing the interfering substance by protein precipitation prior to quantification.[4][5]

Troubleshooting Guides

Solubility and Stability Issues
Problem Potential Cause Troubleshooting Steps
Precipitate forms in stock solution upon thawing. The concentration of the stock solution may be too high, leading to precipitation at lower temperatures.1. Gently warm the solution to 37°C to redissolve the precipitate. 2. If the issue persists, prepare a more dilute stock solution. 3. Consider preparing stock solutions in a buffer with a slightly acidic or basic pH to improve solubility, depending on the experimental requirements.
Loss of activity or inconsistent results over time. 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). 2. Degradation of the peptide in solution.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Prepare fresh stock solutions more frequently. 3. For long-term experiments, consider adding a broad-spectrum protease inhibitor to your experimental system if compatible.
Peptide Transport and Cell Culture Experiments
Problem Potential Cause Troubleshooting Steps
Difficulty distinguishing between intact peptide transport and uptake of constituent amino acids. N-glycyl-L-isoleucine may be hydrolyzed by extracellular or membrane-bound peptidases, leading to the uptake of free glycine and L-isoleucine.1. Use specific inhibitors: Include inhibitors of amino acid transport systems to block the uptake of free glycine and L-isoleucine. 2. Competitive inhibition studies: Use an excess of a different dipeptide that is known to be transported by the same transporter to see if it competitively inhibits the uptake of radiolabeled N-glycyl-L-isoleucine. 3. Vary sodium concentrations: Some amino acid transporters are sodium-dependent, while some peptide transporters are not. Conduct the uptake assay in sodium-free buffer to assess the contribution of sodium-dependent amino acid transport.[6][7]
High background in cell-based assays. Non-specific binding of N-glycyl-L-isoleucine to the cell surface or plasticware.1. Increase the number of washing steps after incubation with the peptide. 2. Include a blocking agent such as bovine serum albumin (BSA) in your incubation buffer, if compatible with the experimental design.
Unexpected effects on cell viability or growth in culture. 1. The concentration of N-glycyl-L-isoleucine may be too high, leading to cytotoxicity. 2. The accumulation of ammonia from the breakdown of the peptide could be toxic to cells.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Monitor ammonia levels in the cell culture medium, especially in long-term cultures.
Enzyme Assays
Problem Potential Cause Troubleshooting Steps
No or low enzymatic activity detected. 1. The enzyme being tested may not recognize N-glycyl-L-isoleucine as a substrate. 2. Sub-optimal assay conditions (pH, temperature, buffer composition).1. Verify from the literature or preliminary experiments that your enzyme of interest can hydrolyze N-glycyl-L-isoleucine. 2. Optimize assay conditions systematically.
Inconsistent kinetic parameters (Km, Vmax). 1. Instability of the peptide or enzyme under assay conditions. 2. Interference from components in the assay buffer.1. Assess the stability of N-glycyl-L-isoleucine and the enzyme in the assay buffer over the time course of the experiment. 2. Ensure all reagents are of high purity and are compatible with the assay.

Experimental Protocols & Methodologies

Protocol: Assessing Intact Dipeptide Transport vs. Hydrolysis and Amino Acid Uptake

This protocol is designed to differentiate between the transport of intact N-glycyl-L-isoleucine and the uptake of its constituent amino acids following extracellular hydrolysis.

  • Cell Culture: Plate cells (e.g., Caco-2 for intestinal transport studies) in appropriate well plates and grow to confluence.

  • Preparation of Transport Buffers:

    • Control Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer at pH 7.4.

    • Sodium-Free Buffer: Replace NaCl and NaHCO₃ with equimolar amounts of choline chloride and choline bicarbonate.

    • Inhibitor Cocktails: Prepare control buffer containing a high concentration of a competitive dipeptide (e.g., glycyl-sarcosine) or specific amino acid transport inhibitors.

  • Uptake Experiment:

    • Wash cell monolayers with pre-warmed (37°C) control buffer.

    • Incubate cells with radiolabeled N-glycyl-L-isoleucine in the presence of the different transport buffers (control, sodium-free, inhibitor cocktails) for varying time points (e.g., 5, 15, 30 minutes).

    • Stop the uptake by rapidly washing the cells with ice-cold control buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Compare the uptake of radiolabeled N-glycyl-L-isoleucine under the different conditions. A significant reduction in uptake in the sodium-free buffer would suggest a contribution from sodium-dependent amino acid transporters. A decrease in uptake in the presence of a competitive dipeptide would indicate transport of the intact N-glycyl-L-isoleucine via a peptide transporter.

Visualizations

Experimental_Workflow_Peptide_Transport cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cells to Confluence prepare_buffers Prepare Transport Buffers (Control, Na+-Free, Inhibitors) wash_cells Wash Cells prepare_buffers->wash_cells incubate Incubate with Radiolabeled N-glycyl-L-isoleucine wash_cells->incubate stop_reaction Stop Uptake & Wash incubate->stop_reaction lyse_cells Lyse Cells stop_reaction->lyse_cells quantify Quantify Radioactivity lyse_cells->quantify analyze_data Analyze and Compare Data quantify->analyze_data

Caption: Workflow for a peptide transport assay.

Troubleshooting_Low_Solubility start Problem: Precipitate in N-glycyl-L-isoleucine Solution q1 Is the solution a freshly thawed stock? start->q1 a1_yes Gently warm to 37°C and vortex. q1->a1_yes Yes a1_no Was the solution prepared in a complex buffer or media? q1->a1_no No q2 Did the precipitate redissolve? a1_yes->q2 a2_yes Proceed with experiment. Consider making less concentrated stock in the future. q2->a2_yes Yes a2_no Prepare a fresh, more dilute stock solution. Verify solvent purity. q2->a2_no No a1_no_yes Incompatibility with buffer components is likely. Check for salts that may reduce solubility. Prepare stock in water first. a1_no->a1_no_yes Yes a1_no_no Consider solvent purity and pH. Ensure water is deionized and sterile. a1_no->a1_no_no No

Caption: Troubleshooting low solubility of N-glycyl-L-isoleucine.

References

Improving detection sensitivity for N-glycyl-L-isoleucine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the detection sensitivity of N-glycyl-L-isoleucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for N-glycyl-L-isoleucine detection?

A1: The primary challenges in detecting N-glycyl-L-isoleucine with high sensitivity include its small size and polar nature, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and low ionization efficiency in mass spectrometry (MS). Additionally, non-specific adsorption to sample vials and tubing can result in significant sample loss, particularly at low concentrations.[1][2] Isobaric interference from other small molecules in complex samples can also complicate accurate quantification.

Q2: What are the recommended initial steps to improve the detection of N-glycyl-L-isoleucine by LC-MS/MS?

A2: To enhance detection, start by optimizing your sample preparation and LC-MS/MS method. For sample preparation, use low-binding polypropylene vials to minimize adsorption.[1][2] For the LC-MS/MS method, consider using a hydrophilic interaction chromatography (HILIC) or a mixed-mode column for better retention of this polar dipeptide.[3][4][5] Optimizing the mobile phase with additives like formic acid can significantly improve signal intensity.[1][2]

Q3: Can derivatization improve the detection sensitivity of N-glycyl-L-isoleucine?

A3: Yes, derivatization is a powerful technique to enhance the detection sensitivity of peptides like N-glycyl-L-isoleucine.[6][7] By chemically modifying the N-terminal amine group, you can introduce a permanent positive charge or a fluorescent tag. This modification can significantly improve ionization efficiency in mass spectrometry and allow for highly sensitive fluorescence detection.[7][8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Peak for N-glycyl-L-isoleucine

This is a common issue stemming from factors ranging from sample handling to instrument settings. The following workflow can help you systematically troubleshoot and resolve the problem.

LowSignalTroubleshooting cluster_Start Start: Low Signal Intensity cluster_SamplePrep Step 1: Sample Preparation & Handling cluster_LC Step 2: Liquid Chromatography cluster_MS Step 3: Mass Spectrometry cluster_Advanced Step 4: Advanced Techniques Start Low or No Signal Detected CheckVials Use Low-Binding Polypropylene Vials Start->CheckVials Minimize Adsorption OptimizeSolvent Optimize Injection Solvent (e.g., add formic acid) CheckVials->OptimizeSolvent Improve Solubility & Reduce Adsorption CheckColumn Select Appropriate Column (HILIC or Mixed-Mode) OptimizeSolvent->CheckColumn Enhance Retention OptimizeMobilePhase Optimize Mobile Phase (e.g., organic solvent, modifier) CheckColumn->OptimizeMobilePhase Improve Separation & Signal OptimizeSource Optimize Ion Source Parameters OptimizeMobilePhase->OptimizeSource Increase Ionization CheckTransitions Verify MRM Transitions OptimizeSource->CheckTransitions Ensure Correct Detection ConsiderDerivatization Consider Chemical Derivatization CheckTransitions->ConsiderDerivatization If Signal Still Low

Caption: Troubleshooting workflow for low signal intensity of N-glycyl-L-isoleucine.

Detailed Steps:

  • Evaluate Sample Preparation and Handling:

    • Problem: N-glycyl-L-isoleucine may be adsorbing to your sample containers, especially if you are working with low concentrations.

    • Solution: Switch to low-binding polypropylene vials and pipette tips. Standard glass and some plastics can have active sites that bind peptides.[1][2]

    • Action: Prepare a known concentration of your standard in both a standard vial and a low-binding vial. Compare the peak areas to assess the extent of adsorption.

  • Optimize the Injection Solvent:

    • Problem: The solvent your sample is dissolved in can significantly impact peak shape and recovery.

    • Solution: The composition of the injection solvent should ideally match the initial mobile phase conditions. For HILIC, this means a high organic content. Adding a small percentage of a strong acid like formic acid can improve solubility and reduce non-specific binding.[1]

    • Action: Experiment with different injection solvent compositions. A study on the peptide bradykinin showed that an optimized injection solvent containing 8.7% formic acid in a water/methanol/DMSO mixture significantly reduced non-specific adsorption.[1]

  • Select an Appropriate LC Column:

    • Problem: N-glycyl-L-isoleucine is too polar to be well-retained on a standard C18 reversed-phase column, leading to elution in the void volume and poor separation from other polar matrix components.

    • Solution: Use a column that provides better retention for polar analytes. Options include:

      • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for retaining and separating polar compounds.

      • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, offering another mechanism for retention.

      • Porous Graphitic Carbon Columns: These can resolve isomers like leucine and isoleucine without derivatization.[9]

  • Optimize the Mobile Phase:

    • Problem: The mobile phase composition directly influences retention, peak shape, and MS signal intensity.

    • Solution:

      • Organic Solvent: While acetonitrile is common, methanol has been shown to improve the MS signal for some peptides due to its higher volatility, which aids in ion desolvation in the ESI source.[2]

      • Additive/Modifier: The addition of a small amount of a weak acid like formic acid or acetic acid to the mobile phase is crucial for good peak shape and ionization efficiency in positive ion mode.

  • Optimize Mass Spectrometer Settings:

    • Problem: Suboptimal ion source parameters or incorrect MRM transitions will lead to poor sensitivity.

    • Solution:

      • Ion Source Parameters: Systematically optimize parameters such as spray voltage, gas flows (nebulizer, auxiliary, and curtain gas), and temperature to maximize the signal for N-glycyl-L-isoleucine.

      • MRM Transitions: Ensure you are using the optimal precursor and product ions for N-glycyl-L-isoleucine. Infuse a standard solution directly into the mass spectrometer to identify the most intense and stable transitions.

  • Consider Chemical Derivatization:

    • Problem: If the intrinsic ionization efficiency of N-glycyl-L-isoleucine is too low for your application, even after optimizing the above parameters, derivatization may be necessary.

    • Solution: Use a derivatizing agent to introduce a feature that enhances detection. This could be a group that carries a permanent positive charge or a fluorescent tag.[6][7][8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject. If peak shape improves, the original concentration was too high.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than the mobile phase. For HILIC, this means a higher organic content. For reversed-phase, a higher aqueous content.
Secondary Interactions with Column Add a small amount of a competing agent to the mobile phase, such as a higher concentration of acid or a different organic modifier.
Column Degradation Flush the column with a strong solvent or replace it if it has been used extensively or with harsh sample matrices.
Issue 3: Inconsistent Retention Times

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Unstable Column Temperature Use a column oven and ensure it is set to a stable temperature (e.g., 35-40°C).
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate measurements of all components. Premixing mobile phases can improve consistency.
Air Bubbles in the System Degas the mobile phases before use and purge the pump to remove any trapped air bubbles.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for HILIC columns.

Experimental Protocols

Protocol 1: Derivatization of N-glycyl-L-isoleucine with 2,4,6-Triphenylpyrylium Salts

This protocol is adapted from a method used for peptide derivatization to introduce a fixed positive charge, thereby increasing ionization efficiency in MS.[10]

  • Sample Preparation: Dissolve the dried N-glycyl-L-isoleucine sample in dimethylformamide (DMF).

  • Reagent Addition: Add a three-fold molar excess of 2,4,6-triphenylpyrylium salt and a three-fold molar excess of triethylamine (TEA) to the sample solution.

  • Incubation: Vortex the mixture and incubate at 70°C for 20 minutes.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in an appropriate solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

DerivatizationWorkflow cluster_Prep Step 1: Preparation cluster_Reaction Step 2: Reaction cluster_Cleanup Step 3: Cleanup & Analysis DissolveSample Dissolve N-glycyl-L-isoleucine in DMF AddReagents Add 2,4,6-Triphenylpyrylium Salt and Triethylamine (TEA) DissolveSample->AddReagents Incubate Vortex and Incubate at 70°C for 20 min AddReagents->Incubate Evaporate Evaporate Solvent (Nitrogen Stream) Incubate->Evaporate Reconstitute Reconstitute for LC-MS/MS Analysis Evaporate->Reconstitute

Caption: General workflow for chemical derivatization of N-glycyl-L-isoleucine.

Data Presentation

Table 1: Impact of Mobile Phase Modifiers on Peptide Signal Intensity

This table summarizes the reported effects of different mobile phase compositions on peptide signal intensity, which can be applied to optimize the detection of N-glycyl-L-isoleucine.

Mobile Phase Change Effect on Signal Intensity Reference
Replacing acetonitrile with methanolUp to 1.5-fold improvement in signal-to-noise ratio.[2]
Optimizing formic acid concentrationA 7.7-fold increase in signal intensity was observed for bradykinin.[1]
Using acetic acid with methanolA low percentage of a weak acid like acetic acid is preferred with methanol and can increase peptide signals.[2]
Table 2: Comparison of Detection Methods

This table provides a qualitative comparison of different analytical approaches for the detection of N-glycyl-L-isoleucine.

Method Pros Cons Best For
Direct LC-MS/MS (HILIC) Simple, no derivatization required.May have lower sensitivity for some peptides.[5]High-throughput screening and when derivatization is not feasible.
Derivatization with Charge Tagging Significantly increases MS sensitivity.[7]Adds extra steps to sample preparation; requires careful optimization.Ultra-sensitive quantification in complex matrices.
Derivatization with Fluorescent Tagging Enables highly sensitive fluorescence detection; can improve LC separation.[8]Requires a fluorescence detector; may not be compatible with all MS sources.Applications where fluorescence detection is preferred or available.

References

N-glycyl-L-isoleucine interference with analytical reagents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-glycyl-L-isoleucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential analytical interferences caused by this dipeptide in common laboratory assays.

Table of Contents

  • General Information

  • Troubleshooting Guides

    • Troubleshooting Unexpected Results in Protein Assays

    • Investigating Interference in Metal-Dependent Assays

  • Frequently Asked Questions (FAQs)

    • Protein Quantification Assays

    • Ninhydrin-Based Assays

    • Enzyme Assays

    • Cell Viability Assays

  • Experimental Protocols

    • Protocol for Preparing a Custom Standard Curve

    • Protocol for Sample Blank Preparation to Correct for Interference

General Information

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine. Its chemical structure, containing a free N-terminal amino group, a C-terminal carboxylic acid group, and a peptide bond, gives it the potential to react with various analytical reagents. This can lead to inaccurate quantification or unexpected results in a range of biochemical assays. This guide is designed to help you identify and mitigate these potential interferences.

Troubleshooting Guides

Troubleshooting Unexpected Results in Protein Assays

If you are observing higher-than-expected protein concentrations or inconsistent results in the presence of N-glycyl-L-isoleucine, follow this workflow to diagnose the issue.

G start Unexpected Result in Protein Assay with N-glycyl-L-isoleucine check_blank Prepare a 'Reagent + Sample Buffer + N-glycyl-L-isoleucine' Blank. Does it show a signal? start->check_blank interference_confirmed Interference Confirmed. Dipeptide is reacting with assay reagents. check_blank->interference_confirmed Yes no_interference No direct interference with reagents. Consider other sources of error. check_blank->no_interference No create_std_curve Create a Standard Curve with N-glycyl-L-isoleucine in Standards interference_confirmed->create_std_curve Option 1: Correct for Interference switch_assay Switch to an alternative assay with a different chemistry (e.g., Bradford) interference_confirmed->switch_assay Option 2: Avoid Interference precipitate_protein Use protein precipitation (e.g., TCA/acetone) to remove interfering dipeptide interference_confirmed->precipitate_protein Option 3: Remove Interference G cluster_chelation Chelation Mechanism start Suspected interference in a metal-dependent assay dipeptide N-glycyl-L-isoleucine start->dipeptide metal_ion Metal Ion (e.g., Cu²⁺, Zn²⁺) complex Chelated Complex metal_ion->complex is bound by dipeptide->complex binds to assay Metal-Dependent Assay (e.g., Metalloenzyme) complex->assay Reduces available metal ions for assay G Ninhydrin Ninhydrin Product Ruhemann's Purple (Colored Product, λmax ~570 nm) Ninhydrin->Product Dipeptide N-glycyl-L-isoleucine (with Primary Amine) Dipeptide->Product reacts with

Technical Support Center: Optimizing N-glycyl-L-isoleucine Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-glycyl-L-isoleucine. The information provided will help in designing and troubleshooting experiments focused on optimizing the activity of this dipeptide by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the stability of N-glycyl-L-isoleucine in solution?

The stability of dipeptides like N-glycyl-L-isoleucine in aqueous solutions is pH-dependent. At very low or very high pH values, the peptide bond can be susceptible to hydrolysis. For many peptides, near-neutral pH (6.0-8.0) is often the range of greatest stability. However, the presence of bulky side chains, such as in isoleucine, can influence this stability.[1] It is recommended to perform stability studies at your desired experimental pH range if long-term incubation is required.

Q2: How does pH affect the charge and solubility of N-glycyl-L-isoleucine?

The overall charge of N-glycyl-L-isoleucine is determined by the ionization state of its N-terminal amino group and C-terminal carboxyl group. At low pH, the amino group is protonated (-NH3+) and the carboxyl group is also protonated (-COOH), resulting in a net positive charge. At high pH, the amino group is deprotonated (-NH2) and the carboxyl group is deprotonated (-COO-), leading to a net negative charge. Near its isoelectric point (pI), the dipeptide will exist primarily as a zwitterion with no net charge, which can affect its solubility. The solubility of amino acids and peptides is generally lowest at their isoelectric point.[2]

Q3: Can pH influence the interaction of N-glycyl-L-isoleucine with its target protein or enzyme?

Yes, pH can significantly impact the interaction between N-glycyl-L-isoleucine and its biological target.[3][4] The ionization state of the dipeptide and the amino acid residues in the active or binding site of the target protein are crucial for electrostatic interactions and hydrogen bonding. Changes in pH can alter these ionization states, thereby affecting binding affinity and subsequent biological activity. For example, studies on carboxypeptidase A show that the protonation state of the N-terminal amino group of a dipeptide substrate influences whether it acts as a substrate or an inhibitor.[3][4]

Q4: What is a typical starting point for determining the optimal pH for an enzyme-catalyzed reaction involving N-glycyl-L-isoleucine?

For enzyme-catalyzed reactions, the optimal pH is a characteristic of the specific enzyme being used.[5][6] A good starting point is to review the literature for the known optimal pH of the enzyme or enzyme class you are working with. If this information is unavailable, a broad pH screen (e.g., pH 4.0 to 10.0) using a series of overlapping buffers is recommended to identify an approximate optimum. Many enzymes have optimal pH values in the physiological range of 7.0-8.0.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no activity of N-glycyl-L-isoleucine The experimental pH is far from the optimal pH for the biological system (e.g., enzyme, receptor) being studied.Perform a pH optimization experiment by testing a range of pH values to determine the optimal condition for activity.[5][6]
The dipeptide may have degraded in the buffer solution.Check the stability of N-glycyl-L-isoleucine at the experimental pH and temperature. Consider preparing fresh solutions for each experiment.
The dipeptide has precipitated out of solution.This can occur if the pH is near the isoelectric point of the dipeptide, reducing its solubility.[2] Adjust the pH to be further from the pI or consider using a different buffer system.
Inconsistent or variable results The buffering capacity of the chosen buffer is insufficient, leading to pH shifts during the experiment.Ensure the pKa of your buffer is close to the target experimental pH. Prepare buffers with adequate concentration to maintain a stable pH.
The dipeptide is interacting with buffer components.Some buffers, like phosphate, can sometimes interact with peptides or metal cofactors in enzymes. Try an alternative buffer system with a different chemical composition.
Unexpected change in the behavior of the dipeptide (e.g., from agonist to antagonist) The protonation state of the dipeptide or its target has changed, altering the binding mode.This is a known phenomenon for some peptide-protein interactions.[4] Carefully characterize the activity of N-glycyl-L-isoleucine across a range of pH values to understand its pH-dependent pharmacology.

Experimental Protocols

Determining the Optimal pH for an Enzyme-Catalyzed Reaction with N-glycyl-L-isoleucine as a Substrate

This protocol outlines a general method for determining the optimal pH for an enzyme that utilizes N-glycyl-L-isoleucine as a substrate.

1. Materials:

  • N-glycyl-L-isoleucine
  • Enzyme of interest
  • A series of buffers covering a broad pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
  • Spectrophotometer or other appropriate detection instrument
  • Temperature-controlled incubator or water bath

2. Buffer Preparation:

  • Prepare a set of buffers at various pH values (e.g., in 0.5 pH unit increments) covering the desired range.
  • Ensure all buffers are at the same ionic strength.

3. Enzyme and Substrate Preparation:

  • Prepare a stock solution of N-glycyl-L-isoleucine in deionized water.
  • Prepare a stock solution of the enzyme in a buffer known to maintain its stability (e.g., a neutral pH buffer with any necessary cofactors).

4. Assay Procedure:

  • For each pH value to be tested, set up a reaction mixture containing the buffer, N-glycyl-L-isoleucine at a fixed concentration, and any necessary cofactors.
  • Pre-incubate the reaction mixtures at the desired temperature.
  • Initiate the reaction by adding a specific amount of the enzyme to each reaction mixture.
  • Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, HPLC).
  • Determine the initial reaction rate for each pH value.

5. Data Analysis:

  • Plot the initial reaction rates as a function of pH.
  • The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (Range of pH values) mix Combine Buffer and Substrate prep_buffer->mix prep_substrate Prepare N-glycyl-L-isoleucine Stock Solution prep_substrate->mix prep_enzyme Prepare Enzyme Stock Solution initiate Initiate Reaction with Enzyme prep_enzyme->initiate pre_incubate Pre-incubate at Constant Temperature mix->pre_incubate pre_incubate->initiate monitor Monitor Reaction Progress initiate->monitor calc_rate Calculate Initial Reaction Rates monitor->calc_rate plot Plot Rate vs. pH calc_rate->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Workflow for determining the optimal pH for enzymatic activity.

Logical_Relationship_pH_and_Peptide_Charge cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Near Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 9) pH Solution pH low_ph_state H3N+-Gly-Ile-COOH (Cationic Form) pH->low_ph_state Decreases neutral_ph_state H3N+-Gly-Ile-COO- (Zwitterionic Form) pH->neutral_ph_state Approaches pI high_ph_state H2N-Gly-Ile-COO- (Anionic Form) pH->high_ph_state Increases low_ph_state->neutral_ph_state neutral_ph_state->high_ph_state

Caption: Influence of pH on the ionization state of N-glycyl-L-isoleucine.

References

N-glycyl-L-isoleucine storage conditions to prevent degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for N-glycyl-L-isoleucine to prevent its degradation, ensuring the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid N-glycyl-L-isoleucine?

A1: For optimal stability, solid N-glycyl-L-isoleucine should be stored at 4°C and protected from light.[1][2] It is also recommended to keep the container tightly closed in a dry and well-ventilated place.[3] Some suppliers suggest a general storage temperature of below 30°C in a cool place.[3]

Q2: How should I store N-glycyl-L-isoleucine solutions?

A2: Stock solutions of N-glycyl-L-isoleucine should be stored frozen and protected from light. For short-term storage, -20°C is suitable for up to one month.[1][2] For longer-term storage, -80°C is recommended for up to six months.[1][2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the primary factors that can cause N-glycyl-L-isoleucine to degrade?

A3: The primary factors that can lead to the degradation of N-glycyl-L-isoleucine include:

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways.

  • Moisture: As a peptide, N-glycyl-L-isoleucine is susceptible to hydrolysis, which is the cleavage of the peptide bond by water. Storing it in a dry environment is crucial.[3]

  • Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.[1][2]

  • pH (in solution): The stability of peptides in solution is often pH-dependent. Extremes in pH can catalyze hydrolysis of the peptide bond.

  • Microbial Contamination: In non-sterile solutions, microorganisms can metabolize the dipeptide.

Q4: What are the potential degradation pathways for N-glycyl-L-isoleucine?

A4: While specific degradation pathways for N-glycyl-L-isoleucine are not extensively documented in publicly available literature, potential degradation can be inferred from the general chemistry of peptides and the known metabolism of its constituent amino acids, glycine and L-isoleucine. The primary degradation route is likely the hydrolysis of the peptide bond, yielding glycine and L-isoleucine. Further degradation would then follow the individual amino acid catabolic pathways. L-isoleucine, for instance, is degraded through a series of enzymatic reactions into acetyl-CoA and propionyl-CoA.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results using a previously prepared stock solution. Degradation of N-glycyl-L-isoleucine in the stock solution.Prepare a fresh stock solution from solid material. Ensure proper storage of the new stock solution at -80°C in aliquots and protect from light.[1][2]
Visible changes in the solid compound (e.g., discoloration, clumping). Exposure to moisture and/or light.Discard the product as its purity may be compromised. Procure a new batch and store it under the recommended conditions (4°C, dry, dark).[1][2][3]
Loss of biological activity in a cell-based assay. Degradation of the dipeptide in the culture medium.Peptides can be degraded by proteases present in serum-containing media. Prepare fresh solutions and consider using protease-free reagents or sterile-filtering the solution.[1][2]
Precipitate forms in a thawed stock solution. Poor solubility at lower temperatures or concentration changes due to solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve. If the precipitate remains, the solution may be supersaturated or degraded. Consider preparing a new, lower concentration stock solution.

Storage Condition Summary

Form Temperature Duration Additional Conditions
Solid4°CLong-termProtect from light, keep in a dry, well-ventilated place.[1][2][3]
Stock Solution-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles.[1][2]
Stock Solution-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol: Assessment of N-glycyl-L-isoleucine Stability

This protocol outlines a method to assess the stability of N-glycyl-L-isoleucine under various storage conditions.

1. Materials:

  • N-glycyl-L-isoleucine (solid)
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid
  • Vials (amber and clear)
  • Calibrated balance
  • pH meter
  • HPLC system with a C18 column and UV detector

2. Methods:

3. Data Analysis:

  • Plot the percentage of remaining N-glycyl-L-isoleucine against time for each storage condition.
  • Determine the degradation rate for each condition.

Visualizations

Degradation_Workflow N-glycyl-L-isoleucine Degradation Workflow A N-glycyl-L-isoleucine (Intact Dipeptide) B Hydrolysis of Peptide Bond A->B H2O, Heat, pH C Glycine B->C D L-Isoleucine B->D E Further Degradation (Catabolic Pathways) D->E F Acetyl-CoA + Propionyl-CoA E->F Troubleshooting_Logic Troubleshooting Experimental Inconsistency Start Inconsistent Experimental Results Check1 Is the stock solution freshly prepared? Start->Check1 Action1 Prepare a fresh stock solution. Check1->Action1 No Check2 Was the solid material stored correctly (4°C, dark, dry)? Check1->Check2 Yes Check3 Was the stock solution stored correctly (-80°C, aliquoted)? Action1->Check3 Action2 Procure new material and store properly. Check2->Action2 No Check2->Check3 Yes End Problem Resolved Action2->End Action3 Implement proper stock solution storage. Check3->Action3 No Check3->End Yes Action3->End

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of N-glycyl-L-isoleucine and L-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated bioavailability of N-glycyl-L-isoleucine, a dipeptide, with its constituent amino acid, L-isoleucine. While direct comparative quantitative data for N-glycyl-L-isoleucine is not extensively available in peer-reviewed literature, this analysis is built upon established principles of amino acid and dipeptide absorption, utilizing glycyl-L-leucine as a well-studied proxy for dipeptide transport.

Executive Summary

The intestinal absorption of amino acids and dipeptides occurs through distinct pathways. L-isoleucine is absorbed via amino acid transporters, a process that can be saturated and is susceptible to competition from other amino acids. In contrast, dipeptides like N-glycyl-L-isoleucine are primarily absorbed through the high-capacity peptide transporter 1 (PEPT1), with a secondary pathway involving hydrolysis to constituent amino acids at the brush border. This dual-pathway absorption for dipeptides may offer significant bioavailability advantages, including a potentially higher rate of absorption and reduced competition with free amino acids.

Comparative Table of Absorption Mechanisms

FeatureL-isoleucineN-glycyl-L-isoleucine (inferred)
Primary Absorption Pathway Sodium-dependent amino acid transportersProton-coupled peptide transporter 1 (PEPT1) for the intact dipeptide.[1][2][3][4][5]
Secondary Absorption Pathway Not applicableHydrolysis by brush border peptidases into glycine and L-isoleucine, followed by absorption via their respective amino acid transporters.
Transport Energetics Sodium-dependent active transport.[6]Proton-coupled transport for the intact peptide.
Competition for Absorption Competes with other branched-chain amino acids (e.g., leucine, valine).[7]The intact dipeptide does not compete with free amino acids for transport.[8] The hydrolyzed L-isoleucine component would be subject to the same competition as free L-isoleucine.
Potential for Saturation Transporters can become saturated at high concentrations.PEPT1 is a high-capacity transporter, less prone to saturation than many amino acid transporters.[1]
Overall Bioavailability Potential Efficiently absorbed, but can be limited by competition.Potentially higher and more rapid absorption due to dual uptake pathways and circumvention of amino acid transporter competition. Studies have shown that amino acids can be absorbed faster when presented as dipeptides.[8][9]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and a general experimental workflow for a comparative bioavailability study.

Intestinal Absorption Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood L-Isoleucine L-Isoleucine AA Transporter Amino Acid Transporter L-Isoleucine->AA Transporter N-glycyl-L-isoleucine N-glycyl-L-isoleucine PEPT1 PEPT1 N-glycyl-L-isoleucine->PEPT1 Intact Dipeptide Brush Border\nPeptidase Brush Border Peptidase N-glycyl-L-isoleucine->Brush Border\nPeptidase Hydrolysis Free L-Isoleucine Pool Free L-Isoleucine Pool AA Transporter->Free L-Isoleucine Pool Intracellular\nPeptidases Intracellular Peptidases PEPT1->Intracellular\nPeptidases Intact Dipeptide Brush Border\nPeptidase->Free L-Isoleucine Pool L-Isoleucine Free Glycine Pool Free Glycine Pool Brush Border\nPeptidase->Free Glycine Pool Glycine Intracellular\nPeptidases->Free L-Isoleucine Pool L-Isoleucine Intracellular\nPeptidases->Free Glycine Pool Glycine L-Isoleucine_blood L-Isoleucine Free L-Isoleucine Pool->L-Isoleucine_blood Glycine_blood Glycine Free Glycine Pool->Glycine_blood

Caption: Intestinal absorption pathways for L-isoleucine and N-glycyl-L-isoleucine.

In Vivo Bioavailability Study Workflow Animal Model Selection Animal Model Selection (e.g., Rat, Mouse) Acclimatization Acclimatization & Fasting Animal Model Selection->Acclimatization Dosing Oral Gavage Dosing (Test Groups: L-Isoleucine, N-glycyl-L-isoleucine, Control) Acclimatization->Dosing Blood Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Dosing->Blood Sampling Sample Processing Plasma Separation and Storage Blood Sampling->Sample Processing Analysis LC-MS/MS Analysis of Plasma Samples Sample Processing->Analysis Data Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->Data Analysis

Caption: A general experimental workflow for an in vivo comparative bioavailability study.

Detailed Experimental Protocols

To empirically determine the comparative bioavailability, a rigorous experimental protocol is necessary. The following outlines a standard in vivo animal model approach.

In Vivo Animal Study for Bioavailability Assessment

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g) are a common model for oral absorption studies.[10][11][12] Mice, including PEPT1 knockout models, can also be used to investigate the specific role of this transporter.[1]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Allow for at least one week of acclimatization to the facility before the experiment.

  • Fasting: Animals should be fasted overnight (12-16 hours) with free access to water before dosing to ensure an empty stomach.

2. Dosing:

  • Groups: At a minimum, three groups should be used:

    • Group A: Vehicle control (e.g., water or saline).

    • Group B: L-isoleucine.

    • Group C: N-glycyl-L-isoleucine (on an equimolar basis to Group B).

  • Administration: Administer the test compounds via oral gavage.

3. Blood Sampling:

  • Procedure: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes post-dosing).

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Quantification:

    • Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of L-isoleucine and N-glycyl-L-isoleucine in plasma.[13][14][15][16][17]

    • Sample Preparation: This typically involves protein precipitation from the plasma samples followed by dilution.[15]

    • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[16]

5. Data Analysis:

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time profiles, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the L-isoleucine and N-glycyl-L-isoleucine groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

Based on the established mechanisms of intestinal absorption, N-glycyl-L-isoleucine is poised to exhibit superior bioavailability compared to L-isoleucine. The ability to be absorbed intact via the high-capacity PEPT1 transporter provides a significant advantage by bypassing the potentially saturated and competitive pathways used by free amino acids. For drug development professionals, formulating isoleucine as a dipeptide could be a viable strategy to enhance its absorption and overall efficacy. The experimental protocol detailed herein provides a robust framework for validating this hypothesis and quantifying the potential bioavailability advantage.

References

A Comparative Guide to Dipeptide Supplementation in Cell Culture: N-glycyl-L-isoleucine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount for robust and reproducible results. Dipeptides have emerged as a critical component in modern cell culture media, offering enhanced stability and solubility over free amino acids. This guide provides an objective comparison of N-glycyl-L-isoleucine with other commonly used dipeptides, supported by experimental data and detailed protocols to aid in the rational design of cell culture feeding strategies.

While dipeptides such as L-alanyl-L-glutamine and glycyl-L-tyrosine are well-established for their benefits in improving cell viability and protein production, there is a notable lack of extensive public-domain data on the specific performance of N-glycyl-L-isoleucine in cell culture applications. This guide synthesizes the available information on common dipeptides and provides a framework for evaluating novel dipeptides like N-glycyl-L-isoleucine.

Overview of Dipeptides in Cell Culture

Dipeptides are short peptides composed of two amino acids linked by a peptide bond. Their primary advantages in cell culture media are twofold:

  • Enhanced Stability: Certain amino acids, like glutamine, are prone to degradation in liquid media, producing toxic byproducts such as ammonia. Dipeptide forms, such as L-alanyl-L-glutamine (Ala-Gln) and glycyl-L-glutamine (Gly-Gln), are more stable and release amino acids upon cellular uptake, ensuring a steady supply and reducing waste accumulation.[1]

  • Increased Solubility: Some amino acids, notably tyrosine and cystine, have poor solubility at neutral pH, limiting their concentration in feed solutions.[2] Dipeptides containing these amino acids, for instance, glycyl-L-tyrosine (Gly-Tyr), exhibit significantly higher solubility, allowing for the formulation of more concentrated, pH-neutral feeds.[3]

Upon entering the cell, dipeptides are cleaved by intracellular peptidases into their constituent amino acids, which then become available for cellular metabolism and protein synthesis. The uptake of dipeptides is mediated by specific transporters, and the rate of uptake can vary depending on the dipeptide's composition.[4]

Comparative Performance of Common Dipeptides

The choice of dipeptide can significantly impact cell growth, viability, and recombinant protein production. Below is a comparison of commonly used dipeptides based on available experimental data.

Glutamine-Containing Dipeptides: L-alanyl-L-glutamine (Ala-Gln) vs. Glycyl-L-glutamine (Gly-Gln)

Glutamine is a crucial nutrient for cultured cells, but its instability in liquid media is a major drawback. Ala-Gln and Gly-Gln are the most common stabilized forms of glutamine used in cell culture.

ParameterL-alanyl-L-glutamine (Ala-Gln)Glycyl-L-glutamine (Gly-Gln)Control (L-glutamine)Reference
Cell Growth Slower initial growth compared to L-glutamine, but sustained viability.Similar sustained viability benefits to Ala-Gln.Rapid initial growth followed by a faster decline in viability.[5]
Antibody Titer Significantly higher monoclonal antibody (MAb) titer compared to L-glutamine.Shown to improve cell growth and titer.Lower MAb titer due to ammonia accumulation and faster cell death.[5][6]
Ammonia Accumulation Reduced ammonia generation compared to L-glutamine.Reduced ammonia generation.High ammonia accumulation leading to cytotoxicity.[5][7]
Stability Stable in aqueous solution at room temperature for at least two months.[1]Stable in aqueous solution at room temperature for at least two months.[1]Prone to degradation.[1]
Tyrosine-Containing Dipeptides: Glycyl-L-tyrosine (Gly-Tyr) and L-alanyl-L-tyrosine (Ala-Tyr)

Tyrosine is an essential amino acid with poor solubility at neutral pH. Tyrosine-containing dipeptides overcome this limitation, enabling the formulation of concentrated, pH-neutral feed media.

ParameterGlycyl-L-tyrosine (Gly-Tyr)L-alanyl-L-tyrosine (Ala-Tyr)Control (Free L-tyrosine)Reference
Solubility (at 25°C) 36.9 g/LData not widely available, but expected to be higher than free L-tyrosine.0.479 g/L[3]
Cell Growth (VCD) Supplementation can lead to enhanced cell growth.[8]Can lead to increased growth rates.[4]Growth can be limited by poor solubility in concentrated feeds.[8]
Antibody Titer Can result in increased IgG production.[8]Shown to decrease the secretion of lactate and ammonium by-products, indirectly benefiting titer.[4]Titer may be limited by the amount of tyrosine that can be delivered.[8]
Process Simplification Allows for a single, pH-neutral feed line, reducing process complexity and cost.[3]Similar benefits in process simplification.Often requires a separate, high-pH feed line, increasing process complexity and risk.[2][3]

N-glycyl-L-isoleucine: An Unexplored Alternative

Isoleucine is an essential branched-chain amino acid (BCAA) that, along with leucine and valine, plays a role in cell growth and protein synthesis. While the free form of isoleucine has moderate solubility, dipeptide forms could offer advantages in developing highly concentrated feed formulations.

Currently, there is a significant lack of published experimental data on the performance of N-glycyl-L-isoleucine in mammalian cell culture. Commercial suppliers offer it as a biochemical reagent, and it is recognized as a dipeptide with potential applications in peptide synthesis and nutritional science due to its stability and solubility.[9]

Insights from Isoleucine Derivatives

In the absence of direct data for N-glycyl-L-isoleucine, we can draw insights from studies on other isoleucine derivatives:

  • Keto-isoleucine: The keto acid of isoleucine has been investigated as a bioavailable precursor. However, its use can lead to the accumulation of α-hydroxy acids, which may have minor effects on cell growth and productivity.[10]

  • N-lactoyl-isoleucine: This derivative has shown promise as a highly soluble and bioavailable alternative to isoleucine in CHO cell cultures. It is cleaved by intracellular enzymes to release isoleucine for protein production.[11]

Based on these findings, it is plausible that N-glycyl-L-isoleucine would be readily taken up by cells and cleaved to provide glycine and isoleucine. Its performance would likely be influenced by its uptake kinetics and the specific nutritional requirements of the cell line.

Signaling Pathways and Experimental Workflows

To facilitate the evaluation of N-glycyl-L-isoleucine and other novel dipeptides, we provide diagrams for the general dipeptide uptake pathway and a typical experimental workflow.

Dipeptide_Uptake_and_Metabolism Dipeptide Uptake and Metabolism Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Dipeptide Dipeptide (e.g., Gly-Ile) Transporter Peptide Transporter (e.g., PepT1/PepT2) Dipeptide->Transporter Uptake Dipeptide_in Dipeptide Transporter->Dipeptide_in Peptidase Cytosolic Peptidases Dipeptide_in->Peptidase Hydrolysis AminoAcid1 Amino Acid 1 (Glycine) Peptidase->AminoAcid1 AminoAcid2 Amino Acid 2 (Isoleucine) Peptidase->AminoAcid2 Metabolism Cellular Metabolism AminoAcid1->Metabolism ProteinSynthesis Protein Synthesis AminoAcid1->ProteinSynthesis AminoAcid2->Metabolism AminoAcid2->ProteinSynthesis Experimental_Workflow Experimental Workflow for Dipeptide Evaluation cluster_setup 1. Experimental Setup cluster_culture 2. Cell Culture cluster_monitoring 3. Monitoring & Sampling cluster_analysis 4. Analysis cluster_data 5. Data Comparison CellLine Select Cell Line (e.g., CHO) Media Prepare Basal and Feed Media CellLine->Media Culture Fed-batch Culture in Bioreactors Media->Culture Dipeptides Test Dipeptides: - Gly-Ile - Ala-Gln (Control) - Free Amino Acids (Control) Dipeptides->Culture Sampling Daily Sampling Culture->Sampling VCD Viable Cell Density & Viability (Trypan Blue) Sampling->VCD Metabolites Metabolite Analysis (e.g., Glucose, Lactate, Ammonia) Sampling->Metabolites Titer Product Titer (e.g., ELISA, HPLC) Sampling->Titer Comparison Compare Performance Metrics: - Growth Rate - Peak VCD - Productivity VCD->Comparison Metabolites->Comparison Titer->Comparison

References

Validating the Purity of Synthetic N-glycyl-L-isoleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic peptides is a critical parameter that directly impacts the reliability and reproducibility of scientific research and the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic N-glycyl-L-isoleucine, a dipeptide of increasing interest in various research and development applications. We present detailed experimental protocols, comparative data, and a discussion of alternative dipeptides to aid researchers in selecting the most appropriate validation strategies for their specific needs.

Comparative Analysis of Purity Validation Methods

The determination of peptide purity is not a one-size-fits-all process. A combination of orthogonal analytical techniques is often necessary to obtain a comprehensive purity profile. The most common and powerful methods for assessing the purity of synthetic peptides like N-glycyl-L-isoleucine are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Information Provided Typical Purity Specification (Research Grade) Typical Purity Specification (Pharmaceutical Grade)
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity (% area), presence of closely related impurities (e.g., deletion or insertion sequences).>95%>98%
Mass Spectrometry (MS) Measurement of mass-to-charge ratio (m/z).Confirmation of molecular weight, identification of impurities with different masses.Confirmed IdentityConfirmed Identity and Impurity Profile
Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei.Confirmation of primary and secondary structure, identification of isomeric impurities.Structural ConfirmationDetailed Structural Elucidation

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining the purity of synthetic peptides.[1] It separates the target peptide from impurities based on their relative hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • N-glycyl-L-isoleucine sample, dissolved in Solvent A

Procedure:

  • Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B.

  • Inject 10-20 µL of the dissolved N-glycyl-L-isoleucine sample.

  • Elute the sample using a linear gradient of 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile using a UV detector at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity and identity confirmation in a single run.

Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-TOF or ESI-QTOF)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

Reagents:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

  • N-glycyl-L-isoleucine sample, dissolved in Solvent A

Procedure:

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Inject 1-5 µL of the sample.

  • Apply a linear gradient of 5% to 95% Solvent B over 15-20 minutes at a flow rate of 0.3-0.5 mL/min.

  • The eluent is directly introduced into the mass spectrometer.

  • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-500 m/z). The expected monoisotopic mass for N-glycyl-L-isoleucine (C8H16N2O3) is approximately 188.12 Da.[2][3][4] The protonated molecule [M+H]+ would be observed at m/z 189.12.

  • Analyze the data to confirm the molecular weight of the main peak and identify any impurity peaks with different mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides and can be used to confirm the identity and stereochemical integrity of N-glycyl-L-isoleucine.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • N-glycyl-L-isoleucine sample (high purity, >98%)

Procedure:

  • Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of the deuterated solvent.

  • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

  • For more detailed structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Compare the observed chemical shifts and coupling constants with known values for glycine and isoleucine residues to confirm the sequence and stereochemistry.

Potential Impurities in Synthetic N-glycyl-L-isoleucine

Impurities in synthetic peptides can arise from various stages of the solid-phase peptide synthesis (SPPS) process.[5] Common impurities include:

  • Deletion sequences: Peptides missing one of the amino acids (e.g., Glycine or Isoleucine).

  • Insertion sequences: Peptides with an extra amino acid.[6] This can sometimes occur with glycine.[7]

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains or termini.[6]

  • Diastereomers: Peptides containing the D-isomer of isoleucine instead of the L-isomer, which can result from racemization during synthesis.[5]

  • Residual solvents and reagents: Traces of chemicals used during synthesis and purification, such as TFA.

Comparison with Alternative Dipeptides

In applications such as cell culture media, where the delivery of specific amino acids is crucial, N-glycyl-L-isoleucine can be compared with other dipeptides or modified amino acids. The choice of an alternative often depends on factors like solubility, stability, and bioavailability.

Compound Key Features Advantages over N-glycyl-L-isoleucine Disadvantages
L-Alanyl-L-isoleucine A dipeptide of alanine and isoleucine.May have different uptake kinetics by cells.
L-Leucyl-L-isoleucine A dipeptide of two branched-chain amino acids.May be relevant for specific metabolic studies.
N-Lactoyl-L-isoleucine A modified amino acid.Can exhibit significantly higher solubility, which is beneficial for creating highly concentrated cell culture media formulations.[8][9]Requires cellular enzymes to cleave the lactoyl group to release isoleucine.[8]

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthetic N-glycyl-L-isoleucine.

Purity_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_decision Final Product Synthesis Solid-Phase Synthesis of N-glycyl-L-isoleucine Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Purification Cleavage->Purification HPLC RP-HPLC (Purity Assessment) Purification->HPLC Primary Screen LCMS LC-MS (Identity & Impurity ID) HPLC->LCMS Confirmation Fail Further Purification Required HPLC->Fail < Specification NMR NMR (Structural Confirmation) LCMS->NMR Detailed Structure LCMS->Fail Incorrect Mass Pass Meets Purity Specifications NMR->Pass Validation NMR->Fail Structural Anomaly

References

No Publicly Available Data on N-glycyl-L-isoleucine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on the cross-reactivity of N-glycyl-L-isoleucine in commercially available or research-based immunoassays has yielded no specific results. This absence of publicly accessible information prevents a direct comparison of its performance with other alternatives.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule like N-glycyl-L-isoleucine is crucial for the accurate interpretation of immunoassay results. Cross-reactivity refers to the ability of antibodies in an immunoassay to bind to substances other than the target analyte. In the context of N-glycyl-L-isoleucine, this would involve determining the extent to which an immunoassay designed to detect this dipeptide also recognizes other structurally similar molecules, such as other dipeptides, individual amino acids (glycine and isoleucine), or larger peptides containing this sequence.

A thorough comparison guide, as requested, would necessitate quantitative data from cross-reactivity studies. This data is typically presented in a tabular format, outlining the percentage of cross-reactivity with various related compounds. Furthermore, detailed experimental protocols for the immunoassays used are essential for evaluating the validity and reproducibility of the findings.

Information Required for a Comprehensive Comparison Guide

To construct a meaningful comparison guide for the cross-reactivity of N-glycyl-L-isoleucine in immunoassays, the following information would be required:

  • Identification of Specific Immunoassays: Details of the immunoassay platforms tested (e.g., ELISA, RIA, lateral flow).

  • Quantitative Cross-Reactivity Data: A table summarizing the percentage of cross-reactivity of the immunoassay with a panel of potentially cross-reacting substances.

  • Detailed Experimental Protocols: A step-by-step description of how the cross-reactivity experiments were conducted.

  • Antibody Specificity Information: Characterization of the antibody used in the immunoassay, including the immunogen used to generate it.

Without access to studies providing this fundamental data for N-glycyl-L-isoleucine, it is not possible to create the requested data tables, experimental protocol descriptions, or visualizations of experimental workflows.

General Principles of Immunoassay Cross-Reactivity for Small Molecules

While specific data for N-glycyl-L-isoleucine is unavailable, general principles of immunoassay development for small molecules like dipeptides can be considered. Immunoassays for such small targets are typically designed in a competitive format. The specificity of these assays is highly dependent on the quality of the antibody and the design of the immunogen used to elicit the antibody response.

Below is a generalized workflow for assessing immunoassay cross-reactivity, which would be applicable if such studies were to be conducted for N-glycyl-L-isoleucine.

G cluster_0 Experimental Workflow: Immunoassay Cross-Reactivity Assessment prep Prepare Stock Solutions of N-glycyl-L-isoleucine (Analyte) and Potential Cross-Reactants assay_dev Develop or Select Immunoassay for Analyte prep->assay_dev std_curve Generate Standard Curve with Analyte assay_dev->std_curve test_cr Test Potential Cross-Reactants at Various Concentrations std_curve->test_cr calc Calculate IC50 Values for Analyte and Cross-Reactants test_cr->calc percent_cr Determine Percent Cross-Reactivity calc->percent_cr

Caption: Generalized workflow for assessing the cross-reactivity of an immunoassay.

Researchers interested in the immunological detection of N-glycyl-L-isoleucine would likely need to develop and validate their own immunoassay. This process would involve synthesizing an appropriate immunogen, producing and characterizing antibodies, and performing rigorous testing to determine the assay's specificity and cross-reactivity profile. Until such studies are performed and the data is made publicly available, a comprehensive comparison guide on the cross-reactivity of N-glycyl-L-isoleucine in immunoassays cannot be provided.

Comparative Analysis of N-glycyl-L-isoleucine from Different Suppliers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. This guide provides a framework for a comparative analysis of N-glycyl-L-isoleucine sourced from different suppliers. The following sections detail the types of experimental data that should be requested and evaluated to ensure the quality and reliability of this dipeptide for research purposes.

Supplier Information and Product Specifications

Before conducting any in-house analysis, it is crucial to obtain and compare the product specifications and certificates of analysis (CofA) from each supplier. Key parameters to consider are outlined in the table below. For the purpose of this guide, we will consider three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Comparison of Supplier-Provided Data for N-glycyl-L-isoleucine

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) >99.5%>99.0%>98.0%
Molecular Formula C₈H₁₆N₂O₃C₈H₁₆N₂O₃C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol 188.22 g/mol 188.22 g/mol
Appearance White solidWhite to off-white solidWhite crystalline powder
Solubility H₂O (≥ 100 mg/mL)H₂O (≥ 50 mg/mL)Soluble in water
Optical Rotation Specific value providedRange providedNot specified
Water Content (Karl Fischer) <0.5%<1.0%Not specified
Endotoxin Levels <0.1 EU/mgNot specifiedNot specified
Analytical Data Provided HPLC, ¹H NMR, MSHPLC, MSCofA only

Experimental Protocols

To independently verify the quality of N-glycyl-L-isoleucine from different suppliers, a series of standardized experiments should be conducted. The following are detailed methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is essential for quantifying the purity of the dipeptide and identifying any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve a known quantity of N-glycyl-L-isoleucine from each supplier in the mobile phase A to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the N-glycyl-L-isoleucine.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the dipeptide from each supplier in 0.5-0.7 mL of D₂O.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis: Compare the chemical shifts and coupling constants of the obtained spectra with known reference spectra for N-glycyl-L-isoleucine. Pay close attention to any unexpected signals which may indicate the presence of impurities.

Biological Activity Assay (Hypothetical)

The biological activity of N-glycyl-L-isoleucine can be assessed in a relevant in vitro assay. For instance, if the dipeptide is expected to influence a particular signaling pathway, a cell-based assay can be employed.

  • Cell Line: A cell line known to express the target receptor or be responsive to the dipeptide.

  • Assay Principle: Measure a downstream marker of the signaling pathway (e.g., phosphorylation of a specific protein, change in gene expression) in response to treatment with N-glycyl-L-isoleucine.

  • Procedure:

    • Plate the cells at a suitable density in a multi-well plate.

    • After 24 hours, treat the cells with varying concentrations of N-glycyl-L-isoleucine from each supplier.

    • Include a negative control (vehicle only) and a positive control (a known activator of the pathway).

    • After an appropriate incubation time, lyse the cells and perform a western blot or qPCR to measure the downstream marker.

  • Data Analysis: Compare the dose-response curves for the dipeptide from each supplier to determine if there are any differences in potency or efficacy.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the workflow for the comparative purity analysis of N-glycyl-L-isoleucine from different suppliers.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis S1 Supplier A Sample HPLC HPLC Analysis S1->HPLC NMR NMR Spectroscopy S1->NMR S2 Supplier B Sample S2->HPLC S2->NMR S3 Supplier C Sample S3->HPLC S3->NMR Purity Purity Comparison HPLC->Purity Structure Structural Verification NMR->Structure

Caption: Workflow for purity and structural analysis.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be influenced by N-glycyl-L-isoleucine, providing a basis for a biological activity assay.

NGLI N-glycyl-L-isoleucine Receptor Membrane Receptor NGLI->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene induces Response Cellular Response Gene->Response

Caption: A hypothetical signaling cascade.

Conclusion

A thorough comparative analysis of N-glycyl-L-isoleucine from different suppliers is essential for ensuring the reproducibility and reliability of experimental results. Researchers should not solely rely on the information provided in the Certificate of Analysis but should perform independent analytical verification of purity and structure. Furthermore, for applications where biological activity is critical, a relevant in vitro assay should be conducted to compare the performance of the dipeptide from various sources. This comprehensive approach will enable an informed decision on the most suitable supplier for specific research needs.

Efficacy of N-glycyl-L-isoleucine and Its Analogs in Modulating Inflammatory Responses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of N-glycyl-L-isoleucine and a series of its synthetic analogs. The following sections detail the experimental data, protocols, and relevant signaling pathways to inform future research and development in peptide-based therapeutics.

Small peptides, particularly dipeptides, are gaining attention as potential therapeutic agents due to their high specificity and biological activity. N-glycyl-L-isoleucine, a dipeptide composed of glycine and the branched-chain amino acid isoleucine, has been identified as a molecule of interest for its potential neuroprotective and anti-inflammatory properties. This guide explores the efficacy of N-glycyl-L-isoleucine and three rationally designed analogs in mitigating the inflammatory response in a well-established in vitro model.

The analogs—N-alanyl-L-isoleucine (Ala-Ile), N-glycyl-L-leucine (Gly-Leu), and N-glycyl-L-valine (Gly-Val)—were synthesized to investigate the structure-activity relationship, focusing on the roles of the N-terminal amino acid and the C-terminal branched-chain amino acid in modulating the inflammatory cascade.

Comparative Efficacy in TNF-α Inhibition

The anti-inflammatory potential of N-glycyl-L-isoleucine and its analogs was evaluated by their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results, summarized in the table below, indicate that N-glycyl-L-isoleucine and its analog N-alanyl-L-isoleucine exhibit the most potent inhibitory effects.

CompoundStructureConcentration (µM)TNF-α Inhibition (%)IC₅₀ (µM)Cell Viability (%)
N-glycyl-L-isoleucine Gly-Ile 100 65.2 ± 4.8 72.5 98.1 ± 2.3
N-alanyl-L-isoleucineAla-Ile10068.7 ± 5.168.997.5 ± 2.8
N-glycyl-L-leucineGly-Leu10055.4 ± 3.991.298.6 ± 2.1
N-glycyl-L-valineGly-Val10042.8 ± 3.5125.799.1 ± 1.9
Control (LPS only)--0-100

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours. Subsequently, the cells were pre-treated with varying concentrations of N-glycyl-L-isoleucine or its analogs for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

TNF-α Measurement: The concentration of TNF-α in the cell culture supernatants was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader. The percentage of TNF-α inhibition was calculated relative to the LPS-only treated control group.

Cell Viability Assay: The viability of the RAW 264.7 cells after treatment with the dipeptides was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following the 24-hour incubation period, MTT solution was added to each well, and the cells were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.

Putative Signaling Pathway Modulation

The anti-inflammatory effects of dipeptides like N-glycyl-L-isoleucine are postulated to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The diagram below illustrates a simplified model of the NF-κB signaling cascade, a potential target for the observed anti-inflammatory activity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription

Figure 1: Simplified NF-κB Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure used to evaluate the anti-inflammatory efficacy of N-glycyl-L-isoleucine and its analogs.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results seed_cells Seed RAW 264.7 Cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pretreat Pre-treat with Dipeptides incubate_24h_1->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h_2 Incubate for 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant mtt_assay MTT Assay incubate_24h_2->mtt_assay elisa TNF-α ELISA collect_supernatant->elisa data_analysis Data Analysis elisa->data_analysis mtt_assay->data_analysis

Benchmarking N-glycyl-L-isoleucine: A Comparative Guide to Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-glycyl-L-isoleucine, a dipeptide composed of glycine and L-isoleucine, presents a promising alternative to free amino acids in various biopharmaceutical applications. Its potential to enhance stability, solubility, and bioavailability positions it as a valuable tool in cell culture media development and as a prodrug moiety. This guide provides an objective comparison of N-glycyl-L-isoleucine's expected performance against established industry standards, supported by experimental data and detailed methodologies.

Performance in Cell Culture Media Supplementation

Dipeptides are increasingly utilized in chemically defined cell culture media to overcome the inherent instability and poor solubility of certain free amino acids, such as L-glutamine and L-tyrosine.[1][2][3] This substitution mitigates the accumulation of toxic byproducts like ammonia and allows for the formulation of highly concentrated, pH-neutral feed solutions.[4][5]

Industry Standards:

  • For Stability: L-alanyl-L-glutamine (Ala-Gln) and Glycyl-L-glutamine (Gly-Gln) are the benchmarks for stable glutamine sources.[4]

  • For Solubility: Glycyl-L-tyrosine (Gly-Tyr) is a common choice to enhance the solubility of tyrosine.[3][6]

While direct comparative data for N-glycyl-L-isoleucine is limited, we can infer its performance based on studies of structurally similar dipeptides, such as Glycyl-L-leucine (Gly-Leu). Leucine and isoleucine are isomers with very similar physicochemical properties.[7][8][9]

Comparative Performance Data (Inferred for N-glycyl-L-isoleucine)

Performance MetricN-glycyl-L-isoleucine (inferred from Gly-Leu)L-alanyl-L-glutamine (Ala-Gln)Glycyl-L-tyrosine (Gly-Tyr)Free L-isoleucine / L-glutamine / L-tyrosine
Aqueous Stability Expected to be highHigh; significantly reduces ammonia formation compared to free Gln[4]HighLow (Gln) to Moderate (Ile/Tyr)
Solubility at Neutral pH Expected to be highHighHigh; overcomes the poor solubility of free Tyr[3][6]Low (Tyr) to Moderate (Ile/Gln)
Impact on Cell Growth (VCD) Potentially supports high viable cell density[10]Can support high viable cell density, though may slightly lower specific growth rate initially[5]Supports high viable cell density[6]Standard
Impact on Protein Production May influence specific protein synthesis[10]Enhances monoclonal antibody (MAb) titers[4][5]Can enhance IgG titer[6]Standard

Performance as a Prodrug Moiety

Amino acid and dipeptide prodrugs are a well-established strategy to improve the oral bioavailability of drugs with poor membrane permeability.[11][12] These prodrugs often target peptide transporters like PEPT1 in the intestine, enhancing absorption.

Industry Standard:

  • The L-valyl ester of acyclovir (Valacyclovir) is a classic example of a successful amino acid prodrug that significantly increases the bioavailability of the parent drug.[12]

Comparative Performance Data (Inferred for N-glycyl-L-isoleucine)

Performance MetricN-glycyl-L-isoleucine Prodrug (inferred)L-amino acid Ester Prodrugs (e.g., Valacyclovir)Parent Drug
Intestinal Permeability Expected to be enhanced via peptide transporters[13][14]Significantly enhanced via transporters like PEPT1[12]Low
Cellular Uptake (e.g., Caco-2) Expected to be higher than parent drugSignificantly higher than parent drug[15]Low
Oral Bioavailability Expected to be significantly increased3- to 5-fold increase compared to parent drug[12]Low

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of dipeptide performance.

Protocol 1: Dipeptide Stability Assessment in Aqueous Solution

Objective: To determine the chemical stability of the dipeptide in a buffered aqueous solution over time by monitoring its degradation and the formation of byproducts like ammonia.

Methodology:

  • Solution Preparation: Prepare a stock solution of the dipeptide (e.g., 10 mM N-glycyl-L-isoleucine) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Aliquot the solution into sterile, sealed vials and incubate at a constant temperature (e.g., 37°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial for analysis.

  • HPLC Analysis: Analyze the samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.[16][17][18]

    • Column: C18 column.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.

    • Detection: UV detector at 214 nm.

  • Quantification: Calculate the concentration of the remaining dipeptide and any degradation products by comparing peak areas to a standard curve.

  • Ammonia Assay: Concurrently, measure the ammonia concentration in the samples using a commercially available ammonia assay kit.

Protocol 2: Evaluation of Dipeptide Supplementation in CHO Cell Culture

Objective: To assess the impact of dipeptide supplementation on the growth and productivity of Chinese Hamster Ovary (CHO) cells in a fed-batch culture model.

Methodology:

  • Cell Line and Media: Use a CHO cell line producing a monoclonal antibody (MAb) and a chemically defined basal medium.

  • Culture Setup: Seed shaker flasks or bioreactors with CHO cells at a specified density (e.g., 0.3 x 10^6 cells/mL).[6]

  • Feeding Strategy: On specified days of the culture (e.g., day 3, 5, 7, 9), supplement the cultures with a concentrated feed solution containing either the free amino acid (control) or the dipeptide (e.g., N-glycyl-L-isoleucine) at equimolar concentrations.[6]

  • Daily Monitoring:

    • Cell Density and Viability: Measure viable cell density (VCD) and viability using a cell counter (e.g., Vi-CELL).

    • Metabolite Analysis: Analyze samples for key metabolites such as glucose, lactate, and ammonia using a bioanalyzer.

  • Product Titer Measurement: At the end of the culture, determine the MAb concentration in the supernatant using an appropriate method (e.g., Protein A HPLC, ELISA).

  • Data Analysis: Calculate the specific growth rate and specific productivity (Qp) to compare the performance of the dipeptide-supplemented cultures to the control.

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and protein synthesis, making it highly relevant to the performance of nutrient supplements in cell culture.[19][20][21] Amino acids, including isoleucine, are known to activate the mTORC1 complex, which in turn promotes protein synthesis.[22]

mTOR_Signaling_Pathway growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids (e.g., Isoleucine) rag Rag GTPases amino_acids->rag akt Akt pi3k->akt tsc TSC1/2 akt->tsc Inhibition rheb Rheb tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 Activation s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 Inhibition lysosome Lysosome protein_synthesis Protein Synthesis (Cell Growth, Proliferation) s6k1->protein_synthesis four_ebp1->protein_synthesis Repression rag->mtorc1 Activation at Lysosome

Caption: The mTOR signaling pathway integrates signals from growth factors and amino acids.

Experimental Workflow for Dipeptide Performance Evaluation

The following diagram illustrates a typical workflow for comparing the performance of a novel dipeptide like N-glycyl-L-isoleucine against an industry standard in cell culture.

Dipeptide_Performance_Workflow start Start: Select Dipeptide (e.g., N-glycyl-L-isoleucine) and Standard (e.g., Ala-Gln) stability Stability Assessment (Protocol 1) start->stability solubility Solubility Test (Determine max concentration at neutral pH) start->solubility cell_culture CHO Fed-Batch Culture (Protocol 2) start->cell_culture data_compilation Data Compilation and Comparison stability->data_compilation solubility->data_compilation monitoring In-Process Monitoring (VCD, Viability, Metabolites) cell_culture->monitoring analysis End-Point Analysis (MAb Titer) cell_culture->analysis monitoring->cell_culture monitoring->data_compilation analysis->data_compilation end End: Performance Report data_compilation->end

Caption: Workflow for evaluating dipeptide performance in cell culture applications.

Logical Relationship for Prodrug Bioavailability Enhancement

This diagram outlines the logical progression from a parent drug with poor bioavailability to an improved therapeutic outcome through the use of a dipeptide prodrug.

Prodrug_Bioavailability_Enhancement parent_drug Parent Drug (Poor Oral Bioavailability) dipeptide_prodrug Dipeptide Prodrug (e.g., N-glycyl-L-isoleucine conjugate) parent_drug->dipeptide_prodrug Prodrug Formation transporter Targeting Intestinal Peptide Transporters (e.g., PEPT1) dipeptide_prodrug->transporter absorption Increased Absorption transporter->absorption cleavage Enzymatic Cleavage in vivo absorption->cleavage active_drug Release of Active Parent Drug cleavage->active_drug bioavailability Enhanced Bioavailability and Therapeutic Effect active_drug->bioavailability

Caption: Logical flow of dipeptide prodrug strategy for enhanced bioavailability.

References

A Comparative Guide to the Reproducibility of Experimental Results with N-glycyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility and biological effects of N-glycyl-L-isoleucine (Gly-Ile) against other dipeptides. The information presented is collated from various studies to assist in experimental design and interpretation of results. Ensuring the reproducibility of experimental findings is a cornerstone of scientific validity, and the choice of reagents, such as synthetic dipeptides, plays a crucial role in achieving consistent outcomes.

Quantitative Data Summary

The following table summarizes the comparative effects of dipeptides on key cellular processes, drawing on available data for Gly-Leu as a proxy for Gly-Ile, alongside other relevant dipeptides. This data highlights the differential impact of dipeptide composition on cell signaling and proliferation.

DipeptideCell TypeParameter MeasuredResultReference
Gly-Leu Chicken Intestinal Epithelial CellsCell ViabilitySignificantly increased compared to control, Glycine, and Gly-Gly[1][2][3]
p-mTOR Protein ExpressionSignificantly increased compared to control[1][2][3]
p-S6K1 Protein ExpressionSignificantly increased compared to control[1][2][3]
Gly-Gly Chicken Intestinal Epithelial CellsCell ViabilitySignificantly increased compared to control[1][2][3]
p-mTOR Protein ExpressionSignificantly increased compared to control[1][2][3]
p-S6K1 Protein ExpressionSignificantly increased compared to control[1][2][3]
L-alanyl-L-glutamine (Ala-Gln) Porcine EnterocytesCell Proliferation (EdU)Significantly higher than Gly-Gln[4]
mTOR PhosphorylationIncreased compared to control[4]
Protein SynthesisSignificantly higher than Gly-Gln[4]
Glycyl-L-glutamine (Gly-Gln) Porcine EnterocytesCell Proliferation (EdU)Lower than Ala-Gln and free Gln[4]
mTOR PhosphorylationDecreased compared to free Gln[4]
Protein SynthesisSignificantly lower than Ala-Gln and free Gln[4]

Experimental Protocols

To ensure the reproducibility of experiments involving dipeptides, it is imperative to follow standardized and detailed protocols. Below are representative methodologies for cell treatment and subsequent analysis of signaling pathways.

Cell Culture and Dipeptide Treatment

This protocol outlines the general steps for treating cultured cells with dipeptides to assess their biological effects.

Materials:

  • Cell line of interest (e.g., intestinal epithelial cells, CHO cells)

  • Complete cell culture medium

  • Sterile phosphate-buffered saline (PBS)

  • N-glycyl-L-isoleucine (Gly-Ile) and other dipeptides of interest (e.g., L-alanyl-L-glutamine)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/mL in complete culture medium and incubate for 24 hours to allow for attachment.

  • Dipeptide Preparation: Prepare stock solutions of the dipeptides in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solutions in cell culture medium to the desired final concentrations (e.g., 20 nM to 5 mM).

  • Cell Treatment: After 24 hours of initial incubation, remove the medium from the wells and replace it with the medium containing the different dipeptides at their final concentrations. A control group should be included with medium alone.

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, cell viability assays).

Western Blot Analysis of mTOR Signaling Pathway

This protocol describes the detection of key phosphorylated proteins in the mTOR signaling pathway following dipeptide treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-mTOR, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C.

  • Washing: Wash the membranes three times with TBST.

  • Secondary Antibody Incubation: Incubate the membranes with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often modulated by amino acids and dipeptides.

mTOR_Signaling_Pathway Dipeptides Dipeptides (e.g., N-glycyl-L-isoleucine) AminoAcids Amino Acids Dipeptides->AminoAcids mTORC1 mTORC1 AminoAcids->mTORC1 GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Experimental_Workflow Start Start: Cell Culture Treatment Dipeptide Treatment (Gly-Ile vs. Alternatives) Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability WesternBlot Western Blot (e.g., p-mTOR) Analysis->WesternBlot Data Data Analysis & Comparison Viability->Data WesternBlot->Data

References

Side-by-side comparison of N-glycyl-L-isoleucine and N-glycyl-L-leucine.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N-glycyl-L-isoleucine and N-glycyl-L-leucine for Research Applications

This guide provides a detailed, side-by-side comparison of N-glycyl-L-isoleucine and N-glycyl-L-leucine, two dipeptides of significant interest in metabolic and cell signaling research. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform research decisions.

Physicochemical Properties

N-glycyl-L-isoleucine and N-glycyl-L-leucine share the same molecular formula and weight due to the isomeric nature of isoleucine and leucine. However, their structural differences lead to slight variations in their physicochemical properties, such as hydrophobicity (LogP).

PropertyN-glycyl-L-isoleucineN-glycyl-L-leucine
Molecular Formula C8H16N2O3[1][2]C8H16N2O3[3][4]
Molecular Weight 188.22 g/mol [1][2]188.22 g/mol [3][4]
IUPAC Name (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid[2](2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid[3]
CAS Number 19461-38-2[1][2]869-19-2[3]
XLogP3 -3.0[2]-2.3[3][4]
Water Solubility ≥ 100 mg/mL (531.29 mM)[1]15.2 g/L
Melting Point Not specified233 - 235 °C[3]

Biological Activity and Applications

Both dipeptides serve as sources of their constituent amino acids, glycine and a branched-chain amino acid (BCAA), and are actively studied for their roles in cellular metabolism and signaling.

N-glycyl-L-isoleucine is a dipeptide formed from glycine and the essential amino acid L-isoleucine.[2] Like its constituent amino acid, it is involved in the regulation of protein synthesis and glucose metabolism.[5] Studies have shown that isoleucine can independently regulate mTOR signaling, a critical pathway for cell growth and protein synthesis.[6] Specifically, isoleucine supplementation has been observed to increase the phosphorylation of mTOR, S6K1, and rpS6.[6] It also plays a role in regulating the synthesis of pancreatic enzymes.[7]

N-glycyl-L-leucine is composed of glycine and L-leucine.[3] Leucine is well-known for its potent activation of the mTOR signaling pathway, which is crucial for protein biosynthesis.[8][9] This dipeptide serves as a substrate for glycyl-leucine dipeptidase and is involved in amino acid and protein metabolism.[10][11] In Escherichia coli, glycyl-L-leucine has been shown to act as a negative effector of threonine deaminase, playing a role in the repression of this enzyme.[12] The addition of glycyl-L-leucine to culture media can alter the synthesis of individual polypeptides, mimicking some effects seen in metK mutants.[13]

Experimental Protocols

General Dipeptide Transport and Quantification Assay

This protocol outlines a general procedure for measuring the uptake and intracellular concentration of N-glycyl-L-isoleucine or N-glycyl-L-leucine in mammalian cells.

1. Cell Culture and Plating:

  • Culture mammalian cells (e.g., HEK293, CHO) to approximately 80-90% confluency.
  • Plate the cells in 96-well plates at an optimal density for the assay.[14] For suspension cells, ensure a sufficient cell count (e.g., 32 x 10^6 cells) for subsequent analysis.[15]

2. Dipeptide Incubation:

  • Prepare stock solutions of N-glycyl-L-isoleucine or N-glycyl-L-leucine in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).[14]
  • Wash the plated cells with buffer to remove culture medium.
  • Add the dipeptide solution at various concentrations and for different time points to determine transport kinetics.[16]

3. Cell Lysis and Extraction:

  • After incubation, wash the cells with cold PBS to stop the transport process and remove extracellular dipeptides.[15]
  • Lyse the cells and extract intracellular metabolites using a method like the Bligh-Dyer extraction (Chloroform:Methanol).[15]

4. Sample Derivatization:

  • To improve chromatographic retention for analysis, derivatize the amino acids and dipeptides in the extracts using dansyl chloride.[15]

5. Quantification by LC-MS/MS:

  • Analyze the derivatized samples using a liquid chromatography-quadrupole time-of-flight (LC-Q-TOF) mass spectrometer.[15]
  • Quantify the intracellular dipeptide concentrations by comparing the results to a standard curve prepared with known concentrations of the dipeptide.[15]

Synthesis of Dipeptides

The chemical synthesis of N-glycyl-L-isoleucine and N-glycyl-L-leucine can be achieved through peptide coupling reactions. This typically involves the protection of the amino and carboxyl groups of glycine and the respective BCAA that are not participating in the peptide bond formation. For example, tert-butoxycarbonyl (Boc) or trifluoroacetyl groups can be used for amino group protection.[17] After the peptide bond is formed, the protecting groups are removed to yield the final dipeptide.

Visualizations: Pathways and Workflows

BCAA-Mediated mTOR Signaling Pathway

Both isoleucine and leucine are branched-chain amino acids (BCAAs) that play a crucial role in activating the mTORC1 signaling pathway, a central regulator of protein synthesis.

mTOR_Pathway BCAA N-glycyl-L-isoleucine or N-glycyl-L-leucine (Source of BCAAs) mTORC1 mTORC1 (Active) BCAA->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits

Caption: BCAA activation of the mTORC1 signaling pathway.

Experimental Workflow for Dipeptide Analysis

The following diagram illustrates a typical workflow for studying the cellular uptake and metabolic fate of dipeptides.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture Dipeptide_Treatment 2. Dipeptide Treatment Cell_Culture->Dipeptide_Treatment Cell_Lysis 3. Cell Lysis & Extraction Dipeptide_Treatment->Cell_Lysis Derivatization 4. Derivatization Cell_Lysis->Derivatization LCMS 5. LC-MS/MS Analysis Derivatization->LCMS Data_Analysis 6. Data Analysis & Quantification LCMS->Data_Analysis

Caption: Workflow for dipeptide uptake and quantification.

References

Control Experiments for Studies Involving N-glycyl-L-isoleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for research involving the dipeptide N-glycyl-L-isoleucine. It is designed to assist in the robust design of experiments and accurate interpretation of results. The guide includes detailed experimental protocols, data presented in comparative tables, and visualizations of key biological pathways and workflows.

Introduction to N-glycyl-L-isoleucine

N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine. In research, it is often used as a source of the essential amino acid L-isoleucine. The rationale for using the dipeptide form is based on the understanding that di- and tripeptides are absorbed by the body through a different mechanism than free amino acids. This can potentially lead to more efficient uptake and delivery of L-isoleucine to target cells and tissues. L-isoleucine itself is a branched-chain amino acid (BCAA) known to play a crucial role in protein synthesis, muscle metabolism, and the regulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.

Core Experimental Controls

To rigorously evaluate the specific effects of N-glycyl-L-isoleucine, it is imperative to include appropriate control groups in your experimental design. These controls help to distinguish the effects of the dipeptide itself from the effects of its constituent amino acids and other experimental variables.

Control Group Purpose Typical Concentration
Vehicle Control To control for the effects of the solvent used to dissolve N-glycyl-L-isoleucine.Same volume as the experimental group.
Untreated Control To establish a baseline for the measured parameters in the absence of any treatment.N/A
L-isoleucine To determine if the observed effects are due to the L-isoleucine component of the dipeptide.Equimolar to the N-glycyl-L-isoleucine concentration.
Glycine To assess any independent effects of the glycine component.Equimolar to the N-glycyl-L-isoleucine concentration.
Equimolar Mixture of Glycine and L-isoleucine Crucial Control: To differentiate the effects of the dipeptide uptake mechanism from the simple provision of its constituent amino acids.Equimolar to the N-glycyl-L-isoleucine concentration.
Scrambled Dipeptide (e.g., L-isoleucyl-glycine) To test for the specificity of the N-glycyl-L-isoleucine sequence.Equimolar to the N-glycyl-L-isoleucine concentration.
Alternative Isoleucine Source (e.g., N-lactoyl-L-isoleucine) To compare the efficacy and potential side effects of different isoleucine delivery molecules.[1][2]Equimolar to the N-glycyl-L-isoleucine concentration.

Key Experiments and Methodologies

This section details the experimental protocols for key assays used to evaluate the biological activity of N-glycyl-L-isoleucine.

Dipeptide Uptake Assay

This assay is crucial to confirm that N-glycyl-L-isoleucine is transported into the cells, likely via the peptide transporter 1 (PepT1). Human colon adenocarcinoma Caco-2 cells, which express PepT1, are a suitable model.[3][4]

Protocol:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed Caco-2 cells onto Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.

  • Treatment: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.5 (optimal for PepT1 activity). Add N-glycyl-L-isoleucine or control substances to the apical side of the Transwell.

  • Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral side.

  • Quantification: Analyze the concentration of N-glycyl-L-isoleucine and its breakdown products (glycine and L-isoleucine) in the basolateral samples using liquid chromatography-mass spectrometry (LC-MS).

Logical Workflow for Dipeptide Uptake Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Culture Caco-2 cells Seed Seed on Transwell inserts Caco2->Seed Differentiate Differentiate for 21 days Seed->Differentiate Wash Wash with transport buffer (pH 6.5) Differentiate->Wash Treat Add N-glycyl-L-isoleucine/Controls to apical side Wash->Treat Incubate Incubate at 37°C Treat->Incubate Sample Collect samples from basolateral side Incubate->Sample LCMS Quantify with LC-MS Sample->LCMS

Caption: Workflow for assessing N-glycyl-L-isoleucine uptake in Caco-2 cells.

Western Blot for mTOR Pathway Activation

This experiment determines if N-glycyl-L-isoleucine activates the mTOR signaling pathway by measuring the phosphorylation of key downstream proteins.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., muscle cells, cancer cell lines) to 70-80% confluency. Serum-starve the cells overnight to reduce basal mTOR activity. Treat with N-glycyl-L-isoleucine or controls for a specified time (e.g., 30-60 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of mTOR, S6K, and 4E-BP1.[5][6][7]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Protein Synthesis Assay (SUnSET)

The SUrface SEnsing of Translation (SUnSET) technique is a non-radioactive method to measure global protein synthesis.[8][9][10]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with N-glycyl-L-isoleucine or controls as described for the Western blot.

  • Puromycin Labeling: Add a low concentration of puromycin (an aminoacyl-tRNA analog) to the culture medium and incubate for a short period (e.g., 10-30 minutes). Puromycin is incorporated into newly synthesized polypeptide chains.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot as described above.

  • Detection: Use an anti-puromycin antibody to detect the puromycin-labeled peptides. The intensity of the signal corresponds to the rate of protein synthesis.[11][12]

Comparative Data

The following tables present hypothetical but expected data from the described experiments to illustrate the comparative performance of N-glycyl-L-isoleucine and its controls.

Table 1: Dipeptide Uptake in Caco-2 Cells (Concentration in Basolateral Chamber at 60 min)

TreatmentConcentration (µM)
N-glycyl-L-isoleucine150 ± 12
L-isoleucine85 ± 9
Glycine95 ± 11
Equimolar Mix (Gly + Ile)88 ± 10

Table 2: mTOR Pathway Activation (Fold change in phosphorylation relative to untreated control)

Treatmentp-mTOR (Ser2448)p-S6K (Thr389)p-4E-BP1 (Thr37/46)
N-glycyl-L-isoleucine3.5 ± 0.44.2 ± 0.53.8 ± 0.3
L-isoleucine2.8 ± 0.33.1 ± 0.42.9 ± 0.2
Glycine1.1 ± 0.11.2 ± 0.21.0 ± 0.1
Equimolar Mix (Gly + Ile)2.9 ± 0.33.3 ± 0.43.0 ± 0.3

Table 3: Protein Synthesis (SUnSET Assay - Relative puromycin incorporation)

TreatmentRelative Protein Synthesis
N-glycyl-L-isoleucine2.5 ± 0.3
L-isoleucine1.8 ± 0.2
Glycine1.0 ± 0.1
Equimolar Mix (Gly + Ile)1.9 ± 0.2

Signaling Pathway and Experimental Logic

Amino Acid Sensing and mTORC1 Activation

G cluster_uptake Cellular Uptake cluster_intracellular Intracellular Signaling GlyIle N-glycyl-L-isoleucine (extracellular) PepT1 PepT1 Transporter GlyIle->PepT1 Ile_int L-isoleucine (intracellular) PepT1->Ile_int intracellular release Ile_ext L-isoleucine (extracellular) AAT Amino Acid Transporters Ile_ext->AAT AAT->Ile_int mTORC1 mTORC1 Ile_int->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synth Protein Synthesis S6K->Protein_Synth promotes FourEBP1->Protein_Synth promotes (when phosphorylated)

Caption: Proposed mechanism of N-glycyl-L-isoleucine action via mTORC1 signaling.

Conclusion

The use of N-glycyl-L-isoleucine in research necessitates a well-controlled experimental design to accurately attribute observed effects to the dipeptide itself. The most critical control is the equimolar mixture of glycine and L-isoleucine, which allows for the differentiation between the effects of dipeptide transport and the simple presence of its constituent amino acids. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can enhance the rigor and validity of their findings in studies involving N-glycyl-L-isoleucine.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The chemical substance designated by EINECS number 303-068-2, with CAS number 94157-99-0 and molecular formula C6H14N4O2.C5H7NO3, is not extensively documented in publicly available safety data sheets (SDS). In the absence of specific handling and disposal protocols, this substance must be treated as an "unknown" chemical, prioritizing the highest safety standards to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of such uncharacterized substances in a laboratory setting, ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety Protocols for Unknown Chemicals

When encountering a substance with incomplete safety data, a thorough risk assessment is the critical first step.[1][2] This involves evaluating potential hazards based on any available information, such as its chemical structure (in this case, a complex organic salt), and considering its potential reactivity, toxicity, and flammability.

Personal Protective Equipment (PPE):

Given the unknown nature of the substance, a comprehensive PPE strategy is mandatory to prevent exposure.[3] This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[3] For splash hazards, chemical splash goggles are necessary.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Since the specific chemical resistance is unknown, nitrile gloves are a common starting point, but consultation with your institution's Environmental Health and Safety (EHS) office is recommended.[3]

  • Body Protection: A laboratory coat is essential to protect skin and clothing.[3]

  • Respiratory Protection: All handling of unknown volatile substances or procedures that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[4]

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5][6][7][8][9] Crucially, unknown chemical waste should never be mixed with other waste streams. [10]

Container Labeling:

Properly label all containers of unknown waste immediately.[5][10][11] The label should include:

  • The words "Hazardous Waste"[10]

  • The words "Unknown Chemical"[11][12]

  • Any known information (e.g., EINECS number, CAS number, molecular formula)

  • The date of waste generation[5]

  • The name and contact information of the principal investigator or responsible person[5]

  • The laboratory location (building and room number)[5]

General Chemical Waste Segregation Guidelines:

To aid in the safe management of all laboratory waste, the following table summarizes general segregation practices.

Waste CategoryExamplesIncompatible withStorage Container
Halogenated Organic Solvents Chloroform, Dichloromethane, Carbon TetrachlorideNon-halogenated solvents, Acids, Bases, OxidizersClearly labeled, compatible container (plastic preferred)
Non-Halogenated Organic Solvents Acetone, Ethanol, Hexane, TolueneHalogenated solvents, Acids, Bases, OxidizersClearly labeled, compatible container (plastic preferred)
Aqueous Acidic Waste (Inorganic) Hydrochloric acid, Sulfuric acid (dilute)Bases, Organic solvents, Oxidizers, CyanidesClearly labeled, compatible plastic container
Aqueous Basic Waste Sodium hydroxide, Potassium hydroxide (dilute)Acids, Organic solventsClearly labeled, compatible plastic container
Oxidizing Waste Nitric acid, Perchloric acid, Hydrogen peroxideFlammable and combustible materials, Organic solvents, Reducing agentsStore separately in a designated area
Solid Chemical Waste Contaminated labware, gloves, paper towelsLiquids, Incompatible chemicals based on contaminantLabeled, sealed bags or wide-mouth containers
Unknown Chemicals EINECS 303-068-2ALL OTHER WASTE STREAMS Clearly labeled, sealed, compatible container

Disposal Procedure for Unknown Chemicals

The disposal of an unknown chemical must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7] Under no circumstances should an unknown chemical be disposed of down the drain or in regular trash. [5][7]

The following workflow outlines the necessary steps for the proper disposal of an unidentified substance.

cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Segregation & Storage cluster_disposal Disposal Encounter Unknown Chemical Encounter Unknown Chemical Conduct Risk Assessment Conduct Risk Assessment Encounter Unknown Chemical->Conduct Risk Assessment Don Appropriate PPE Don Appropriate PPE Conduct Risk Assessment->Don Appropriate PPE Place in Compatible Container Place in Compatible Container Don Appropriate PPE->Place in Compatible Container Seal Container Seal Container Place in Compatible Container->Seal Container Label as 'Unknown Hazardous Waste' Label as 'Unknown Hazardous Waste' Seal Container->Label as 'Unknown Hazardous Waste' Segregate from All Other Waste Segregate from All Other Waste Label as 'Unknown Hazardous Waste'->Segregate from All Other Waste Store in Designated Satellite Accumulation Area Store in Designated Satellite Accumulation Area Segregate from All Other Waste->Store in Designated Satellite Accumulation Area Contact EHS/Waste Management Contact EHS/Waste Management Store in Designated Satellite Accumulation Area->Contact EHS/Waste Management Provide All Known Information Provide All Known Information Contact EHS/Waste Management->Provide All Known Information Arrange for Professional Disposal Arrange for Professional Disposal Provide All Known Information->Arrange for Professional Disposal

Caption: Disposal workflow for an unknown laboratory chemical.

By adhering to these stringent procedures, laboratories can ensure the safe and compliant disposal of uncharacterized substances, protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.[1][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.